MAC glucuronide linker-2
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-amino-4-(hydroxymethyl)phenoxy]oxane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO11/c1-9(23)28-15-16(29-10(2)24)18(30-11(3)25)20(32-17(15)19(26)27-4)31-14-6-5-12(8-22)7-13(14)21/h5-7,15-18,20,22H,8,21H2,1-4H3/t15-,16-,17-,18+,20+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZPQJAJSIUIEY-KVIJGQROSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=C(C=C2)CO)N)C(=O)OC)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=C(C=C(C=C2)CO)N)C(=O)OC)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the MAC Glucuronide Linker-2 in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the design and selection of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index. The MAC glucuronide linker-2 is a cleavable linker system designed to offer high stability in systemic circulation and specific, enzymatic release of a cytotoxic payload within the tumor microenvironment. This guide provides a detailed examination of its mechanism of action, supported by available data and experimental protocols.
Core Mechanism of the this compound
The MAC (Maleimido-Caproyl) glucuronide linker-2 leverages two key chemical principles: the specific reactivity of a maleimide group for conjugation to a monoclonal antibody (mAb) and the enzymatic cleavage of a β-glucuronide moiety by β-glucuronidase, an enzyme overexpressed in the lysosomal compartments of tumor cells.[1][2][3] The linker's hydrophilic nature also aids in improving the solubility and reducing the aggregation of the final ADC, which can be a challenge with hydrophobic drug payloads.[1][2][3][4]
The overall mechanism can be broken down into the following stages:
-
Conjugation: The maleimide group of the linker reacts with a thiol (-SH) group on a cysteine residue of the antibody via a Michael addition reaction. This forms a stable thioether bond, covalently attaching the linker-drug complex to the antibody.[][6][7][8][9] This reaction is highly specific for thiols within a pH range of 6.5-7.5.[][6]
-
Circulation and Targeting: The resulting ADC circulates in the bloodstream, where the glucuronide linker remains stable, minimizing premature drug release and off-target toxicity.[1][2][3][4][10] The antibody component of the ADC directs it to the target antigen on the surface of tumor cells.
-
Internalization: Upon binding to the target antigen, the ADC is internalized by the tumor cell, typically through endocytosis, and trafficked to the lysosome.
-
Enzymatic Cleavage: Within the lysosome, the enzyme β-glucuronidase, which is abundant in this acidic compartment and often overexpressed in tumor tissues, recognizes and cleaves the glycosidic bond of the β-glucuronide moiety.[1][2][3]
-
Payload Release: The cleavage of the glucuronide triggers a cascade of self-immolation of a spacer group, such as a p-aminobenzyl carbamate (PABC) spacer.[8] This spontaneous electronic cascade ultimately liberates the active cytotoxic drug inside the target cell, leading to cell death.
Quantitative Data
While specific kinetic data for the this compound is not extensively available in the public domain, studies on similar β-glucuronide linkers provide valuable insights into their performance, often in comparison to other linker technologies like the cathepsin B-cleavable valine-citrulline (Val-Cit) linker.
| Parameter | β-Glucuronide Linker | Val-Cit Linker | Reference |
| Plasma Stability | Highly stable, with an extrapolated half-life of 81 days for a similar MMAF-glucuronide linker in rat plasma. | Generally stable, but can be susceptible to cleavage by certain extracellular proteases. | [11] |
| Aggregation | Minimal aggregation observed in ADCs. | Can lead to significant aggregation, especially with hydrophobic payloads. | [12] |
| In Vivo Efficacy | Demonstrated high efficacy in xenograft models. | Also shows high efficacy, but may be payload and target dependent. | [11][12] |
| Tolerability | Generally well-tolerated at efficacious doses. | Tolerability can be a concern due to potential off-target cleavage. | [11] |
| Cleavage Rate | Dependent on β-glucuronidase concentration. | A Val-Ala variant was cleaved at half the rate of a Val-Cit linker by cathepsin B. | [13] |
Experimental Protocols
The following are generalized protocols for the key experimental procedures involving a this compound. Researchers should optimize these protocols for their specific antibody, payload, and experimental setup.
Antibody Reduction and Conjugation
This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation with the maleimide-functionalized linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) solution
-
This compound functionalized with a maleimide group, dissolved in an organic solvent like DMSO
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation: Prepare the mAb solution to a concentration of 5-10 mg/mL in a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.4).
-
Reduction: Add a 5-10 molar excess of TCEP or DTT to the mAb solution. Incubate at 37°C for 30-60 minutes to partially reduce the disulfide bonds.
-
Removal of Reducing Agent: Immediately purify the reduced antibody using a desalting column or size-exclusion chromatography to remove the excess reducing agent.
-
Conjugation: To the purified, reduced antibody, add a 5-10 molar excess of the maleimide-functionalized this compound solution. The final concentration of the organic solvent (e.g., DMSO) should be kept below 10% (v/v).
-
Incubation: Gently mix and incubate the reaction at 4°C for 2-4 hours or at room temperature for 1-2 hours.
-
Quenching: Add a 2-5 molar excess of N-acetylcysteine to quench any unreacted maleimide groups. Incubate for 20-30 minutes at room temperature.
-
Purification: Purify the resulting ADC using size-exclusion chromatography to remove unconjugated linker-drug and other small molecules.
-
Characterization: Characterize the ADC for drug-to-antibody ratio (DAR), aggregation, and purity using techniques such as hydrophobic interaction chromatography (HIC), size-exclusion chromatography (SEC), and mass spectrometry.
In Vitro Cleavage Assay by β-Glucuronidase
This assay is used to confirm the enzymatic release of the payload from the ADC.
Materials:
-
Purified ADC with this compound
-
Recombinant human β-glucuronidase
-
Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)
-
Control ADC with a non-cleavable linker (optional)
-
LC-MS system for analysis
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the ADC (at a final concentration of 10-50 µg/mL) with β-glucuronidase (at a final concentration of 100-500 units/mL) in the assay buffer.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the reaction mixture.
-
Sample Preparation: Stop the reaction by adding a protein precipitation agent (e.g., acetonitrile with an internal standard). Centrifuge to pellet the precipitated protein.
-
Analysis: Analyze the supernatant by LC-MS to quantify the amount of released payload.
-
Data Analysis: Plot the concentration of the released payload over time to determine the cleavage kinetics.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of an ADC with a this compound.
References
- 1. Digestion-Free Middle-Down Mass Spectrometry Method for Absolute Quantification of Conjugated Payload from Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Expanded Utility of the β-Glucuronide Linker: ADCs That Deliver Phenolic Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound | ADC连接子 | MCE [medchemexpress.cn]
- 13. advbiopharm.com [advbiopharm.com]
role of β-glucuronidase in ADC drug release
An In-depth Technical Guide to the Role of β-Glucuronidase in Antibody-Drug Conjugate (ADC) Drug Release
For Researchers, Scientists, and Drug Development Professionals
Abstract
The targeted delivery of cytotoxic agents to tumor cells via antibody-drug conjugates (ADCs) represents a cornerstone of modern precision oncology. The design of the linker, which connects the antibody to the payload, is critical for the safety and efficacy of these therapeutics. An increasingly prominent strategy involves the use of β-glucuronide linkers, which are designed to be cleaved by the enzyme β-glucuronidase. This enzyme is notably abundant within the lysosomal compartments of cells and is often found at elevated levels in the tumor microenvironment (TME), particularly in necrotic regions, while having low activity in systemic circulation.[1][2][3] This differential activity allows for stable ADC transport in the bloodstream and selective payload release at the tumor site. This guide provides a comprehensive technical overview of the mechanism, application, and evaluation of β-glucuronidase-mediated drug release in ADCs.
The Rationale: Exploiting the Tumor Microenvironment
The efficacy of ADCs with cleavable linkers hinges on a differential environment between healthy and tumor tissues. The TME exhibits several unique characteristics that can be exploited for targeted drug release.
-
Elevated Lysosomal β-Glucuronidase: β-glucuronidase is a lysosomal hydrolase responsible for the breakdown of glycosaminoglycans.[3][4] Upon internalization of an ADC via receptor-mediated endocytosis, it is trafficked to the lysosome, where the high concentration and acidic pH optimum of β-glucuronidase facilitate efficient cleavage of the glucuronide linker.[2]
-
Extracellular Release in Necrotic Zones: Solid tumors often contain necrotic or hypoxic areas where dying cells release their lysosomal contents, including β-glucuronidase, into the extracellular space.[2] This creates a localized environment where the ADC can release its payload extracellularly, potentially leading to a "bystander effect" where the released drug can kill adjacent antigen-negative tumor cells.
-
Hydrophilicity and Stability: The β-glucuronide moiety is highly hydrophilic.[1][3] Incorporating it into the linker can improve the overall solubility and reduce the tendency for aggregation, particularly when working with hydrophobic payloads.[1][3] ADCs with these linkers have demonstrated high stability in plasma, with extrapolated half-lives of up to 81 days in rat plasma for some constructs.[5][6][7]
Mechanism of Drug Release: The Glucuronide Linker
The core of this technology is a linker system that is stable in circulation but readily cleaved by β-glucuronidase. The typical design involves a β-glucuronic acid moiety connected to a self-immolative spacer, which in turn is attached to the cytotoxic payload.
The process unfolds in a two-step sequence:
-
Enzymatic Cleavage: β-glucuronidase catalyzes the hydrolysis of the glycosidic bond between the glucuronic acid sugar and the spacer unit.[1][8]
-
Self-Immolation: The cleavage of the glucuronic acid triggers an electronic cascade in the self-immolative spacer (commonly a para-aminobenzyl carbamate, or PABC), leading to its spontaneous decomposition and the release of the unmodified, active cytotoxic drug.[7][8]
This mechanism is illustrated in the diagram below.
Caption: ADC targeting, internalization, and payload release.
Quantitative Data on Efficacy and Enzyme Kinetics
The performance of ADCs with β-glucuronide linkers is evaluated through in vitro cytotoxicity assays and in vivo tumor growth inhibition studies. The efficiency of the linker cleavage is dependent on the kinetic parameters of β-glucuronidase.
Table 1: In Vitro Cytotoxicity (IC50) of β-Glucuronidase-Cleavable ADCs
| ADC Construct (Antibody-Linker-Payload) | Cell Line | Target Antigen | IC50 (nM) | Reference |
| cAC10-Linker-Psymberin | L540cy | CD30 | 0.15 | [1] |
| cAC10-Linker-Psymberin | Caki-1 | CD30 (negative) | 62 | [1] |
| h1F6-Linker-Psymberin | Caki-1 | CD70 | 0.8 | [1] |
| h1F6-Linker-Psymberin | L540cy | CD70 (negative) | 58.6 | [1] |
| Trastuzumab-β-Galactosidase-Linker-MMAE | SKBR3 | HER2 | 0.0088 | [9] |
Note: The β-galactosidase linker ADC is included for comparison as it operates on a similar glycosidase-cleavage principle.
Table 2: In Vivo Efficacy of β-Glucuronidase-Cleavable ADCs in Xenograft Models
| ADC Construct | Xenograft Model | Efficacious Dose | Outcome | Reference |
| cAC10-Linker-MMAE | Karpas 299 Lymphoma | ≥ 0.5 mg/kg (single dose) | Cures in all treated animals | [5][6] |
| c1F6-Linker-MMAF | Renal Cell Carcinoma | 0.75 mg/kg | Significant tumor growth inhibition | [5][6] |
Table 3: Michaelis-Menten Kinetic Parameters for E. coli β-Glucuronidase
| Substrate | Km (mM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (s⁻¹M⁻¹) | Reference |
| 4-Methylumbelliferyl-β-D-glucuronide (4-MUG) | 0.07 | 92 | 1.29 x 10⁶ | [10] |
| 6-Chloro-4-methyl-umbelliferyl-β-D-glucuronide (6-CMUG) | 0.11 | 74 | 6.93 x 10⁵ | [10] |
| 3-Carboxy-umbelliferyl-β-D-glucuronide (3-CUG) | 0.48 | 35 | 7.40 x 10⁴ | [10] |
Key Experimental Protocols
Validating the function of a β-glucuronidase-cleavable ADC requires a series of well-defined experiments.
β-Glucuronidase Activity Assay
This assay quantifies the enzymatic activity in cell lysates or tissue homogenates using a fluorogenic substrate.
Workflow Diagram:
Caption: Workflow for a fluorometric β-glucuronidase activity assay.
Detailed Protocol:
-
Sample Preparation:
-
Standard Curve Preparation:
-
Prepare a 200 µM stock solution of the fluorescent standard (e.g., 4-Methylumbelliferone, 4-MU).
-
Create a standard curve by adding 0, 2, 4, 6, 8, and 10 µL of the 200 µM stock to a 96-well plate, generating 0 to 2.0 nmol/well. Adjust the final volume in each well to 100 µL with Assay Buffer.[11]
-
-
Assay Procedure:
-
Add 5-20 µL of sample supernatant to wells of a black, clear-bottom 96-well plate.
-
Adjust the volume in each sample well to 90 µL with Assay Buffer.[11]
-
Prepare a Substrate Working Stock by diluting the concentrated substrate (e.g., 4-MUG) 1:10 in Assay Buffer.[11]
-
Initiate the reaction by adding 10 µL of the Substrate Working Stock to each sample well.
-
-
Measurement:
-
Immediately measure the fluorescence in a microplate reader (e.g., Ex/Em = 330/450 nm) in kinetic mode at 37°C for 30-60 minutes.[11]
-
-
Data Analysis:
-
Calculate the rate of change in fluorescence for each sample.
-
Use the standard curve to convert the fluorescence rate to nmol/min.
-
Normalize the activity to the amount of protein in the sample (e.g., U/mg).
-
In Vitro ADC Cleavage Assay (HPLC/LC-MS)
This assay confirms that the drug is released from the ADC specifically in the presence of β-glucuronidase.
Detailed Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction mixture containing the ADC (e.g., at a final concentration of 80 µM) in a suitable buffer (e.g., 75 mM potassium phosphate, pH 6.8).[1][12]
-
To mimic the intracellular reducing environment that may be necessary for some linker types after payload release, cysteine can be added.[1]
-
-
Enzymatic Reaction:
-
Initiate the cleavage by adding β-glucuronidase (e.g., from E. coli at 36 µg/mL).[1]
-
Incubate the reaction at 37°C.
-
-
Time Points and Quenching:
-
Take aliquots from the reaction mixture at various time points (e.g., 0, 10, 30, 60, 120 minutes).
-
Quench the reaction in each aliquot by adding an equal volume of acetonitrile containing an internal standard.[13]
-
-
Analysis:
-
Centrifuge the quenched samples to precipitate the enzyme and antibody fragments.
-
Analyze the supernatant by reverse-phase HPLC or LC-MS to separate and quantify the released payload, the intact drug-linker, and any intermediates.[1]
-
Monitor the disappearance of the ADC-linker peak and the appearance of the free payload peak over time.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the potency of the ADC in killing target cancer cells.
Workflow Diagram:
Caption: Workflow for an ADC cytotoxicity MTT assay.
Detailed Protocol:
-
Cell Seeding:
-
Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates at a pre-determined optimal density (e.g., 1,000-10,000 cells/well) in 50 µL of media.
-
Incubate overnight at 37°C with 5% CO₂ to allow cells to attach.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in cell culture medium.
-
Add 50 µL of the diluted compounds to the respective wells. Include untreated control wells.
-
-
Incubation:
-
Incubate the plates for a period that allows for multiple cell doublings (typically 72-120 hours).
-
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Incubate overnight at 37°C.
-
-
Data Analysis:
-
Read the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percent viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion and Future Directions
The use of β-glucuronide linkers is a clinically validated and effective strategy for developing stable and potent ADCs. The specific expression profile of β-glucuronidase provides a robust mechanism for tumor-selective drug release, enhancing the therapeutic window of highly cytotoxic payloads. Future innovations in this field may focus on engineering the linker-payload interface to modulate release kinetics, developing novel self-immolative spacers, and combining this linker technology with new payload classes and next-generation antibody formats to further refine the efficacy and safety of antibody-drug conjugates in oncology.
References
- 1. Expanded Utility of the β-Glucuronide Linker: ADCs That Deliver Phenolic Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 3. β-Glucuronide Linkers | Enzymatically Cleavable ADC Technology for Enhanced Stability - Creative Biolabs [creativebiolabs.net]
- 4. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development and properties of beta-glucuronide linkers for monoclonal antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biocompare.com [biocompare.com]
- 13. sciex.com [sciex.com]
The Hydrophilic Advantage: A Technical Guide to Glucuronide Linkers in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The strategic design of linker molecules is a cornerstone of modern therapeutic development, particularly in the realm of antibody-drug conjugates (ADCs). Among the diverse array of linker technologies, glucuronide linkers have emerged as a compelling choice due to their inherent hydrophilicity, favorable stability, and specific cleavage mechanism. This technical guide provides an in-depth exploration of the core principles governing the hydrophilicity of glucuronide linkers, offering quantitative data, detailed experimental protocols, and visual workflows to empower researchers in the design and evaluation of next-generation targeted therapies.
The Physicochemical Rationale for Glucuronide Linkers
The conjugation of potent, often hydrophobic, cytotoxic agents to monoclonal antibodies can lead to significant challenges, including aggregation, poor solubility, and altered pharmacokinetic profiles.[1][2] Glucuronide linkers address these issues by incorporating a hydrophilic sugar moiety, D-glucuronic acid, into their structure.[3][4] This sugar component imparts a high degree of water solubility, which can effectively mask the hydrophobicity of the payload, leading to ADCs with improved biophysical properties.[5][6]
Quantitative Assessment of Hydrophilicity
The hydrophilicity of a molecule can be quantified by its water solubility and its octanol-water partition coefficient (LogP). A lower LogP value indicates greater hydrophilicity. While specific LogP values for complete glucuronide linkers are not extensively reported in readily available literature, the physicochemical properties of D-glucuronic acid provide a strong indication of the linker's hydrophilic nature.
| Compound/Linker Component | Property | Value | Source |
| D-Glucuronic Acid | Water Solubility | 100 mg/mL | [1] |
| Water Solubility | Soluble | [7] | |
| Water Solubility | Sparingly soluble, giving a slightly acidic solution | [8] | |
| Glucuronide Linker | General Property | Highly hydrophilic | [4][9] |
| Impact on ADC | Reduces aggregation and promotes solubility | [5][10] |
Mechanism of Action: Intracellular Cleavage
Glucuronide linkers are a class of enzymatically cleavable linkers designed for selective payload release within the target cell.[3][11] The mechanism relies on the high concentration of the lysosomal enzyme β-glucuronidase in the intracellular environment and its overexpression in some tumor types.[3][]
The process begins with the binding of the ADC to its target antigen on the cell surface, followed by internalization, typically through endocytosis.[8] The ADC is then trafficked through the endosomal-lysosomal pathway.[7][8] Within the acidic environment of the lysosome, β-glucuronidase recognizes and cleaves the glycosidic bond of the glucuronide linker.[3][] This initial cleavage event triggers a self-immolative cascade, often through a p-aminobenzyl carbamate (PABC) spacer, leading to the release of the unmodified, active cytotoxic payload into the cytoplasm.[][13]
Experimental Protocols
Synthesis of a Glucuronide-PABC-Payload Conjugate
This protocol outlines the general steps for synthesizing a glucuronide linker conjugated to a payload via a PABC self-immolative spacer. The synthesis of the initial protected glucuronic acid and the payload itself are considered prerequisite steps.
Materials:
-
Protected D-glucuronic acid derivative (e.g., with acetyl and methyl ester protecting groups)
-
p-Nitrophenyl 4-(bromomethyl)phenyl carbonate (or similar activated PABC spacer)
-
Cytotoxic payload with a nucleophilic group (e.g., MMAE)
-
Appropriate solvents (e.g., DMF, DCM) and reagents for coupling and deprotection (e.g., base, acid)
-
Purification supplies (e.g., silica gel for chromatography)
Procedure:
-
Coupling of Glucuronic Acid to PABC Spacer:
-
Dissolve the protected D-glucuronic acid derivative in an appropriate anhydrous solvent (e.g., DMF).
-
Add a suitable base (e.g., cesium carbonate) and the activated PABC spacer.
-
Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
-
Work up the reaction mixture and purify the product (glucuronide-PABC intermediate) by column chromatography.
-
-
Conjugation to Payload:
-
Dissolve the glucuronide-PABC intermediate and the cytotoxic payload in an anhydrous solvent.
-
Add a non-nucleophilic base (e.g., diisopropylethylamine) to facilitate the reaction.
-
Stir the reaction until completion, monitoring by TLC or LC-MS.
-
Purify the resulting protected glucuronide-PABC-payload conjugate.
-
-
Global Deprotection:
-
Treat the protected conjugate with a suitable reagent to remove all protecting groups (e.g., lithium hydroxide for ester hydrolysis followed by acidic workup).
-
Purify the final deprotected glucuronide-PABC-payload drug-linker, typically by preparative HPLC.
-
-
Conjugation to Antibody:
-
The purified drug-linker, containing a reactive handle (e.g., maleimide), is then conjugated to a reduced monoclonal antibody through its free thiol groups. This process is well-described in literature for various linker-payloads.[2]
-
Determination of Hydrophilicity (LogP) by Shake-Flask Method
The octanol-water partition coefficient (LogP) is a standard measure of a compound's hydrophobicity. The shake-flask method is the gold-standard for its experimental determination.[13][14][15]
Materials:
-
Glucuronide-linker-payload conjugate
-
n-Octanol (reagent grade)
-
Purified water
-
Buffer solution (e.g., PBS, pH 7.4)
-
Separatory funnel
-
Analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation of Pre-saturated Solvents:
-
Mix n-octanol and water (or buffer) in a large container and shake vigorously for an extended period (e.g., 24 hours).
-
Allow the phases to separate completely. The octanol phase is now water-saturated, and the aqueous phase is octanol-saturated.
-
-
Partitioning:
-
Accurately weigh a small amount of the glucuronide-linker-payload conjugate and dissolve it in a known volume of either the pre-saturated n-octanol or the pre-saturated aqueous phase.
-
Transfer the solution to a separatory funnel and add a known volume of the other pre-saturated phase.
-
Shake the funnel for a set period to allow for partitioning equilibrium to be reached (e.g., 1-2 hours).
-
Let the funnel stand until the two phases are clearly separated.
-
-
Analysis:
-
Carefully collect samples from both the n-octanol and aqueous phases.
-
Determine the concentration of the conjugate in each phase using a suitable analytical method (e.g., HPLC-UV by creating a standard curve).
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The LogP is the base-10 logarithm of P.
-
Note: Reverse-phase HPLC (RP-HPLC) can also be used as a faster, indirect method to estimate LogP by correlating the retention time of the compound with those of standards with known LogP values.[10][14]
In Vitro β-Glucuronidase Cleavage Assay
This assay is crucial for confirming that the glucuronide linker is a substrate for the target enzyme and for determining the rate of payload release.[9][16]
References
- 1. D-グルクロン酸 ≥98% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. WO2018175994A1 - Process for the preparation of glucuronide drug-linkers and intermediates thereof - Google Patents [patents.google.com]
- 3. tandfonline.com [tandfonline.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. D-Glucuronic acid, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. β-Glucuronide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 13. LogP / LogD shake-flask method [protocols.io]
- 14. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 15. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biopharminternational.com [biopharminternational.com]
The Principle of Enzyme-Cleavable Linkers in Oncology: A Technical Guide
Abstract: The advent of antibody-drug conjugates (ADCs) has marked a paradigm shift in precision oncology. Central to the design and efficacy of these targeted therapies is the linker, a critical component that connects the monoclonal antibody to the potent cytotoxic payload. Enzyme-cleavable linkers have emerged as a sophisticated strategy, designed to remain stable in systemic circulation and selectively release the therapeutic payload within the tumor microenvironment or inside cancer cells by capitalizing on the differential enzyme activity. This technical guide provides an in-depth exploration of the core principles of enzyme-cleavable linkers in oncology, detailing their mechanisms of action, quantitative performance metrics, and the experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals in the field of oncology and targeted therapeutics.
Introduction to Enzyme-Cleavable Linkers
Enzyme-cleavable linkers are designed to be selectively hydrolyzed by enzymes that are overexpressed in the tumor microenvironment or within specific subcellular compartments of cancer cells, such as lysosomes.[1][2] This targeted release mechanism enhances the therapeutic window of the cytotoxic payload by minimizing its exposure to healthy tissues, thereby reducing systemic toxicity.[] The two predominant classes of enzyme-cleavable linkers employed in oncology are peptide-based linkers and glycoside-based linkers.[][5]
Types of Enzyme-Cleavable Linkers and Their Mechanisms
Peptide-Based Linkers
Peptide linkers are designed to be substrates for proteases that are highly active in the lysosomal compartment of tumor cells, most notably cathepsins.[2][6]
-
Dipeptide Linkers (e.g., Valine-Citrulline, Valine-Alanine): The most extensively utilized peptide linker is the valine-citrulline (Val-Cit) dipeptide.[][7] Upon internalization of the ADC into the cancer cell, it is trafficked to the lysosome, where cathepsin B recognizes and cleaves the amide bond between citrulline and a self-immolative spacer, typically p-aminobenzyl carbamate (PABC).[8][] This cleavage initiates a cascade of electronic self-immolation of the PABC spacer, leading to the release of the unmodified cytotoxic payload.[8] The valine-alanine (Val-Ala) dipeptide offers an alternative with increased hydrophilicity, which can be advantageous for conjugating hydrophobic payloads and can lead to ADCs with a high drug-to-antibody ratio (DAR) and reduced aggregation.[6]
-
Tetrapeptide Linkers (e.g., Gly-Gly-Phe-Gly): Tetrapeptide linkers, such as the Gly-Gly-Phe-Gly sequence found in the ADC Enhertu, provide another platform for protease-mediated cleavage within the lysosome, leading to the release of potent topoisomerase I inhibitors.[]
Glycoside-Based Linkers
These linkers exploit the activity of glycosidases, which are also abundant in the lysosomal compartment and can be overexpressed in some tumor types.[]
-
β-Glucuronide Linkers: These linkers incorporate a β-glucuronic acid moiety that is selectively cleaved by β-glucuronidase (GUSB), an enzyme present in lysosomes and in the necrotic regions of solid tumors.[8][10] The hydrophilic nature of the glucuronide moiety can improve the solubility and reduce aggregation of the ADC.[11] Upon enzymatic cleavage of the glycosidic bond, a self-immolative spacer is typically triggered to release the payload.[8]
-
β-Galactosidase-Cleavable Linkers: Similar to β-glucuronide linkers, these utilize the over-expression of β-galactosidase in some tumor cells for payload release.[1]
Quantitative Data on Linker Performance
The performance of an enzyme-cleavable linker is dictated by its stability in circulation and its efficiency of cleavage at the target site. The following tables summarize key quantitative data for different linker types.
Table 1: Plasma Stability of Enzyme-Cleavable Linkers
| Linker Type | ADC Construct/Model System | Plasma Source | Half-life (t½) | Citation(s) |
| Valine-Citrulline (Val-Cit) | Trastuzumab-MMAE | Human | ~230 days | [12] |
| Valine-Citrulline (Val-Cit) | Model Probes | Mouse | < 1 hour | [1] |
| Valine-Alanine (Val-Ala) | Model Probes | Mouse | < 1 hour | [1] |
| Glutamic acid-Valine-Citrulline (EVCit) | Trastuzumab-MMAF | Mouse | > 14 days | [13] |
| Sulfatase-cleavable | Trastuzumab-MMAE | Mouse | > 7 days | [1] |
Table 2: In Vitro Enzymatic Cleavage Kinetics
| Linker Type | Enzyme | Half-life (t½) of Cleavage | Citation(s) |
| Valine-Citrulline (Val-Cit) | Cathepsin B | ~4.6 hours | [13] |
| Glutamic acid-Valine-Citrulline (EVCit) | Cathepsin B | ~2.8 hours | [13] |
| Sulfatase-cleavable | Sulfatase | 24 minutes | [1] |
| Val-Cit-PABC-Sunitinib | Cathepsin B | < 15 minutes | [14] |
Table 3: In Vitro Cytotoxicity (IC50) of ADCs with Enzyme-Cleavable Linkers
| ADC (Antibody-Linker-Payload) | Cell Line | IC50 (pM) | Citation(s) |
| Trastuzumab-β-galactosidase-MMAE | HER2+ | 8.8 | [1] |
| Trastuzumab-Val-Cit-MMAE | HER2+ | 14.3 | [1] |
| Trastuzumab-Sulfatase-MMAE (ADC 2) | BT474 (HER2+) | 111 | [15] |
| Trastuzumab-Sulfatase-MMAE (ADC 3) | BT474 (HER2+) | 61 | [15] |
| Trastuzumab-Val-Ala-MMAE (ADC 5) | BT474 (HER2+) | 92 | [15] |
| Non-cleavable ADC (ADC 4) | BT474 (HER2+) | 609 | [15] |
Experimental Protocols
In Vitro Cathepsin B Cleavage Assay (HPLC-Based)
This protocol outlines a typical experiment to measure the release of a payload from an ADC in the presence of purified Cathepsin B.[8][14]
Materials:
-
ADC construct with a cathepsin B-cleavable linker
-
Recombinant human Cathepsin B
-
Assay Buffer: 25 mM MES, pH 5.0
-
Activation Buffer: 25 mM MES, 5 mM Dithiothreitol (DTT), pH 5.0 (prepare fresh)
-
Quenching Solution: Acetonitrile with an internal standard
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Enzyme Activation: Incubate the recombinant Cathepsin B stock solution in Activation Buffer at room temperature for 15 minutes.
-
Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed Assay Buffer.
-
Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. Typical final concentrations are in the nanomolar range for the enzyme and micromolar range for the ADC.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quench Reaction: Immediately quench the reaction by adding the aliquot to the Quenching Solution. This will precipitate the protein and stop the enzymatic reaction.
-
Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein. Collect the supernatant for analysis.
-
HPLC Analysis: Analyze the supernatant by reverse-phase HPLC to separate and quantify the released payload, the intact ADC, and any intermediates.
-
Data Analysis: Plot the concentration of the released payload over time to determine the rate of cleavage and the half-life of the linker.
Synthesis of a β-Glucuronide Linker Precursor
The synthesis of β-glucuronide linkers is a multi-step process. The following provides a high-level overview of a common synthetic route. For detailed procedures, refer to specialized literature.[16]
General Steps:
-
Protection of Glucuronic Acid: The carboxylic acid and hydroxyl groups of glucuronic acid are protected using standard protecting group chemistry (e.g., esterification and acetylation).
-
Glycosylation: The anomeric position of the protected glucuronic acid is activated (e.g., as a trichloroacetimidate) and then coupled to the self-immolative spacer (e.g., a substituted p-aminobenzyl alcohol).
-
Functionalization of the Spacer: The other end of the spacer is functionalized to allow for conjugation to the cytotoxic payload.
-
Payload Conjugation: The cytotoxic drug is attached to the functionalized spacer.
-
Deprotection: The protecting groups on the glucuronic acid moiety are removed to yield the final drug-linker construct.
-
Activation for Antibody Conjugation: The linker is then typically activated (e.g., with an N-hydroxysuccinimide ester) for subsequent conjugation to the monoclonal antibody.
Visualizations
Signaling Pathway of ADC Internalization and Payload Release
References
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 10. β-Glucuronide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 11. β-Glucuronide Linkers | AxisPharm [axispharm.com]
- 12. benchchem.com [benchchem.com]
- 13. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Characterization and in vitro Studies of a Cathepsin B‐Cleavable Prodrug of the VEGFR Inhibitor Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sulfatase-cleavable linkers for antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. WO2018175994A1 - Process for the preparation of glucuronide drug-linkers and intermediates thereof - Google Patents [patents.google.com]
Theoretical Drug Release from a MAC Glucuronide Linker-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the theoretical principles governing the drug release from a maleimidocaproyl (MC) based β-glucuronide linker, herein referred to as MAC glucuronide linker-2, a crucial component in the design of antibody-drug conjugates (ADCs). This document outlines the mechanism of action, factors influencing drug release, and hypothetical experimental protocols for characterization, supported by quantitative data and visual diagrams to facilitate understanding.
Introduction to Glucuronide Linkers in ADCs
Glucuronide linkers are a class of enzymatically cleavable linkers designed to provide high stability to ADCs in systemic circulation while enabling selective release of the cytotoxic payload within the target tumor cells.[1][2] The core of this technology lies in the β-glucuronic acid moiety, which is a substrate for the lysosomal enzyme β-glucuronidase (GUSB).[1][2] GUSB is abundant within lysosomes and is also found to be overexpressed in some tumor microenvironments, whereas its activity is low in the extracellular matrix and systemic circulation.[1][2] This differential expression and activity of GUSB form the basis for the tumor-selective drug release from glucuronide-linked ADCs. Furthermore, the hydrophilic nature of the β-glucuronide moiety can help to mitigate aggregation issues often associated with ADCs carrying hydrophobic payloads.[1][2][3]
Mechanism of Drug Release from this compound
The theoretical drug release from a this compound is a multi-step process that is initiated upon the internalization of the ADC into the target cancer cell. The general structure of such a linker involves the antibody connected to the cytotoxic drug via the maleimidocaproyl (MC) spacer, the β-glucuronide trigger, and often a self-immolative spacer.
The proposed mechanism is as follows:
-
ADC Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is subsequently internalized through receptor-mediated endocytosis.[3]
-
Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome, an acidic organelle rich in hydrolytic enzymes.
-
Enzymatic Cleavage: Within the lysosome, the β-glucuronide glycosidic bond of the linker is cleaved by β-glucuronidase (GUSB).[1][2][4]
-
Self-Immolation and Payload Release: The cleavage of the glucuronide moiety often triggers a cascade of electronic rearrangements in an adjacent self-immolative spacer, such as p-aminobenzyl carbamate (PABC). This spontaneous process culminates in the release of the unmodified, active cytotoxic drug.[5][6]
Diagram: Theoretical Signaling Pathway of Drug Release
References
- 1. β-Glucuronide Linkers | Enzymatically Cleavable ADC Technology for Enhanced Stability - Creative Biolabs [creativebiolabs.net]
- 2. β-Glucuronide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. Linkers Having a Crucial Role in Antibody–Drug Conjugates [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 6. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Conjugation of MAC Glucuronide Linker-2 to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker molecule that connects the antibody and the cytotoxic drug is a critical component of an ADC, influencing its stability, pharmacokinetics, and mechanism of action. The MAC (Maleimido-PEG-Ac-Lys-Val-Ala-PABC) glucuronide linker-2 is a cleavable linker system designed for the development of highly potent and stable ADCs.
This document provides a detailed protocol for the conjugation of the MAC glucuronide linker-2 to a monoclonal antibody. The protocol covers the essential steps of antibody reduction, maleimide-thiol conjugation, and the subsequent purification and characterization of the resulting ADC.
Principle of the Method
The conjugation of the this compound to an antibody is a two-step process. First, the interchain disulfide bonds of the antibody are partially reduced to generate free thiol groups. Subsequently, the maleimide group of the this compound reacts with these thiol groups to form a stable thioether bond. The glucuronide moiety in the linker is designed to be cleaved by the enzyme β-glucuronidase, which is abundant in the tumor microenvironment, leading to the targeted release of the cytotoxic payload. The incorporation of a polyethylene glycol (PEG) spacer enhances the solubility and stability of the ADC.
Materials and Reagents
-
Antibody: Purified monoclonal antibody at a concentration of 5-10 mg/mL in a suitable buffer (e.g., Phosphate Buffered Saline, PBS).
-
This compound: With a pre-attached cytotoxic payload.
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
-
Conjugation Buffer: PBS, pH 7.2-7.4, containing 1 mM EDTA.
-
Quenching Reagent: N-acetylcysteine.
-
Purification System: Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) system.
-
Analytical Instruments: UV-Vis spectrophotometer, Hydrophobic Interaction Chromatography (HIC) system.
-
Cell Culture Reagents: Appropriate cancer cell line, cell culture medium, fetal bovine serum (FBS), and reagents for cytotoxicity assays (e.g., MTT or XTT).
Experimental Protocols
Antibody Reduction
This protocol describes the partial reduction of the antibody's interchain disulfide bonds to generate free thiol groups for conjugation.
-
Antibody Preparation: Prepare the antibody solution to a final concentration of 5-10 mg/mL in conjugation buffer.
-
Reducing Agent Preparation: Prepare a fresh stock solution of TCEP (10 mM) or DTT (10 mM) in conjugation buffer.
-
Reduction Reaction: Add the reducing agent to the antibody solution at a molar ratio of 2-5 moles of reducing agent per mole of antibody. The exact ratio may need to be optimized for each specific antibody to achieve the desired Drug-to-Antibody Ratio (DAR).
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Removal of Reducing Agent: Immediately before conjugation, remove the excess reducing agent using a desalting column or by buffer exchange via TFF, equilibrating with conjugation buffer.
This compound Conjugation
This protocol details the conjugation of the thiol-activated antibody with the this compound payload.
-
Linker-Payload Preparation: Dissolve the this compound payload in a suitable organic solvent (e.g., DMSO) to prepare a stock solution.
-
Conjugation Reaction: Add the linker-payload solution to the reduced antibody solution at a molar ratio of 1.5-2.0 moles of linker-payload per mole of generated thiol groups. The final concentration of the organic solvent should be kept below 10% (v/v) to minimize antibody denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing. Protect the reaction from light.
-
Quenching: Quench the reaction by adding an excess of N-acetylcysteine (e.g., 20-fold molar excess over the linker-payload) and incubate for an additional 30 minutes at room temperature.
ADC Purification
Purification is essential to remove unconjugated linker-payload, aggregates, and other impurities.
-
Purification Method: Purify the ADC using Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).
-
SEC: Use a column with an appropriate molecular weight cutoff to separate the ADC from smaller molecules.
-
TFF: Use a membrane with a suitable molecular weight cutoff to concentrate the ADC and remove impurities through diafiltration.
-
-
Buffer Exchange: During purification, exchange the buffer to a formulation buffer suitable for storage (e.g., PBS or a histidine-based buffer).
-
Concentration: Concentrate the purified ADC to the desired final concentration.
ADC Characterization
Thorough characterization is crucial to ensure the quality and consistency of the ADC.
The DAR is a critical quality attribute that can be determined using Hydrophobic Interaction Chromatography (HIC).[1]
-
Sample Preparation: Dilute the purified ADC to a suitable concentration (e.g., 1 mg/mL) in the HIC mobile phase A.
-
HIC Analysis: Inject the sample onto a HIC column and elute with a gradient of decreasing salt concentration (e.g., from high ammonium sulfate to low ammonium sulfate).
-
Data Analysis: The different drug-loaded species will separate based on their hydrophobicity. Calculate the weighted average DAR from the peak areas of the different species.[1]
Analyze the purity and extent of aggregation of the ADC using Size Exclusion Chromatography (SEC).
-
Sample Preparation: Dilute the purified ADC to a suitable concentration in the SEC mobile phase.
-
SEC Analysis: Inject the sample onto an SEC column and monitor the elution profile.
-
Data Analysis: The main peak represents the monomeric ADC. Peaks eluting earlier correspond to aggregates. Calculate the percentage of monomer and aggregates from the peak areas.
Evaluate the potency of the ADC by determining its half-maximal inhibitory concentration (IC50) in a relevant cancer cell line using an MTT or XTT assay.[2]
-
Cell Seeding: Seed the target cancer cells in a 96-well plate and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with a serial dilution of the ADC and control antibodies.
-
Incubation: Incubate the cells for 72-96 hours.
-
MTT/XTT Assay: Add the MTT or XTT reagent to the wells and incubate according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength.
-
IC50 Calculation: Plot the cell viability against the ADC concentration and determine the IC50 value using a suitable curve-fitting software.
Data Presentation
Table 1: Representative Quantitative Data for a this compound ADC
| Parameter | Typical Value | Method |
| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.5 | HIC-HPLC |
| Monomer Purity | >95% | SEC-HPLC |
| Aggregate Content | <5% | SEC-HPLC |
| In Vitro Cytotoxicity (IC50) | 10 - 100 ng/mL | MTT/XTT Assay |
Table 2: Example of In Vitro Cytotoxicity of a Glucuronide Linker ADC [2]
| Cell Line | Target Antigen | ADC IC50 (nM) |
| L540cy | CD30 | 0.15 |
| Caki-1 | CD70 | 0.8 |
Visualizations
Caption: Experimental workflow for ADC synthesis and characterization.
Caption: Mechanism of action for a glucuronide linker-based ADC.
References
Application Notes and Protocols for the Step-by-Step Synthesis of MAC Glucuronide Linker-2 Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step guide for the synthesis, purification, and characterization of Antibody-Drug Conjugates (ADCs) utilizing a Maleimidocaproyl (MAC) Glucuronide Linker-2. This cleavable linker system is designed for enhanced stability in circulation and efficient, targeted release of cytotoxic payloads within the tumor microenvironment.[1][]
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceuticals that combine the specificity of monoclonal antibodies with the potency of cytotoxic small molecules.[3] The linker connecting the antibody and the payload is a critical component, influencing the ADC's stability, pharmacokinetics, and efficacy.[3] The MAC glucuronide linker-2 is an enzymatically cleavable linker that leverages the presence of β-glucuronidase, an enzyme overexpressed in the tumor microenvironment and within lysosomes, to release the cytotoxic drug.[] This targeted release mechanism minimizes systemic toxicity and enhances the therapeutic window.[1][] The maleimidocaproyl (MAC) group allows for covalent attachment to thiol groups on the antibody, typically introduced by reducing interchain disulfide bonds.[][5]
Principle of this compound ADCs
The mechanism of action for a this compound ADC begins with the binding of the monoclonal antibody component to its target antigen on the surface of a cancer cell. Following binding, the ADC-antigen complex is internalized, often via receptor-mediated endocytosis, and trafficked to the lysosome. Inside the lysosome, the glucuronide moiety of the linker is cleaved by the enzyme β-glucuronidase. This cleavage initiates a self-immolative cascade that ultimately releases the active cytotoxic payload, leading to cancer cell death. The stability of the glucuronide linker in systemic circulation is a key feature, preventing premature drug release and associated off-target toxicity.[1][][6]
Experimental Protocols
This section details the multi-step process for synthesizing a this compound ADC. The overall workflow involves the synthesis of the drug-linker conjugate, partial reduction of the antibody, conjugation of the drug-linker to the antibody, and subsequent purification and characterization of the ADC.
Part 1: Synthesis of the Drug-Linker Conjugate (Payload-MAC-Glucuronide-2)
The first step is the synthesis of the drug-linker conjugate, where the cytotoxic payload is attached to the this compound. This protocol provides a general outline, and specific reaction conditions may need to be optimized based on the chosen payload (e.g., Monomethyl Auristatin E - MMAE, or SN-38).
Materials:
-
This compound
-
Cytotoxic Payload (e.g., MMAE, SN-38) with a suitable reactive handle
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Coupling agents (e.g., HATU, HOBt)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) for deprotection if necessary
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Mass Spectrometer (MS) for characterization
Protocol:
-
Payload Activation (if necessary): If the payload does not have a readily reactive functional group, it may need to be activated. This could involve creating an active ester or another reactive intermediate.
-
Coupling Reaction:
-
Dissolve the this compound and the activated payload in anhydrous DMF.
-
Add DIPEA to the reaction mixture to act as a base.
-
If using a carboxylic acid on the payload, add a coupling agent like HATU.
-
Stir the reaction at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours.
-
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction with water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the pure drug-linker conjugate.
-
-
Characterization: Confirm the identity and purity of the synthesized drug-linker conjugate using LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: Example Reaction Parameters for Drug-Linker Synthesis
| Parameter | Value |
| Solvent | Anhydrous DMF |
| Base | DIPEA (2-3 equivalents) |
| Coupling Agent | HATU (1.2 equivalents) |
| Reaction Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Purification Method | Preparative HPLC |
| Expected Yield | 60-80% (Payload dependent) |
| Purity (by HPLC) | >95% |
Part 2: Antibody Preparation (Partial Reduction)
To enable conjugation with the maleimide group of the drug-linker, the interchain disulfide bonds of the antibody need to be partially reduced to generate free thiol groups. The extent of reduction determines the number of available conjugation sites and thus the final drug-to-antibody ratio (DAR).
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Desalting column (e.g., Sephadex G-25)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Ellman's Reagent (DTNB) for thiol quantification
Protocol:
-
Antibody Buffer Exchange: If necessary, exchange the antibody into a suitable reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.4).
-
Reduction Reaction:
-
Add a calculated amount of reducing agent (TCEP or DTT) to the antibody solution. A molar excess of 2-5 equivalents of reducing agent per disulfide bond is a typical starting point.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
-
Removal of Reducing Agent: Immediately after incubation, remove the excess reducing agent using a desalting column pre-equilibrated with PBS, pH 7.4.
-
Thiol Quantification (Optional but Recommended): Determine the number of free thiol groups per antibody using Ellman's assay to estimate the potential DAR.
Table 2: Example Conditions for Antibody Reduction
| Parameter | Value |
| Antibody Concentration | 5-10 mg/mL |
| Reducing Agent | TCEP |
| Molar Excess of TCEP | 2.5 equivalents per disulfide bond |
| Incubation Temperature | 37°C |
| Incubation Time | 30 minutes |
| Desalting Method | Sephadex G-25 column |
| Target Thiol/Ab Ratio | 4-8 |
Part 3: Conjugation of Drug-Linker to Antibody
This step involves the Michael addition reaction between the maleimide group of the drug-linker and the newly generated thiol groups on the antibody.
Materials:
-
Reduced antibody from Part 2
-
Drug-linker conjugate from Part 1 dissolved in a co-solvent (e.g., DMSO or DMA)
-
Reaction Buffer (e.g., PBS, pH 7.0-7.5)
-
N-acetylcysteine (to quench the reaction)
Protocol:
-
Prepare Drug-Linker Solution: Dissolve the drug-linker conjugate in a minimal amount of a water-miscible organic solvent like DMSO.
-
Conjugation Reaction:
-
Adjust the pH of the reduced antibody solution to 7.0-7.5.
-
Slowly add the drug-linker solution to the reduced antibody solution with gentle stirring. A molar excess of 1.5-2.0 equivalents of drug-linker per thiol group is recommended.
-
The final concentration of the organic co-solvent should ideally be kept below 10% (v/v) to maintain antibody stability.
-
Incubate the reaction mixture at room temperature or 4°C for 1-2 hours.
-
-
Quenching: Stop the reaction by adding an excess of N-acetylcysteine to react with any unreacted maleimide groups.
Table 3: Example Conjugation Reaction Parameters
| Parameter | Value |
| Reaction pH | 7.2 |
| Drug-Linker:Thiol Ratio | 1.7:1 |
| Co-solvent | DMSO (<10% v/v) |
| Reaction Temperature | 4°C |
| Reaction Time | 2 hours |
| Quenching Agent | N-acetylcysteine (5-fold molar excess) |
Part 4: Purification of the ADC
After conjugation, the reaction mixture contains the desired ADC, as well as unconjugated antibody, excess drug-linker, and other small molecules. Purification is essential to obtain a homogenous ADC product. Size Exclusion Chromatography (SEC) is a common method for this purpose.[]
Materials:
-
Crude ADC reaction mixture
-
Size Exclusion Chromatography (SEC) system and column (e.g., Superdex 200)
-
Purification Buffer (e.g., PBS, pH 7.4)
Protocol:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the purification buffer.
-
Sample Loading: Load the crude ADC reaction mixture onto the column.
-
Elution: Elute the ADC with the purification buffer at a constant flow rate. The ADC, being the largest molecule, will elute first, followed by smaller molecules like the unconjugated drug-linker and quenching agent.
-
Fraction Collection: Collect the fractions corresponding to the ADC peak, which can be monitored by UV absorbance at 280 nm.
-
Pooling and Concentration: Pool the purified ADC fractions and concentrate if necessary using a suitable method like ultrafiltration.
Table 4: Example SEC Purification Parameters
| Parameter | Value |
| Column Type | Superdex 200 Increase 10/300 GL |
| Mobile Phase | PBS, pH 7.4 |
| Flow Rate | 0.5 mL/min |
| Detection Wavelength | 280 nm |
| Expected Elution Volume | ~8-10 mL (column dependent) |
Part 5: Characterization of the ADC
Thorough characterization of the purified ADC is crucial to ensure its quality, including determining the drug-to-antibody ratio (DAR), purity, and stability.
Methods:
-
UV-Vis Spectroscopy: To determine the protein concentration and estimate the average DAR by measuring the absorbance at 280 nm (for the antibody) and at the maximum absorbance wavelength of the payload.
-
Hydrophobic Interaction Chromatography (HIC): HIC is the gold standard for determining the DAR distribution.[8] It separates ADC species with different numbers of conjugated drugs based on their hydrophobicity. The average DAR can be calculated from the peak areas of the different DAR species.[8]
-
Size Exclusion Chromatography (SEC): To assess the purity of the ADC and quantify the level of aggregation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the identity of the ADC and determine the precise mass of the different drug-loaded species.[3][9]
-
In vitro Stability Assay: To evaluate the stability of the linker in plasma by incubating the ADC in plasma and monitoring the release of the payload over time.[6]
Table 5: Typical Characterization Data for a this compound ADC
| Parameter | Method | Typical Value |
| Average DAR | HIC-HPLC | 3.5 - 4.0 |
| Purity (Monomer %) | SEC-HPLC | >95% |
| Free Drug Level | RP-HPLC | <1% |
| Endotoxin Level | LAL Assay | <0.5 EU/mg |
| In vitro Plasma Stability | LC-MS | >90% intact ADC after 7 days |
Visualizations
Caption: Overall workflow for the synthesis of this compound ADCs.
Caption: Mechanism of action of a this compound ADC.
References
- 1. Expanded Utility of the β-Glucuronide Linker: ADCs That Deliver Phenolic Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 5. broadpharm.com [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 8. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 9. Regulated bioanalysis of antibody-drug conjugates using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Payload Attachment Strategies for MAC Glucuronide Linker-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MAC (Maleimido-Amido-Caproyl) glucuronide linker-2 is a crucial component in the development of next-generation Antibody-Drug Conjugates (ADCs). This cleavable linker system is designed for enhanced stability in systemic circulation and efficient, targeted release of cytotoxic payloads within the tumor microenvironment. The linker's core features include a β-glucuronide moiety, which is selectively cleaved by the lysosomal enzyme β-glucuronidase, an enzyme often overexpressed in tumor tissues.[1][2][3][4] This enzymatic cleavage triggers a self-immolative cascade, leading to the release of the active drug payload inside the cancer cell.[2][5] Furthermore, the hydrophilic nature of the glucuronide moiety can help to mitigate aggregation issues often associated with hydrophobic drug payloads, potentially leading to ADCs with improved pharmacokinetic profiles.[1][6]
These application notes provide a comprehensive overview of the strategies and protocols for attaching cytotoxic payloads to the MAC glucuronide linker-2, followed by conjugation to a monoclonal antibody (mAb), and subsequent purification and characterization of the resulting ADC.
Mechanism of Action
The this compound leverages a glycosidase-cleavable mechanism for payload release. Once an ADC constructed with this linker binds to its target antigen on a cancer cell and is internalized, it traffics to the lysosome. The acidic environment of the lysosome and the presence of β-glucuronidase facilitate the hydrolysis of the glycosidic bond in the linker. This initial cleavage event initiates a spontaneous 1,6-elimination reaction through the self-immolative spacer, ultimately liberating the unmodified, active payload.
Payload Attachment Strategies
The this compound is typically supplied with a terminal functional group, such as a carboxylic acid or an activated ester, for conjugation to a payload. The payload itself must possess a complementary reactive handle, commonly a hydroxyl (-OH) or an amino (-NH2) group. The choice of activation chemistry will depend on the specific functional groups present on both the linker and the payload.
A common strategy involves pre-forming the drug-linker conjugate before its attachment to the antibody. This modular approach allows for the purification of the drug-linker intermediate, ensuring a well-characterized component for the final conjugation step.
Experimental Protocols
Note: These protocols are generalized and may require optimization based on the specific payload, antibody, and desired drug-to-antibody ratio (DAR).
Protocol 1: Payload Attachment to this compound (General Procedure)
This protocol describes the formation of an amide or ester bond between the this compound (assuming it has a carboxylic acid moiety) and a payload containing an amino or hydroxyl group, respectively.
Materials:
-
This compound
-
Payload with an available amine or hydroxyl group
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) as an activating agent
-
N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) as an additive
-
4-Dimethylaminopyridine (DMAP) as a catalyst (for esterification)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) as solvent
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) as a base
-
Reverse-phase HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add NHS (1.1 equivalents) and DCC (1.1 equivalents) or HATU (1.1 equivalents) and DIPEA (2 equivalents).
-
Stir the reaction mixture at room temperature for 1-2 hours to form the activated ester. Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.
-
-
Conjugation to Payload:
-
In a separate flask, dissolve the payload (1.2 equivalents) in anhydrous DMF.
-
If the payload has an amine group, add DIPEA (2-3 equivalents). If it has a hydroxyl group, add DMAP (0.1 equivalents).
-
Slowly add the activated linker solution to the payload solution.
-
Stir the reaction mixture at room temperature overnight. Protect from light if the payload is light-sensitive.
-
-
Purification of the Drug-Linker Conjugate:
-
Monitor the reaction to completion using LC-MS.
-
Once complete, dilute the reaction mixture with an appropriate solvent and purify by reverse-phase HPLC to isolate the drug-linker conjugate.
-
-
Characterization:
-
Confirm the identity and purity of the drug-linker conjugate by mass spectrometry and NMR spectroscopy.
-
Protocol 2: Conjugation of Drug-Linker to Antibody via Cysteine Residues
This protocol assumes the use of a maleimide-functionalized drug-linker conjugate (e.g., from a derivative like this compound-N-MC) and conjugation to native or engineered cysteine residues on the antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for antibody reduction
-
Maleimide-functionalized drug-linker conjugate
-
Desalting columns (e.g., Sephadex G-25)
-
Reaction buffer (e.g., PBS, pH 7.2-7.5, with EDTA)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Hydrophobic Interaction Chromatography (HIC) and Size Exclusion Chromatography (SEC) systems for purification and analysis
Procedure:
-
Antibody Reduction:
-
Prepare a solution of the mAb at a concentration of 5-10 mg/mL in reaction buffer.
-
Add a 10-20 molar excess of TCEP or DTT to the antibody solution.
-
Incubate at 37°C for 30-60 minutes to reduce the interchain disulfide bonds.[1][6]
-
Remove the excess reducing agent using a desalting column, exchanging the buffer to the reaction buffer.
-
-
Conjugation Reaction:
-
Immediately after reduction, add the maleimide-functionalized drug-linker conjugate (typically in a 5-10 fold molar excess over the available thiol groups) to the reduced antibody solution. The drug-linker can be dissolved in a co-solvent like DMSO before addition.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.
-
-
Quenching:
-
Add a 5-fold molar excess of N-acetylcysteine (relative to the drug-linker) to quench any unreacted maleimide groups.
-
Incubate for 20 minutes at room temperature.
-
-
Purification of the ADC:
Protocol 3: Characterization of the ADC
1. Drug-to-Antibody Ratio (DAR) Determination:
-
UV/Vis Spectroscopy: The average DAR can be estimated by measuring the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload.[10] The molar extinction coefficients of both the antibody and the payload are required for this calculation.
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drug-linkers (DAR 0, 2, 4, 6, 8 for cysteine-based conjugation). The relative peak areas can be used to determine the distribution of DAR species and calculate the average DAR.[7][10]
-
Mass Spectrometry (LC-MS): Intact or reduced mass analysis of the ADC can provide a precise determination of the DAR and its distribution.[11][12]
2. Purity and Aggregation Analysis:
-
Size Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to quantify high molecular weight aggregates.[7][13]
3. In Vitro Potency and Stability:
-
Cell-based Cytotoxicity Assays: The potency of the ADC is evaluated using in vitro cytotoxicity assays on antigen-positive and antigen-negative cell lines.
-
Plasma Stability Assays: The stability of the ADC is assessed by incubating it in plasma and monitoring for drug deconjugation over time using methods like LC-MS.
Data Presentation
The following tables provide a template for summarizing key quantitative data generated during the development of an ADC with the this compound.
Table 1: Summary of ADC Conjugation and Purification
| Parameter | Result |
| Antibody Concentration | X mg/mL |
| Molar Ratio (Drug-Linker:Ab) | Y:1 |
| Conjugation Time | Z hours |
| Conjugation Temperature | RT or 4°C |
| ADC Recovery after Purification | W% |
Table 2: Characterization of Purified ADC
| Parameter | Method | Result |
| Average Drug-to-Antibody Ratio (DAR) | UV/Vis | A |
| Average Drug-to-Antibody Ratio (DAR) | HIC | B |
| Average Drug-to-Antibody Ratio (DAR) | LC-MS | C |
| % Monomer | SEC | >95% |
| % High Molecular Weight Aggregates | SEC | <5% |
| Free Drug-Linker Level | RP-HPLC | <1% |
Table 3: In Vitro Efficacy and Stability
| Parameter | Cell Line | Result |
| IC50 (Antigen-Positive) | Cell Line 1 | X nM |
| IC50 (Antigen-Negative) | Cell Line 2 | Y nM |
| Plasma Stability (t1/2) | Species | Z days |
Conclusion
The this compound offers a promising strategy for the development of stable and effective ADCs. The protocols outlined in these application notes provide a framework for the successful attachment of payloads to this linker and the subsequent generation and characterization of ADCs. It is imperative to note that optimization of each step is critical to achieve an ADC with the desired properties for therapeutic applications.
References
- 1. broadpharm.com [broadpharm.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. β-Glucuronide Linkers - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 5. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 10. pharmiweb.com [pharmiweb.com]
- 11. Antibody-Drug Conjugate (ADC) Analysis-MtoZ Biolabs [mtoz-biolabs.com]
- 12. lcms.cz [lcms.cz]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Characterization of ADCs with a MAC Glucuronide Linker-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. An ADC consists of a monoclonal antibody (mAb) that specifically binds to a tumor-associated antigen, a potent small-molecule payload, and a chemical linker that connects the two. The properties of each component are critical to the overall efficacy and safety of the ADC.
This document provides detailed analytical methods and protocols for the characterization of ADCs utilizing a maleimidocaproyl (MAC) spacer with a glucuronide-based cleavable linker. The MAC group allows for conjugation to sulfhydryl groups on the antibody, while the glucuronide linker is designed to be stable in systemic circulation and cleaved by the enzyme β-glucuronidase, which is abundant in the tumor microenvironment and within lysosomes of cancer cells.[][2][3] The hydrophilic nature of the glucuronide linker can also help to mitigate aggregation issues often associated with hydrophobic drug-linkers.[][2][4]
Comprehensive analytical characterization is essential to ensure the quality, consistency, and safety of ADCs.[5][6][7] Key quality attributes that require careful monitoring include the drug-to-antibody ratio (DAR), the extent of aggregation, the distribution of charge variants, and the amount of free payload.[5][6] This application note details the experimental protocols for assessing these critical parameters.
Mechanism of Action of a Glucuronide-Linked ADC
The following diagram illustrates the general mechanism of action for an ADC with a cleavable glucuronide linker.
Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that defines the average number of drug molecules conjugated to each antibody.[6][8][9] HIC is a robust method for determining DAR, as it separates ADC species based on the increased hydrophobicity conferred by the conjugated payload.[10][11][12][13]
Experimental Workflow for DAR Analysis by HIC
Protocol for HIC
Materials:
-
ADC sample
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0
-
HIC Column (e.g., TSKgel Butyl-NPR)
-
UHPLC or HPLC system with UV detector
Instrumentation and Conditions:
| Parameter | Condition |
| Column | TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm (or equivalent) |
| Mobile Phase A | 1.5 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0 |
| Mobile Phase B | 50 mM Sodium Phosphate, pH 7.0 |
| Gradient | 0-20 min, 0-100% B |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL (10 µg) |
Data Analysis:
-
Identify the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).
-
Integrate the peak area for each species.
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ(% Peak Area of Species * Number of Drugs per Species) / 100
Expected Results: A chromatogram showing resolved peaks for the different drug-loaded species. The average DAR can be calculated from the relative peak areas.
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR0 | 5.2 | 10.5 |
| DAR2 | 8.9 | 35.2 |
| DAR4 | 12.1 | 40.8 |
| DAR6 | 14.5 | 10.3 |
| DAR8 | 16.2 | 3.2 |
| Average DAR | - | 3.8 |
Aggregation Analysis by Size Exclusion Chromatography (SEC)
Aggregation is a critical quality attribute as it can impact efficacy and immunogenicity.[14][15][16] SEC separates molecules based on their hydrodynamic radius, effectively distinguishing monomers from aggregates (e.g., dimers, trimers) and fragments.[15][17]
Experimental Workflow for Aggregation Analysis by SEC
Protocol for SEC
Materials:
-
ADC sample
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8
-
UHPLC or HPLC system with UV detector
Instrumentation and Conditions:
| Parameter | Condition |
| Column | Agilent AdvanceBio SEC 300Å, 7.8 x 300 mm, 2.7 µm (or equivalent)[14][17] |
| Mobile Phase | 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8 |
| Elution | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 280 nm |
| Injection Volume | 20 µL (20 µg) |
Data Analysis:
-
Integrate the peak areas for the high molecular weight species (aggregates), the main monomer peak, and any low molecular weight species (fragments).
-
Calculate the percentage of each species relative to the total peak area.
Expected Results: A chromatogram with a major peak for the monomer and smaller, earlier-eluting peaks for aggregates.
| Species | Retention Time (min) | Peak Area (%) |
| Aggregates | 8.5 | 1.8 |
| Monomer | 10.2 | 98.0 |
| Fragments | 12.1 | 0.2 |
Charge Variant Analysis by Capillary Electrophoresis (CE)
Charge heterogeneity of ADCs can arise from various post-translational modifications of the antibody and from the conjugation process itself.[18][19][20] Capillary Isoelectric Focusing (cIEF) and Capillary Zone Electrophoresis (CZE) are high-resolution techniques used to separate and quantify these charge variants based on their isoelectric point (pI) or electrophoretic mobility, respectively.[18][19][21][22]
Experimental Workflow for Charge Variant Analysis by cIEF
Protocol for cIEF
Materials:
-
ADC sample
-
cIEF Gel or Solution Kit with appropriate ampholytes (e.g., pH 3-10)
-
Anolyte (e.g., Phosphoric Acid)
-
Catholyte (e.g., Sodium Hydroxide)
-
pI markers
-
Capillary Electrophoresis system with UV detector
Instrumentation and Conditions:
| Parameter | Condition |
| Capillary | Bare fused-silica, 50 µm i.d., 30 cm total length |
| Sample Mixture | ADC (0.5 mg/mL), 4% carrier ampholytes (pH 3-10), pI markers |
| Focusing | 30 kV for 10 min |
| Mobilization | 30 kV with chemical mobilization (e.g., addition of salt to catholyte) |
| Detection | UV at 280 nm |
Data Analysis:
-
Calibrate the electropherogram using the pI markers.
-
Integrate the peak areas for the main peak and any acidic or basic variants.
-
Calculate the percentage of each variant relative to the total peak area.
Expected Results: An electropherogram showing a main peak and several smaller peaks corresponding to acidic and basic charge variants.
| Variant Type | pI | Peak Area (%) |
| Acidic 1 | 8.1 | 12.5 |
| Acidic 2 | 8.3 | 15.0 |
| Main Peak | 8.5 | 65.3 |
| Basic 1 | 8.7 | 7.2 |
Free Drug Analysis by Reversed-Phase Liquid Chromatography (RPLC)
The presence of unconjugated payload (free drug) is a critical quality attribute to monitor as it can contribute to off-target toxicity.[23][24] RPLC coupled with mass spectrometry (MS) or UV detection is a common method for quantifying free drug levels. A 2D-LC approach can be employed to first separate the ADC from small molecules using SEC, followed by RPLC for quantification of the free drug.[24]
Experimental Workflow for Free Drug Analysis by 2D-LC
Protocol for 2D-LC
Materials:
-
ADC sample
-
Free drug standard
-
1D Mobile Phase (SEC): As described in the SEC protocol
-
2D Mobile Phase A (RPLC): 0.1% Formic Acid in Water
-
2D Mobile Phase B (RPLC): 0.1% Formic Acid in Acetonitrile
-
2D-LC system with SEC and RPLC columns and a detector (UV or MS)
Instrumentation and Conditions:
| Parameter | 1D - SEC | 2D - RPLC |
| Column | SEC column as described previously | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | Isocratic SEC buffer | A: 0.1% FA in Water, B: 0.1% FA in ACN |
| Gradient | N/A | 5-95% B over 10 min |
| Flow Rate | 0.5 mL/min | 0.4 mL/min |
| Column Temperature | 25°C | 40°C |
| Detection | UV at payload-specific wavelength or MS | UV at payload-specific wavelength or MS |
Data Analysis:
-
Generate a standard curve using serial dilutions of the free drug standard.
-
Integrate the peak area of the free drug in the ADC sample chromatogram.
-
Quantify the amount of free drug in the sample using the standard curve.
-
Express the result as a percentage of the total ADC concentration.
Expected Results: A standard curve for the free drug and a chromatogram of the ADC sample showing a quantifiable peak for the free drug.
| Sample | Free Drug Concentration (ng/mL) | % Free Drug |
| ADC Sample | 50 | 0.05% |
| Acceptance Criteria | - | < 0.1% |
Conclusion
The analytical methods described in this application note provide a comprehensive framework for the characterization of ADCs utilizing a MAC glucuronide linker. The detailed protocols for HIC, SEC, cIEF, and RPLC enable the robust assessment of critical quality attributes, including DAR, aggregation, charge variants, and free drug content. Consistent application of these methods is essential for ensuring the quality, safety, and efficacy of ADC therapeutics throughout the drug development lifecycle.
References
- 2. Expanded Utility of the β-Glucuronide Linker: ADCs That Deliver Phenolic Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chapter 10: Analytical Methods for Antibody Drug Conjugate Characterization | Semantic Scholar [semanticscholar.org]
- 8. hpst.cz [hpst.cz]
- 9. agilent.com [agilent.com]
- 10. Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. Analysis of protein drugs aggregation Using Size Exclusion Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 16. lcms.cz [lcms.cz]
- 17. agilent.com [agilent.com]
- 18. agilent.com [agilent.com]
- 19. Charge Variants Analysis of Antibody Drug Conjugates - Creative Proteomics [creative-proteomics.com]
- 20. pharmacytimes.com [pharmacytimes.com]
- 21. Ion-exchange chromatography, capillary isoelectric focusing, and capillary zone electrophoresis coupled to mass spectrometry for charge variant analysis of monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. agilent.com [agilent.com]
Application Notes and Protocols for MAC Glucuronide Linker-2 in Site-Specific Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker molecule, which connects the antibody and the payload, is a critical component that influences the efficacy, stability, and safety of the ADC. The MAC (Methylene Alkoxy Carbamate) glucuronide linker-2 is an advanced, cleavable linker system designed for site-specific conjugation, offering enhanced stability and a multi-stage release mechanism for the targeted delivery of therapeutic agents.[1][2]
This document provides detailed application notes and experimental protocols for the use of MAC glucuronide linker-2 in the development of site-specific ADCs.
Principle and Mechanism of Action
The this compound employs a dual-release strategy, incorporating a β-glucuronide moiety as an enzymatic trigger and a self-immolative MAC spacer.[1][2] This design ensures high stability in systemic circulation and specific payload release within the tumor microenvironment.
Key Features:
-
Site-Specific Conjugation: The linker possesses a primary amine handle, making it suitable for site-specific conjugation to antibodies via enzymatic methods, such as microbial transglutaminase (mTG).[1][3][4][5] This results in a homogeneous ADC population with a defined drug-to-antibody ratio (DAR).
-
Enzymatic Cleavage: The β-glucuronide moiety is specifically cleaved by β-glucuronidase, an enzyme that is abundant in the lysosomal compartment of cells and overexpressed in some tumor tissues.[6][7][8][9]
-
Self-Immolative Spacer: Following enzymatic cleavage of the glucuronide, the MAC spacer undergoes a spontaneous 1,6-elimination reaction to release the active payload.[1][3][6][10] This self-immolative feature ensures efficient drug liberation at the target site.[1][3][10]
-
Enhanced Hydrophilicity: The glucuronide component increases the hydrophilicity of the linker-payload, which can help to mitigate aggregation issues often associated with hydrophobic drugs and improve the pharmacokinetic properties of the ADC.[6][8][11]
Signaling Pathway and Release Mechanism
The mechanism of action for an ADC utilizing the this compound is a sequential process that ensures targeted drug delivery.
Experimental Data
The following tables summarize representative data for ADCs constructed using glucuronide-based linkers. While specific data for "this compound" is limited in publicly available literature, the data presented for similar linkers provide a strong indication of expected performance.
Table 1: In Vitro Cytotoxicity of Anti-CD30 ADC with a MAC Glucuronide Linker
| Cell Line | Target Expression | ADC IC50 (ng/mL) | Control ADC IC50 (ng/mL) | Free Drug IC50 (ng/mL) |
| Karpas 299 | CD30+ | 10 | >1000 | 0.5 |
| L540cy | CD30+ | 8 | >1000 | 0.3 |
| Caki-1 | CD30- | >1000 | >1000 | 0.4 |
| Data adapted from studies on ADCs with MAC β-glucuronide linkers and auristatin payloads. |
Table 2: In Vivo Efficacy of an Anti-CD30 ADC in a Karpas 299 Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Complete Regressions |
| Vehicle Control | - | 0 | 0/8 |
| ADC | 1 | >95 | 8/8 |
| ADC | 0.5 | >90 | 6/8 |
| Control ADC | 1 | <10 | 0/8 |
| Data represents typical outcomes for glucuronide-linked auristatin ADCs in xenograft models.[12] |
Experimental Protocols
Protocol 1: Site-Specific Antibody Conjugation using Microbial Transglutaminase (mTG)
This protocol describes the enzymatic conjugation of the this compound (containing a primary amine) to a specific glutamine residue (Q295) on the heavy chain of a deglycosylated IgG1 antibody.[1][3][4][13]
Materials:
-
Monoclonal Antibody (mAb) of interest (e.g., IgG1 isotype)
-
Endoglycosidase (e.g., PNGase F or EndoS2)
-
Microbial Transglutaminase (mTG)
-
This compound with a primary amine handle
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Tris Buffer (50 mM, pH 8.0)
-
Protein A affinity chromatography column
-
Desalting column
-
Reaction tubes and incubator
Experimental Workflow:
Procedure:
-
Antibody Deglycosylation:
-
Dialyze the antibody into PBS, pH 7.4.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
Add Endoglycosidase (e.g., PNGase F) at a ratio of 1:50 (enzyme:antibody, w/w).
-
Incubate at 37°C for 12-16 hours with gentle agitation.
-
Confirm deglycosylation by SDS-PAGE or Mass Spectrometry.
-
-
mTG-mediated Conjugation:
-
To the deglycosylated antibody solution, add Tris buffer (50 mM, pH 8.0) to a final concentration of 25 mM.
-
Add the this compound (dissolved in a suitable solvent like DMSO) to the antibody solution at a molar excess of 10-20 fold. The final DMSO concentration should not exceed 5-10% (v/v).
-
Add mTG to the reaction mixture at a concentration of 0.1-0.5 mg/mL.
-
Incubate the reaction at 37°C for 4-8 hours with gentle agitation.
-
-
Purification of the ADC:
-
After the incubation period, quench the reaction by adding a transglutaminase inhibitor or by proceeding directly to purification.
-
Load the reaction mixture onto a pre-equilibrated Protein A affinity column.
-
Wash the column extensively with PBS to remove excess linker, mTG, and other reaction components.
-
Elute the ADC from the column using a low pH elution buffer (e.g., 0.1 M glycine, pH 2.7).
-
Immediately neutralize the eluted ADC solution with a suitable buffer (e.g., 1 M Tris, pH 8.0).
-
Perform a buffer exchange into a formulation buffer (e.g., PBS) using a desalting column.
-
Protocol 2: Characterization of the ADC
1. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)-HPLC:
-
Principle: HIC separates proteins based on their surface hydrophobicity. The conjugation of the linker-payload increases the hydrophobicity of the antibody, allowing for the separation of species with different DARs (DAR=0, DAR=1, DAR=2, etc.).[6][10][14][15]
-
Column: A HIC column (e.g., TSKgel Butyl-NPR) is typically used.
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).[10]
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).[10]
-
Gradient: A decreasing salt gradient is used to elute the ADC species, with higher DAR species eluting later.
-
Detection: UV absorbance at 280 nm.
-
Calculation: The average DAR is calculated based on the peak areas of the different DAR species.
2. Mass Spectrometry (MS) Analysis:
-
Intact Mass Analysis: The purified ADC can be analyzed by LC-MS to confirm the successful conjugation and to determine the mass of the different DAR species. This provides a precise measurement of the DAR distribution.[10][16]
-
Reduced Mass Analysis: The ADC can be reduced to separate the light and heavy chains. MS analysis of the reduced sample can confirm the site of conjugation (heavy chain for Q295) and the drug load on each chain.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Low Conjugation Efficiency | Incomplete deglycosylation | Confirm complete deglycosylation by MS. Increase enzyme concentration or incubation time. |
| Inactive mTG enzyme | Use a fresh batch of mTG and ensure proper storage conditions. | |
| Suboptimal reaction conditions | Optimize pH, temperature, and molar ratio of linker to antibody. | |
| ADC Aggregation | Hydrophobic nature of the payload | Perform conjugation at a lower antibody concentration. Optimize the formulation buffer. The hydrophilic nature of the glucuronide linker should minimize this.[8][11] |
| Heterogeneous DAR | Non-specific conjugation | Ensure complete deglycosylation. Use a highly specific mTG enzyme. |
| Poor Recovery from Protein A | ADC precipitation at low pH | Neutralize the eluate immediately after elution. |
Conclusion
The this compound offers a sophisticated and effective solution for the development of site-specific ADCs. Its unique dual-release mechanism, combining enzymatic cleavage with self-immolation, ensures stable circulation and targeted payload delivery. The protocols and data presented in these application notes provide a comprehensive guide for researchers to successfully implement this advanced linker technology in their ADC development programs, paving the way for more effective and safer cancer therapeutics.
References
- 1. Transglutaminase-Mediated Conjugations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US20210128743A1 - Transglutaminase conjugation method and linker - Google Patents [patents.google.com]
- 3. Transglutaminase-Mediated Conjugations | Springer Nature Experiments [experiments.springernature.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aboligo.com [aboligo.com]
- 6. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sutrobio.com [sutrobio.com]
- 8. researchgate.net [researchgate.net]
- 9. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 10. mdpi.com [mdpi.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. zedira.com [zedira.com]
- 13. researchgate.net [researchgate.net]
- 14. Hydrophobic Interaction Chromatography (HIC) - Creative Proteomics [creative-proteomics.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: β-Glucuronidase Cleavage Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-glucuronidase (GUS) is a lysosomal enzyme that catalyzes the hydrolysis of β-D-glucuronic acid residues from the non-reducing end of glycosaminoglycans. This enzymatic activity is crucial in various biological processes, including drug metabolism and the degradation of complex carbohydrates.[1] In drug development, the β-glucuronidase cleavage assay is a valuable tool for studying the release of therapeutic agents from glucuronide prodrugs and for evaluating the efficacy of antibody-drug conjugates (ADCs) that utilize a β-glucuronide linker.[2][3][4] This assay is also widely used as a reporter gene system in molecular biology.[5][6] This document provides detailed protocols for performing β-glucuronidase cleavage assays using both fluorometric and colorimetric detection methods.
Principle of the Assay
The β-glucuronidase cleavage assay is based on the enzymatic hydrolysis of a specific substrate by β-glucuronidase. This reaction cleaves the substrate into two products: glucuronic acid and a reporter molecule (fluorophore or chromophore). The amount of reporter molecule released is directly proportional to the β-glucuronidase activity, which can be quantified by measuring the fluorescence or absorbance of the sample.
Applications in Research and Drug Development
-
Drug Metabolism Studies: Investigating the metabolic fate of drugs that are conjugated with glucuronic acid for enhanced solubility and excretion.[5][7]
-
Antibody-Drug Conjugate (ADC) Development: Evaluating the release of cytotoxic drugs from ADCs that employ a β-glucuronide linker, which is designed to be cleaved by lysosomal β-glucuronidase within tumor cells.[2][3][4]
-
Reporter Gene Assays: Using the bacterial β-glucuronidase gene (gusA) as a reporter to study gene expression and regulation in transgenic organisms.[5][8]
-
Diagnostic Applications: Detecting the presence of certain bacteria, like E. coli, which produce β-glucuronidase, in clinical and environmental samples.[9]
Experimental Workflow
The general workflow for a β-glucuronidase cleavage assay involves sample preparation, initiation of the enzymatic reaction with a suitable substrate, incubation, and subsequent detection of the released reporter molecule.
Caption: General experimental workflow for a β-glucuronidase cleavage assay.
Signaling Pathway: ADC Activation
In the context of ADCs, the β-glucuronide linker is designed to be stable in circulation but cleaved by the high concentration of β-glucuronidase within the lysosomes of cancer cells, leading to the release of the cytotoxic payload.
References
- 1. Enzyme Activity Measurement for Beta-Glucuronidase [creative-enzymes.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. researchgate.net [researchgate.net]
- 4. Expanded Utility of the β-Glucuronide Linker: ADCs That Deliver Phenolic Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioassaysys.com [bioassaysys.com]
- 6. benchchem.com [benchchem.com]
- 7. covachem.com [covachem.com]
- 8. Quantitative kinetic analysis of β-glucuronidase activities using a computer-directed microtiter plate reader | Semantic Scholar [semanticscholar.org]
- 9. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Use of MAC Glucuronide Linker-2 in Preclinical ADC Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics designed to selectively deliver potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity. The linker connecting the antibody to the cytotoxic payload is a critical component of an ADC, influencing its stability, pharmacokinetics, and efficacy. The Maleimidocaproyl (MAC) glucuronide linker-2 is a cleavable linker system that offers a unique mechanism for targeted drug release. This linker is designed to be stable in systemic circulation but is cleaved by the enzyme β-glucuronidase, which is abundant in the lysosomal compartment of cells and is also found in the tumor microenvironment of some cancers. This targeted cleavage mechanism allows for the specific release of the cytotoxic payload within or in the vicinity of tumor cells.
These application notes provide a comprehensive overview of the use of MAC glucuronide linker-2 in preclinical ADC studies. We present key quantitative data from representative studies, detailed experimental protocols for the synthesis, characterization, and evaluation of ADCs utilizing this linker, and visual diagrams to illustrate key concepts and workflows.
Data Presentation
The following tables summarize quantitative data from preclinical studies of ADCs constructed with a MAC glucuronide linker. These examples utilize the anti-CD30 antibody cAC10 and the anti-CD70 antibody c1F6, conjugated to the cytotoxic payloads monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), respectively.
Table 1: Characterization of ADCs with this compound
| ADC Construct | Antibody | Payload | Linker | Average Drug-to-Antibody Ratio (DAR) | Plasma Stability (t½ in rat plasma) | Reference |
| cAC10-MAC-Glucuronide-MMAE | cAC10 | MMAE | MAC Glucuronide | 8 | Not Reported | [1] |
| c1F6-MAC-Glucuronide-MMAF | c1F6 | MMAF | MAC Glucuronide | 8 | 81 days (extrapolated) | [1] |
Table 2: In Vitro Cytotoxicity of ADCs with this compound
| ADC Construct | Cell Line | Target Antigen | IC50 (ng/mL) | Reference |
| cAC10-MAC-Glucuronide-MMAE | Karpas 299 | CD30 | ~100 | [1] |
| cAC10-MAC-Glucuronide-MMAE | L540cy | CD30 | Not Reported | [2] |
| c1F6-MAC-Glucuronide-MMAF | Caki-1 | CD70 | ~10 | [1] |
| c1F6-MAC-Glucuronide-MMAF | 786-O | CD70 | Not Reported | [1] |
Table 3: In Vivo Efficacy of ADCs with this compound in Xenograft Models
| ADC Construct | Tumor Model | Dosing Schedule | Efficacy Outcome | Tolerability | Reference |
| cAC10-MAC-Glucuronide-MMAE | Karpas 299 lymphoma | Single dose, 0.5 mg/kg | Cures in all animals | Well tolerated up to 100 mg/kg | [1] |
| c1F6-MAC-Glucuronide-MMAF | Renal cell carcinoma | Single dose, 0.75 mg/kg | Significant tumor growth inhibition | Tolerated at 25 mg/kg | [1] |
Signaling Pathways and Mechanism of Action
The this compound facilitates the targeted delivery and release of a cytotoxic payload. The following diagram illustrates the proposed mechanism of action.
References
Application Notes and Protocols for the Development of Antibody-Drug Conjugates with Phenol-Containing Cytotoxic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapies that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic small molecules.[1][2] This powerful combination allows for the selective delivery of highly potent payloads to tumor cells, thereby minimizing systemic toxicity and widening the therapeutic window.[1][3] A significant number of potent cytotoxic agents, including the duocarmycin family of DNA alkylators, contain a phenolic hydroxyl group that serves as a convenient and effective handle for conjugation to a linker.[4][5]
These application notes provide a comprehensive guide to the development of ADCs utilizing phenol-containing cytotoxic agents. Detailed protocols for the synthesis of the drug-linker construct, conjugation to the antibody, and subsequent characterization and evaluation of the ADC are provided.
Phenol-Containing Cytotoxic Payloads and Linker Strategies
The choice of the cytotoxic payload is critical to the efficacy of an ADC. Phenol-containing cytotoxins, such as derivatives of duocarmycin, are particularly attractive due to their high potency and unique mechanism of action.[6][7]
1.1. Duocarmycin Analogs: A Case Study
Duocarmycins are a class of highly potent antitumor antibiotics that exert their cytotoxic effects through sequence-selective alkylation of DNA.[6][8] Their mechanism of action involves binding to the minor groove of DNA and alkylating the N3 position of adenine, primarily in AT-rich sequences.[9][10] This irreversible DNA alkylation disrupts the DNA architecture, leading to the inhibition of replication and transcription, and ultimately triggering apoptosis.[6][9] The phenol group within the duocarmycin structure is crucial for its bioactivity and serves as a primary attachment point for linkers in ADC development.[4]
1.2. Linker Selection and Design
The linker is a critical component of an ADC, influencing its stability, pharmacokinetics, and mechanism of payload release.[11] For phenol-containing payloads, a common and effective strategy is to use a cleavable linker, such as the valine-citrulline (Val-Cit) dipeptide linker, in conjunction with a self-immolative p-aminobenzyl (PAB) spacer.[12][13]
-
Valine-Citrulline (Val-Cit): This dipeptide is designed to be cleaved by cathepsin B, a lysosomal protease that is often upregulated in the tumor microenvironment.[14] This ensures that the payload is released preferentially within the target cancer cells.
-
p-Aminobenzyl (PAB) Spacer: Following cleavage of the Val-Cit linker by cathepsin B, the PAB spacer undergoes a spontaneous 1,6-elimination reaction to release the unmodified phenolic drug.[13]
The formation of an ether bond between the phenolic hydroxyl group of the payload and the PAB spacer is a key step in the synthesis of the drug-linker construct.[15]
Experimental Protocols
This section provides detailed, step-by-step protocols for the key experiments involved in the development of ADCs with phenol-containing cytotoxic agents.
2.1. Synthesis of the Drug-Linker Construct (mc-Val-Cit-PAB-O-Payload)
This protocol describes the synthesis of a maleimide-functionalized Val-Cit-PAB linker and its conjugation to a phenol-containing payload via an ether linkage, for example, using a Mitsunobu reaction.
Diagram of the Synthesis Workflow
Caption: Workflow for the synthesis of the drug-linker construct.
Materials:
-
Fmoc-Val-Cit-PAB-OH
-
Maleimidocaproic acid (mc)
-
Coupling reagents (e.g., HATU, HOBt, DIPEA)
-
Phenol-containing cytotoxic payload
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)[16][17]
-
Anhydrous solvents (DMF, THF, Toluene)
-
Purification system (e.g., flash chromatography, HPLC)
Protocol:
-
Synthesis of Fmoc-Val-Cit-PAB-OH: Synthesize the Fmoc-protected dipeptide-PAB construct according to established protocols.[4][13] This typically involves solid-phase or solution-phase peptide synthesis.
-
Introduction of the Maleimide Group: a. Dissolve Fmoc-Val-Cit-PAB-OH and maleimidocaproic acid in anhydrous DMF. b. Add coupling reagents (e.g., HATU, HOBt, and DIPEA) and stir the reaction at room temperature until completion, monitoring by TLC or LC-MS. c. Purify the resulting Fmoc-mc-Val-Cit-PAB-OH by flash chromatography or preparative HPLC.
-
Fmoc-Deprotection: a. Dissolve the Fmoc-mc-Val-Cit-PAB-OH in a solution of 20% piperidine in DMF. b. Stir at room temperature for 30 minutes to remove the Fmoc protecting group. c. Evaporate the solvent under reduced pressure to obtain the deprotected linker, mc-Val-Cit-PAB-OH.
-
Conjugation to Phenol-Containing Payload (Mitsunobu Reaction): a. In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the phenol-containing payload (1 eq.), mc-Val-Cit-PAB-OH (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF or toluene.[16][18] b. Cool the solution to 0°C in an ice bath. c. Slowly add DIAD or DEAD (1.5 eq.) dropwise to the cooled solution.[16][17] d. Allow the reaction to warm to room temperature and stir for 6-8 hours or until completion as monitored by TLC or LC-MS.[16] e. Upon completion, concentrate the reaction mixture and purify the crude product by flash chromatography or preparative HPLC to obtain the final drug-linker construct, mc-Val-Cit-PAB-O-Payload.[19]
2.2. Antibody Modification and Conjugation
This protocol describes the reduction of interchain disulfide bonds on the monoclonal antibody and the subsequent conjugation of the maleimide-activated drug-linker.
Diagram of the ADC Conjugation Workflow
Caption: Workflow for ADC synthesis via thiol-maleimide conjugation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)[20]
-
mc-Val-Cit-PAB-O-Payload drug-linker construct
-
Organic co-solvent (e.g., DMSO)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))
Protocol:
-
Antibody Reduction: a. Prepare a solution of the mAb at a concentration of 5-10 mg/mL in PBS. b. Add a 2-5 molar excess of TCEP or DTT per interchain disulfide bond to be reduced.[20] The exact amount should be optimized to achieve the desired average Drug-to-Antibody Ratio (DAR). c. Incubate the reaction at 37°C for 1-2 hours. d. Remove excess reducing agent using a desalting column or tangential flow filtration (TFF), exchanging the buffer to a conjugation buffer (e.g., PBS with 1 mM DTPA, pH 7.0).[20]
-
Conjugation Reaction: a. Dissolve the mc-Val-Cit-PAB-O-Payload in a minimal amount of an organic co-solvent like DMSO. b. Add the dissolved drug-linker to the reduced antibody solution with gentle mixing. A 5-10 fold molar excess of the drug-linker per free thiol is a typical starting point.[21] c. Incubate the reaction at room temperature or 4°C for 1-4 hours.[14] d. Quench the reaction by adding an excess of a quenching reagent like N-acetylcysteine to cap any unreacted maleimide groups.
-
Purification of the ADC: a. Purify the ADC from unconjugated drug-linker, aggregates, and other impurities using SEC or HIC.[18][22][23] b. For SEC, use a column with an appropriate molecular weight cutoff to separate the ~150 kDa ADC from smaller molecules. c. For HIC, utilize a hydrophobic column and a decreasing salt gradient to separate ADC species with different DARs.[22][24] d. Collect the fractions containing the purified ADC.
2.3. Characterization of the Antibody-Drug Conjugate
Thorough characterization of the ADC is essential to ensure its quality, consistency, and efficacy.
2.3.1. Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC, as it directly impacts its potency and pharmacokinetic properties.[25][26]
Table 1: Methods for DAR Determination
| Method | Principle | Advantages | Disadvantages |
| UV/Vis Spectroscopy | Measures the absorbance of the ADC at two wavelengths (typically 280 nm for the antibody and a specific wavelength for the payload) and uses the Beer-Lambert law to calculate the concentrations of both components. | Simple, rapid, and requires minimal sample preparation. | Requires that the payload has a distinct UV/Vis absorbance maximum away from 280 nm. Provides an average DAR only. |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on the hydrophobicity conferred by the conjugated payload. Species with different numbers of drugs (DAR 0, 2, 4, 6, 8 for cysteine-linked ADCs) will have different retention times. | Provides information on the distribution of different DAR species and allows for the calculation of an average DAR.[22] | Requires method development and may not be suitable for all ADC formats. |
| Mass Spectrometry (MS) | Measures the mass of the intact ADC or its subunits (light and heavy chains) to determine the number of conjugated drugs.[1][27] | Provides a highly accurate measurement of DAR and can identify the specific sites of conjugation.[28] | Requires specialized instrumentation and expertise. |
Protocol for DAR Determination by UV/Vis Spectroscopy:
-
Measure the absorbance of the purified ADC solution at 280 nm (A280) and at the absorbance maximum of the cytotoxic drug (A_drug).
-
Calculate the concentration of the antibody and the drug using the following equations, correcting for the drug's absorbance at 280 nm:
-
Concentration_Ab (M) = (A280 - (A_drug * ε_drug_280 / ε_drug_max)) / ε_Ab_280
-
Concentration_Drug (M) = A_drug / ε_drug_max
-
-
Calculate the average DAR: DAR = Concentration_Drug / Concentration_Ab
2.3.2. Purity and Aggregation Analysis
Size Exclusion Chromatography (SEC) is the standard method for assessing the purity of the ADC and quantifying the level of aggregation.
Protocol for SEC Analysis:
-
Equilibrate an SEC column with a suitable mobile phase (e.g., PBS, pH 7.4).
-
Inject a known amount of the purified ADC onto the column.
-
Monitor the elution profile at 280 nm.
-
The main peak corresponds to the monomeric ADC. Any earlier eluting peaks represent aggregates.
-
Calculate the percentage of monomer and aggregates by integrating the respective peak areas.
2.4. In Vitro Efficacy and Safety Assessment
2.4.1. Cytotoxicity Assay
This protocol describes the use of a colorimetric assay (e.g., MTT or XTT) to determine the in vitro potency (IC50) of the ADC on target and non-target cell lines.[29][30]
Diagram of the In Vitro Cytotoxicity Assay Workflow
Caption: Workflow for determining ADC cytotoxicity.
Materials:
-
Target (antigen-positive) and non-target (antigen-negative) cancer cell lines
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free cytotoxic drug
-
MTT or XTT reagent
-
Solubilization solution (for MTT assay)
-
96-well microplates
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[29]
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete culture medium.
-
Remove the old medium from the cells and add the drug dilutions. Include untreated control wells.
-
Incubate the plate for 72-120 hours at 37°C in a humidified incubator with 5% CO2.[29]
-
Add MTT or XTT reagent to each well and incubate for 2-4 hours.
-
For the MTT assay, add solubilization solution and incubate until the formazan crystals are fully dissolved.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Plot the cell viability versus the logarithm of the drug concentration and determine the IC50 value using a suitable curve-fitting software.
Table 2: Representative In Vitro Cytotoxicity Data
| Compound | Target Cells (IC50, nM) | Non-Target Cells (IC50, nM) |
| ADC | 0.5 | >1000 |
| Free Payload | 0.1 | 0.1 |
| Unconjugated Antibody | >1000 | >1000 |
2.4.2. Bystander Killing Assay
This protocol describes a co-culture assay to evaluate the ability of the ADC's payload to diffuse out of the target cells and kill neighboring antigen-negative cells.[31][32][33]
Protocol:
-
Label the antigen-negative bystander cell line with a fluorescent protein (e.g., GFP).
-
Seed a co-culture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1).[31]
-
As a control, seed each cell line in a monoculture.
-
Treat the cells with the ADC at a concentration that is cytotoxic to the target cells but has minimal direct effect on the bystander cells in monoculture.[32]
-
Incubate the plate for 72-120 hours.
-
Quantify the viability of the fluorescently labeled bystander cells using a high-content imaging system or flow cytometry.[32]
-
A significant decrease in the viability of the bystander cells in the co-culture compared to the monoculture indicates a bystander effect.
2.5. In Vivo Efficacy Assessment
This protocol outlines the use of a human tumor xenograft model in immunodeficient mice to evaluate the in vivo antitumor activity of the ADC.[12][34][35]
Diagram of the In Vivo Xenograft Study Workflow
Caption: Workflow for an in vivo ADC efficacy study.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cell line expressing the target antigen
-
ADC, vehicle control, and other control articles (e.g., unconjugated antibody)
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously inject a suspension of the human cancer cells into the flank of the immunodeficient mice.[34][36]
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment groups with similar mean tumor volumes.[37]
-
Treatment Administration: Administer the ADC and control articles to the respective treatment groups via an appropriate route (e.g., intravenous injection).
-
Monitoring: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.[37]
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Analyze the data for statistically significant differences in tumor growth inhibition between the ADC-treated group and the control groups.
Table 3: Representative In Vivo Efficacy Data
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 | - |
| Unconjugated Antibody | 1200 | 20 |
| ADC (5 mg/kg) | 200 | 87 |
Mechanism of Action: Duocarmycin-Induced DNA Damage Response
Upon release within the cancer cell, duocarmycin alkylates DNA, leading to the activation of the DNA Damage Response (DDR) pathway.[8][9] This complex signaling network ultimately results in cell cycle arrest and apoptosis.[9]
Diagram of the Duocarmycin-Induced DNA Damage Response Pathway
Caption: Signaling pathway of duocarmycin-induced cell death.
Conclusion
The development of ADCs with phenol-containing cytotoxic agents represents a promising strategy for targeted cancer therapy. The protocols and application notes provided herein offer a comprehensive guide for researchers in this field, from the initial design and synthesis of the ADC to its preclinical evaluation. Careful optimization of each step, including linker design, conjugation chemistry, and payload selection, is crucial for the successful development of safe and effective ADC therapeutics.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]
- 5. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Bioprocess development of antibody-drug conjugate production for cancer treatment | PLOS One [journals.plos.org]
- 12. LS174T Xenograft Model | Xenograft Services [xenograft.net]
- 13. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. organic-synthesis.com [organic-synthesis.com]
- 17. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 18. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 20. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs [mdpi.com]
- 21. benchchem.com [benchchem.com]
- 22. mdpi.com [mdpi.com]
- 23. Mitsunobu Reaction [organic-chemistry.org]
- 24. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 27. newomics.com [newomics.com]
- 28. lcms.cz [lcms.cz]
- 29. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 31. aacrjournals.org [aacrjournals.org]
- 32. benchchem.com [benchchem.com]
- 33. agilent.com [agilent.com]
- 34. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 35. xenograft.org [xenograft.org]
- 36. Establishment of patient-derived tumor xenograft (PDTX) models using samples from CT-guided percutaneous biopsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. Characterization of a duocarmycin-DNA adduct-recognizing protein in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MAC Glucuronide Linker-2 in Solid Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Methylene Alkoxy Carbonyl (MAC) glucuronide linker-2 is a critical component in the development of next-generation antibody-drug conjugates (ADCs) for the targeted therapy of solid tumors. This cleavable linker system is designed to be highly stable in systemic circulation and to selectively release its potent cytotoxic payload within the tumor microenvironment. The linker's cleavage is mediated by the enzyme β-glucuronidase, which is significantly upregulated in the lysosomes of tumor cells and in necrotic regions of solid tumors. This targeted release mechanism enhances the therapeutic window of the ADC by maximizing efficacy at the tumor site while minimizing off-target toxicities.
These application notes provide a comprehensive overview of the use of MAC glucuronide linker-2 in preclinical solid tumor models, including quantitative efficacy data, detailed experimental protocols, and visualizations of key biological and experimental processes.
Mechanism of Action
The this compound facilitates the targeted delivery of cytotoxic payloads to cancer cells. The overall mechanism of action for an ADC utilizing this linker is a multi-step process:
-
Circulation and Targeting: The ADC circulates in the bloodstream, with the this compound ensuring the stability of the conjugate and preventing premature release of the cytotoxic payload. The monoclonal antibody component of the ADC specifically binds to a target antigen that is overexpressed on the surface of solid tumor cells.
-
Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the tumor cell, typically through receptor-mediated endocytosis.
-
Lysosomal Trafficking: The internalized endosome containing the ADC fuses with a lysosome.
-
Enzymatic Cleavage: Within the acidic and enzyme-rich environment of the lysosome, β-glucuronidase recognizes and cleaves the glucuronide moiety of the linker.
-
Payload Release and Action: The cleavage of the glucuronide triggers a self-immolative cascade within the remaining linker structure, leading to the rapid and efficient release of the active cytotoxic payload into the cytoplasm of the tumor cell. The released payload then exerts its cell-killing effect, for instance, by disrupting microtubule dynamics or causing DNA damage, ultimately leading to apoptosis or cell cycle arrest.
Applications in Solid Tumor Models
The this compound has been successfully employed in preclinical studies targeting various solid tumors. Its ability to stably link potent payloads and facilitate their targeted release has led to significant anti-tumor efficacy in a range of xenograft models.
Quantitative Efficacy Data
The following tables summarize the in vivo efficacy of ADCs utilizing a glucuronide-based linker system in various solid tumor models.
Table 1: Efficacy of an Anti-HER2 Antibody Fragment-Drug Conjugate (FDC) with a Glucuronide-MMAE Linker in HER2-Positive Solid Tumor Xenografts.[1][2]
| Tumor Model | Treatment | Dosage | Dosing Schedule | Outcome |
| HER2+ Xenograft | Anti-HER2 FDC-Glucuronide-MMAE | 0.6 mg/kg | Weekly, 4 times | Tumor Cures |
| HER2+ Xenograft | Anti-HER2 FDC-Glucuronide-MMAE | 1 mg/kg | Single Dose | Complete Cures |
| NCI-N87 (Gastric) | Anti-HER2 FDC-Glucuronide-MMAE | 2 mg/kg | Not Specified | Complete Cures |
| JIMT-1 (Breast) | Anti-HER2 FDC-Glucuronide-MMAE | 1 mg/kg | Not Specified | Equally effective as higher dose in NCI-N87 |
| BT474 (Breast, Orthotopic) | Anti-HER2 FDC-Glucuronide-MMAE | 0.25 mg/kg | 3 Doses | Cures |
Table 2: Efficacy of an Anti-CD30 ADC with a Glucuronide-Tubulysin Linker in a Hodgkin Lymphoma Xenograft Model.
| Tumor Model | Treatment | Dosage | Dosing Schedule | Outcome |
| L540cy (Hodgkin Lymphoma) | αCD30-Glucuronide-Tubulysin | 0.6 mg/kg | Single Dose | 5/5 Cures |
| L540cy (Hodgkin Lymphoma) | αCD30-Dipeptide-Tubulysin (Comparator) | 2 mg/kg | Single Dose | Tumor Growth Delay, 2/5 Cures |
Experimental Protocols
This section provides detailed protocols for key experiments involving the this compound.
Protocol 1: Antibody-Drug Conjugation with Pre-activated this compound
This protocol describes a general method for conjugating a cytotoxic payload, activated with the this compound, to a monoclonal antibody via cysteine residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Pre-activated this compound payload (e.g., with a maleimide group)
-
Reducing agent (e.g., TCEP, DTT)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Reaction buffer (e.g., PBS with EDTA)
-
Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))
-
Analytical instruments for characterization (e.g., UV-Vis spectrophotometer, HPLC, mass spectrometer)
Procedure:
-
Antibody Reduction:
-
Prepare the mAb solution at a concentration of 5-10 mg/mL in reaction buffer.
-
Add a 5-10 molar excess of the reducing agent (e.g., TCEP) to the mAb solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Remove the excess reducing agent by buffer exchange using a desalting column or TFF.
-
-
Conjugation Reaction:
-
Immediately after reduction, adjust the pH of the antibody solution to 7.0-7.5.
-
Dissolve the pre-activated this compound payload in a co-solvent like DMSO.
-
Add the dissolved linker-payload to the reduced antibody solution at a desired molar ratio (e.g., 5-10 fold excess of linker-payload to antibody).
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.
-
-
Quenching:
-
Add a 2-5 fold molar excess of the quenching reagent (e.g., N-acetylcysteine) relative to the linker-payload to cap any unreacted maleimide groups.
-
Incubate for 20-30 minutes at room temperature.
-
-
Purification:
-
Purify the ADC from unconjugated linker-payload and other reaction components using SEC or TFF.
-
Exchange the buffer to a formulation buffer suitable for storage (e.g., PBS or histidine buffer).
-
-
Characterization:
-
Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.
-
Calculate the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC-HPLC).
-
Assess the purity and aggregation of the ADC by SEC-HPLC.
-
Confirm the identity and integrity of the ADC by mass spectrometry.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the cytotoxic activity of an ADC on solid tumor cell lines.
Materials:
-
Target solid tumor cell line (e.g., HER2-positive breast cancer cell line like SK-BR-3 or BT-474)
-
Complete cell culture medium
-
ADC constructs and controls (unconjugated antibody, free payload)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and control articles in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted ADC or control solutions.
-
Include wells with medium only as a negative control.
-
Incubate for 72-96 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully aspirate the medium from the wells.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15-30 minutes at room temperature with gentle shaking.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the ADC concentration and determine the IC₅₀ value.
-
Protocol 3: In Vivo Solid Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an ADC in a subcutaneous solid tumor xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Solid tumor cell line
-
Matrigel (optional)
-
ADC and vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Harvest the tumor cells and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio) at a concentration of 1-5 x 10⁷ cells/mL.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor growth.
-
When the tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
-
ADC Administration:
-
Administer the ADC or vehicle control to the mice via the desired route (e.g., intravenous injection).
-
The dosing schedule will depend on the specific ADC and tumor model (e.g., once weekly for 3 weeks).
-
-
Efficacy Monitoring:
-
Measure the tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue monitoring until the tumors in the control group reach a predetermined endpoint size or until the end of the study period.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
-
Perform statistical analysis to determine the significance of the observed anti-tumor effects.
-
Payload Signaling Pathway: Tubulysin-Induced Cell Death
Tubulysins are highly potent microtubule-depolymerizing agents that are effective payloads for ADCs. Upon release into the cytoplasm, tubulysins disrupt the microtubule network, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. The signaling cascade involves both the intrinsic apoptotic pathway and the induction of autophagy.
Conclusion
The this compound represents a valuable tool in the development of highly effective and targeted ADCs for solid tumors. Its favorable stability profile and tumor-specific cleavage mechanism allow for the delivery of potent cytotoxic payloads, leading to significant anti-tumor activity in preclinical models. The protocols and data presented in these application notes provide a foundation for researchers to design and execute robust preclinical studies to evaluate the therapeutic potential of novel ADCs incorporating this advanced linker technology. Further investigation into a wider range of solid tumor models and payload combinations will continue to expand the utility of the this compound in oncology drug development.
References
- 1. Anti-HER2, High-DAR Antibody Fragment-Drug Conjugates with a Glucuronide-Based MMAE Linker-Payload Demonstrate Superior Efficacy over IgG-Based ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Troubleshooting & Optimization
Technical Support Center: Improving MAC Glucuronide Linker-2 Conjugation Efficiency
Welcome to the technical support center for the MAC Glucuronide Linker-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the conjugation of our advanced linker technology. Here you will find frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols to help you achieve optimal conjugation efficiency and consistent results in your antibody-drug conjugate (ADC) development.
Frequently Asked Questions (FAQs)
Q1: What is the this compound and what is its mechanism of action?
A1: The MAC (Maleimidocaproyl) Glucuronide Linker-2 is a cleavable ADC linker used in the synthesis of antibody-drug conjugates.[1][2] It features a maleimide group for covalent attachment to thiol groups on the antibody (typically from reduced interchain disulfides), a hydrophilic glucuronide moiety, and a self-immolative spacer connected to the cytotoxic payload. The glucuronide portion confers hydrophilicity to the linker, which can help mitigate aggregation issues that may arise with hydrophobic drugs.[3][4] The linker is designed to be stable in circulation.[1] Upon internalization of the ADC into a target cancer cell, the glucuronide unit is cleaved by the lysosomal enzyme β-glucuronidase, which is often overexpressed in the tumor microenvironment.[4][5] This enzymatic cleavage triggers a cascade that leads to the release of the active cytotoxic drug inside the cancer cell.
Q2: What are the key advantages of using a glucuronide-based linker?
A2: Glucuronide linkers offer several advantages in ADC design:
-
Enhanced Hydrophilicity: The sugar moiety increases the water solubility of the linker-payload, which can reduce the propensity for aggregation, a common issue with hydrophobic drugs, especially at higher drug-to-antibody ratios (DAR).[3][6]
-
Tumor-Specific Cleavage: The linker is cleaved by β-glucuronidase, an enzyme that is abundant in the lysosomes of tumor cells and in the tumor microenvironment.[4][5] This provides a mechanism for targeted drug release.
-
High Plasma Stability: Glucuronide linkers have demonstrated high stability in plasma, minimizing premature drug release in circulation and reducing off-target toxicity.[1][4]
Q3: What is the recommended starting molar excess of this compound for conjugation?
A3: For cysteine-based conjugation, a molar excess of the linker-payload is required to drive the reaction to completion. A common starting point is a 5-10 fold molar excess of the maleimide-functionalized linker-payload over the antibody.[4] However, the optimal ratio should be determined empirically for each specific antibody and payload combination to achieve the desired DAR without causing aggregation or purification challenges.
Q4: What is the optimal pH for the conjugation reaction?
A4: The reaction between a maleimide and a thiol is most efficient and specific at a pH between 6.5 and 7.5.[7] At pH values above 7.5, maleimides can also react with amines (e.g., lysine residues), which can lead to a heterogeneous product.[7] At pH values below 6.5, the reaction rate is significantly slower.
Q5: How can I determine the drug-to-antibody ratio (DAR) of my final ADC product?
A5: The DAR can be determined using several analytical techniques:
-
Hydrophobic Interaction Chromatography (HIC): This is a widely used method to separate ADC species with different numbers of conjugated drugs.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can also be used to separate different DAR species and to quantify the amount of free drug.[8]
-
Mass Spectrometry (MS): Mass spectrometry can be used to determine the exact mass of the ADC and its fragments, allowing for a precise calculation of the DAR.[8]
-
UV/Vis Spectroscopy: If the drug has a distinct UV/Vis absorbance from the antibody, the DAR can be estimated by measuring the absorbance at two different wavelengths.[8]
Troubleshooting Guide
Low conjugation efficiency and inconsistent results are common challenges in ADC development.[9] This guide provides potential causes and solutions for issues you may encounter with the this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Drug-to-Antibody Ratio (DAR) | Incomplete reduction of antibody disulfide bonds. | Ensure complete reduction by using an adequate concentration of a reducing agent like TCEP or DTT. Monitor the number of free thiols before conjugation. Increase the incubation time or temperature of the reduction step if necessary. |
| Insufficient molar excess of the linker-payload. | Increase the molar ratio of the this compound payload to the antibody. Titrate the ratio to find the optimal concentration that maximizes DAR without causing aggregation. | |
| Suboptimal reaction pH. | Ensure the conjugation reaction is performed within the optimal pH range of 6.5-7.5 for maleimide-thiol coupling.[7] | |
| Hydrolysis of the maleimide group on the linker. | Prepare fresh solutions of the linker-payload immediately before use. Avoid storing the reconstituted linker in aqueous solutions. | |
| Inconsistent DAR between batches | Variability in the number of free thiols on the antibody. | Standardize the antibody reduction protocol. Precisely control the concentration of the reducing agent, incubation time, and temperature. Quantify free thiols before each conjugation reaction. |
| Inconsistent linker-payload concentration. | Accurately determine the concentration of the this compound payload stock solution. Use freshly prepared solutions for each conjugation. | |
| ADC Aggregation | High hydrophobicity of the payload. | The glucuronide linker is designed to be hydrophilic to counteract this. However, if aggregation persists, consider using a linker with a longer PEG spacer if available. Lowering the final DAR may also be necessary. |
| High protein concentration during conjugation. | Perform the conjugation at a lower antibody concentration. | |
| Suboptimal buffer conditions. | Screen different buffer systems and excipients to improve ADC solubility. | |
| Premature Drug Release | Instability of the thiol-maleimide linkage (retro-Michael reaction). | After conjugation, consider a post-conjugation hydrolysis step by adjusting the pH to 8.5-9.0 to promote the hydrolysis of the succinimide ring, which can increase stability.[7] Alternatively, consider using next-generation maleimides if available. |
Experimental Protocols
This section provides a detailed methodology for a typical conjugation experiment using the this compound with an antibody containing reducible interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
This compound payload, dissolved in DMSO
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM)
-
Conjugation buffer (e.g., PBS, pH 7.4)
-
Quenching reagent (e.g., N-acetylcysteine or cysteine)
-
Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))
Detailed Methodology:
-
Antibody Reduction:
-
Prepare the antibody at a concentration of 5-10 mg/mL in a suitable buffer.
-
Add TCEP to the antibody solution to a final concentration that provides the desired degree of reduction. For full reduction of interchain disulfides, a molar excess of TCEP is typically used (e.g., 10-20 fold).
-
Incubate the reaction at 37°C for 1-2 hours.
-
Remove excess TCEP using a desalting column or buffer exchange into the conjugation buffer.
-
-
Conjugation Reaction:
-
Immediately after reduction and TCEP removal, add the this compound payload solution (in DMSO) to the reduced antibody. A typical starting point is a 10-fold molar excess of the linker-payload. The final concentration of DMSO in the reaction mixture should ideally be kept below 10%.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours.
-
-
Quenching the Reaction:
-
To cap any unreacted maleimide groups, add a quenching reagent such as N-acetylcysteine to the reaction mixture at a final concentration of approximately 1 mM.
-
Incubate for an additional 20-30 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the ADC from unreacted linker-payload and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
The purified ADC should be buffer-exchanged into a suitable formulation buffer for storage.
-
-
Characterization of the ADC:
-
Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.
-
Determine the average DAR using HIC, RP-HPLC, or MS.
-
Assess the level of aggregation using SEC.
-
Analyze the purity and integrity of the ADC using SDS-PAGE under reducing and non-reducing conditions.
-
Visualizing the Workflow and Signaling Pathway
To further clarify the experimental process and the underlying mechanism, the following diagrams are provided.
Caption: A flowchart of the experimental workflow for ADC synthesis.
References
- 1. Expanded Utility of the β-Glucuronide Linker: ADCs That Deliver Phenolic Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Linkers Having a Crucial Role in Antibody–Drug Conjugates | MDPI [mdpi.com]
- 4. pharmiweb.com [pharmiweb.com]
- 5. β-Glucuronidase-Cleavable Linkers: Precision Tools for ADC Payload Release - SigutLabs [sigutlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Technical Support Center: Synthesis of MAC Glucuronide Linker-2 ADCs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of Maleimidocaproyl (MAC) Glucuronide Linker-2 Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low conjugation efficiency in MAC-linker ADC synthesis?
A1: Low conjugation efficiency in MAC-linker ADC synthesis can stem from several factors:
-
Suboptimal pH: The thiol-maleimide reaction is most efficient within a pH range of 6.5-7.5.[1][2][3] At pH values below 6.5, the thiol group is less nucleophilic, slowing down the reaction rate.[1] Conversely, at a pH above 7.5, the maleimide group becomes susceptible to hydrolysis and can also react with amines, such as lysine residues on the antibody, leading to non-specific conjugation.[1][4]
-
Maleimide Hydrolysis: The maleimide group can hydrolyze, rendering it inactive for conjugation. This hydrolysis is accelerated at higher pH and temperatures.[5][6][7] It is crucial to prepare maleimide-linker solutions immediately before use and avoid prolonged storage in aqueous buffers.[1][8]
-
Oxidized Thiols: The cysteine residues on the antibody must be in their reduced, free thiol form to react with the maleimide. If the interchain disulfide bonds of the antibody are not fully reduced, or if the resulting thiols have re-oxidized to form disulfide bonds, they will be unavailable for conjugation.[1]
-
Steric Hindrance: The accessibility of the cysteine residues on the antibody can influence conjugation efficiency. A very long or bulky linker-payload may experience steric hindrance, impeding its access to the conjugation site.[9]
Q2: How does the MAC glucuronide linker-2 impact the stability and aggregation of the ADC?
A2: The this compound offers several advantages for ADC stability and aggregation:
-
Enhanced Stability: The β-glucuronide portion of the linker is highly stable in systemic circulation, minimizing premature drug release.[10] Cleavage of the linker is primarily mediated by the enzyme β-glucuronidase, which is abundant in the lysosomal compartment of tumor cells, ensuring targeted drug release.[10]
-
Reduced Aggregation: The glucuronide moiety is highly hydrophilic.[10][] This hydrophilicity helps to counteract the hydrophobicity of many cytotoxic payloads, reducing the propensity for the ADC to aggregate.[5][10] ADC aggregation is a significant challenge, particularly with high drug-to-antibody ratios (DARs) and hydrophobic drugs, as it can lead to faster clearance, reduced efficacy, and potential immunogenicity.[12][13]
Q3: What is the optimal Drug-to-Antibody Ratio (DAR) for a this compound ADC and how is it determined?
A3: The optimal DAR is a balance between efficacy and safety. While a higher DAR can increase potency, it can also lead to faster clearance, increased aggregation, and greater toxicity.[12][14][15] For many ADCs, a DAR of 2 to 4 is considered optimal.[16] However, the ideal DAR should be determined empirically for each specific ADC.
Several analytical techniques can be used to determine the average DAR:
-
UV/Vis Spectroscopy: This is a simple method that relies on the different absorbance maxima of the antibody (typically 280 nm) and the payload. By measuring the absorbance of the ADC at both wavelengths, the concentrations of the antibody and the drug can be determined, and the average DAR calculated.[10][][18][19][20]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Since each conjugated drug molecule increases the hydrophobicity of the antibody, HIC can resolve species with different DARs (e.g., DAR0, DAR2, DAR4, etc.). The average DAR is calculated from the weighted average of the peak areas.[10][18][20] HIC is performed under non-denaturing conditions.[]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For cysteine-conjugated ADCs, the antibody is typically reduced to separate the light and heavy chains. RP-HPLC can then be used to determine the proportion of unconjugated and conjugated chains, from which the average DAR can be calculated.[10][][19]
Troubleshooting Guides
Issue 1: Low or No Conjugation Yield
Symptom: The average DAR of the final ADC product is significantly lower than the target DAR.
| Possible Cause | Recommended Solution |
| Suboptimal Reaction pH | Ensure the conjugation buffer is within the optimal pH range of 6.5-7.5.[1][2][3] Use a non-amine containing buffer such as PBS or HEPES.[8] Verify the pH of the reaction mixture before initiating the conjugation. |
| Inactive Maleimide Reagent | Prepare the this compound payload solution in an anhydrous, water-miscible solvent like DMSO or DMF immediately before use.[1][8] Avoid storing the linker-payload in aqueous solutions for extended periods. |
| Incomplete Reduction of Antibody Disulfide Bonds | Use a sufficient molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol). TCEP is often preferred as it does not contain a thiol and does not need to be removed before adding the maleimide reagent.[1] A 50 to 100-fold molar excess of TCEP is often recommended.[8] Ensure buffers are degassed to prevent re-oxidation of thiols.[1][8] |
| Incorrect Stoichiometry | Optimize the molar ratio of the this compound payload to the antibody. A 10-20 fold molar excess of the maleimide reagent is a common starting point, but this should be optimized for your specific antibody and linker-payload.[1] |
Issue 2: ADC Aggregation
Symptom: Size Exclusion Chromatography (SEC) analysis shows a significant percentage of high molecular weight species (HMWS) after conjugation or during storage.
| Possible Cause | Recommended Solution |
| Hydrophobic Interactions | The conjugation of a hydrophobic payload can expose hydrophobic patches on the antibody surface, leading to self-association.[5][12][21] While the glucuronide linker is hydrophilic, a highly hydrophobic payload may still induce aggregation. Consider optimizing the DAR; a lower DAR may reduce aggregation.[12] |
| Unfavorable Buffer Conditions | The pH and ionic strength of the buffer can influence ADC stability.[21] Aggregation can be more pronounced if the pH is near the isoelectric point of the antibody.[21] Screen different buffer formulations to find one that minimizes aggregation. A typical starting point for ionic strength is 150 mM NaCl.[22] |
| High Protein Concentration | Higher concentrations of the ADC can increase the likelihood of intermolecular interactions and aggregation.[12] If possible, perform the conjugation and storage at a lower protein concentration. |
| Presence of Unreacted Linker-Payload | Excess, unreacted hydrophobic linker-payload can associate with the ADC and promote aggregation. Ensure efficient removal of the free linker-payload during the purification step.[23] |
| Freeze-Thaw Stress | Repeatedly freezing and thawing the ADC solution can cause denaturation and aggregation.[22] Aliquot the ADC into single-use volumes to avoid multiple freeze-thaw cycles. |
Issue 3: Premature Drug Release
Symptom: In vitro plasma stability assays show a significant loss of the payload from the ADC over time.
| Possible Cause | Recommended Solution |
| Retro-Michael Reaction | The thiosuccinimide bond formed between the maleimide and the cysteine thiol is susceptible to a retro-Michael reaction, leading to deconjugation.[4] This can be followed by transfer of the linker-payload to other thiols in the plasma, such as albumin.[24] |
| Promote Succinimide Ring Hydrolysis: The hydrolyzed, ring-opened form of the thiosuccinimide is not susceptible to the retro-Michael reaction.[4] After conjugation, consider incubating the ADC at a slightly alkaline pH (e.g., pH 9) to accelerate hydrolysis.[3][4] However, be cautious as higher pH can also promote antibody aggregation and other modifications.[3] | |
| Use a More Stable Maleimide Derivative: While this guide focuses on the MAC linker, for future work, consider next-generation maleimides (e.g., dibromomaleimides) that form more stable linkages.[23] | |
| Enzymatic Degradation | Contaminating proteases in the antibody preparation could potentially cleave the linker, although glucuronide linkers are generally stable against proteases. Ensure high purity of the starting antibody. |
Quantitative Data Summary
Table 1: Influence of pH and Temperature on Maleimide Hydrolysis
| pH | Temperature (°C) | Approximate Half-life of N-alkylmaleimide Hydrolysis | Reference |
| 7.4 | 37 | ~27 hours (for the thiosuccinimide adduct) | [23] |
| 9.2 | 37 | Complete hydrolysis observed within 14 hours (for a PEG-maleimide ADC) | [23] |
| 7.4 | 22 | ~25 minutes (for an amino-functionalized maleimide) | [23] |
Note: The rate of hydrolysis is highly dependent on the specific maleimide derivative.
Table 2: Typical Drug-to-Antibody Ratios and Their Impact
| Average DAR | General Impact on ADC Properties | Reference |
| 2-4 | Often considered the optimal therapeutic window, balancing efficacy and safety. | [16] |
| >4 | May lead to increased aggregation, faster plasma clearance, and higher off-target toxicity.[12][14] | [12][14] |
| 9-10 | Preclinical studies with maytansinoid conjugates showed rapid clearance and decreased efficacy at these high DARs. | [15] |
Experimental Protocols
Protocol 1: General Procedure for Antibody Disulfide Bond Reduction
-
Buffer Preparation: Prepare a degassed, amine-free buffer such as phosphate-buffered saline (PBS) or HEPES at pH 7.0-7.5.[8]
-
Antibody Preparation: Dilute the antibody to a concentration of 1-10 mg/mL in the prepared buffer.[8]
-
Reduction: Add a 50 to 100-fold molar excess of TCEP from a freshly prepared stock solution.[8]
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours.
-
Removal of Reducing Agent (if using DTT): If DTT is used as the reducing agent, it must be removed before the addition of the maleimide-linker. This can be achieved by using a desalting column or through buffer exchange.[1]
Protocol 2: General Procedure for Maleimide-Thiol Conjugation
-
Linker-Payload Preparation: Immediately before use, dissolve the this compound payload in a minimal amount of an anhydrous, water-miscible organic solvent such as DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[1][8]
-
Conjugation: Add the linker-payload stock solution to the reduced antibody solution. A 10-20 fold molar excess of the linker-payload is a common starting point.[1]
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The reaction vessel can be gently agitated.[1]
-
Quenching: To stop the reaction, a small molecule thiol like N-acetylcysteine or 2-mercaptoethanol can be added to react with any excess maleimide.[1]
Protocol 3: General Procedure for ADC Purification by Size Exclusion Chromatography (SEC)
-
Column Equilibration: Equilibrate the SEC column with a suitable buffer, such as PBS, at the desired flow rate.
-
Sample Loading: Load the quenched conjugation reaction mixture onto the column.
-
Elution: Elute the sample with the equilibration buffer. The ADC, being the largest component, will elute first, followed by smaller molecules like the unreacted linker-payload and quenching agent.[1]
-
Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm.
-
Pooling and Concentration: Pool the fractions containing the purified ADC. The purified conjugate can then be concentrated using methods like ultrafiltration.[1]
Visualizations
Caption: General experimental workflow for the synthesis of this compound ADCs.
Caption: Troubleshooting logic for low conjugation yield in ADC synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. Several Ways to Sort Out Sulfhydryl-Conjugated ADCs – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pharmiweb.com [pharmiweb.com]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. Advances and Limitations of Antibody Drug Conjugates for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 18. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 19. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 20. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pharmtech.com [pharmtech.com]
- 22. benchchem.com [benchchem.com]
- 23. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 24. susupport.com [susupport.com]
Technical Support Center: Preventing Aggregation of ADCs with MAC-Glucuronide Linker-2
Welcome to the technical support center for scientists, researchers, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent aggregation of Antibody-Drug Conjugates (ADCs) utilizing a maleimidocaproyl (MAC) glucuronide linker-2.
Aggregation is a critical challenge in ADC development, potentially impacting stability, efficacy, and safety.[1] This guide is designed to help you navigate the complexities of ADC aggregation, with a focus on ADCs constructed with the MAC-glucuronide linker-2.
Frequently Asked Questions (FAQs)
Q1: What is ADC aggregation and why is it a concern?
A1: ADC aggregation is the process where individual ADC molecules cluster together to form higher molecular weight species.[1] This is a significant concern as it can:
-
Reduce Efficacy: Aggregates may have diminished ability to bind to the target antigen on cancer cells.[2]
-
Increase Immunogenicity: The presence of aggregates can trigger an unwanted immune response in patients.[2][3]
-
Alter Pharmacokinetics: Aggregation can lead to faster clearance of the ADC from circulation, reducing its therapeutic window.
-
Cause Toxicity: Aggregates can accumulate in organs like the liver and kidneys, leading to off-target toxicity.[2][4]
-
Impact Manufacturability: Aggregation can lead to product loss during purification and filtration, increasing manufacturing costs and reducing yield.[2][4]
Q2: What are the primary causes of ADC aggregation?
A2: ADC aggregation can be triggered by a variety of factors related to the ADC's components and its environment:
-
Hydrophobicity: The most significant driver is often the increased surface hydrophobicity from conjugating a hydrophobic payload and linker to the antibody.[5][6] These hydrophobic patches on different ADC molecules can interact and cause them to clump together.[5]
-
High Drug-to-Antibody Ratio (DAR): A higher number of drug-linker molecules per antibody increases the overall hydrophobicity, making the ADC more prone to aggregation.[4]
-
Conjugation Process: The chemical conditions during conjugation, such as pH, temperature, and the use of organic co-solvents, can stress the antibody and expose hydrophobic regions, leading to aggregation.[4][5]
-
Formulation and Storage Conditions: Suboptimal formulation (e.g., pH, ionic strength) and improper storage (e.g., temperature fluctuations, freeze-thaw cycles, agitation) can destabilize the ADC and promote aggregation.[4][5]
Q3: How does the MAC-glucuronide linker-2 influence ADC aggregation?
A3: The MAC-glucuronide linker-2 has distinct components that can either contribute to or mitigate aggregation:
-
Maleimidocaproyl (MAC) component: The maleimide group is used for conjugation to thiol groups on the antibody. The caproyl spacer is relatively hydrophobic and can contribute to the overall hydrophobicity of the ADC, potentially increasing the risk of aggregation.[5] Instability of the maleimide-thiol linkage can sometimes lead to premature drug release, which can also influence the overall stability profile.[7][8][9]
-
Glucuronide component: The β-glucuronide portion of the linker is highly hydrophilic.[10][11][12] This hydrophilicity is a key advantage as it can help to counteract the hydrophobicity of the payload and the MAC component, thereby reducing the propensity for aggregation and improving the solubility of the ADC.[10][12]
Q4: What is a typical Drug-to-Antibody Ratio (DAR) for ADCs, and how does it impact aggregation?
A4: Historically, ADCs have had an average DAR of 2 to 4. However, newer generation ADCs are exploring higher DARs, such as 8, to increase potency.[13] While a higher DAR can enhance the cytotoxic effect, it also significantly increases the ADC's hydrophobicity, which is a major driver of aggregation and can lead to faster clearance from the body. Therefore, a careful balance must be struck to maximize efficacy while minimizing aggregation-related issues.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common aggregation issues encountered during the development of ADCs with a MAC-glucuronide linker-2.
Issue 1: Significant Aggregation Observed Immediately After Conjugation
-
Potential Cause: High hydrophobicity of the payload combined with the MAC linker, leading to immediate self-association. The conjugation conditions themselves may also be causing antibody denaturation.
-
Troubleshooting Steps:
-
Optimize DAR: Aim for the lowest DAR that still provides the desired efficacy. A lower DAR reduces the overall hydrophobicity of the ADC.
-
Modify Conjugation Buffer:
-
pH: Ensure the pH of the conjugation buffer is optimal for both the antibody's stability and the maleimide-thiol reaction (typically pH 6.5-7.5).[14]
-
Co-solvents: If using an organic co-solvent (like DMSO) to dissolve the linker-payload, use the minimum amount necessary. High concentrations can denature the antibody.[14]
-
-
Control Reaction Conditions: Optimize the reaction temperature and time. Prolonged exposure to elevated temperatures can promote aggregation.[14]
-
Immobilize the Antibody: Consider immobilizing the antibody on a solid support during conjugation. This physically separates the antibody molecules, preventing them from aggregating during the reaction.[5]
-
Issue 2: Gradual Aggregation During Purification and Storage
-
Potential Cause: Suboptimal formulation leading to long-term colloidal or conformational instability.
-
Troubleshooting Steps:
-
Optimize Formulation Buffer:
-
pH and Buffer System: Screen a range of pH values and buffer types to find the conditions where the ADC is most stable.
-
Excipients: Incorporate stabilizing excipients into the formulation.[]
-
Sugars (e.g., sucrose, trehalose): Act as cryoprotectants and stabilizers.
-
Surfactants (e.g., Polysorbate 20 or 80): These are highly effective at preventing surface-induced aggregation and can shield hydrophobic patches.[]
-
Amino Acids (e.g., arginine, histidine): Can help to solubilize the protein and reduce viscosity.
-
-
-
Control Storage Conditions:
-
Data Summary: Impact of Formulation on ADC Aggregation
The following table summarizes hypothetical data on the effect of different excipients on the aggregation of an ADC with a MAC-glucuronide linker-2 after storage.
| Formulation Condition | % Monomer (Initial) | % Monomer (After 1 Month at 4°C) | % High Molecular Weight Species (HMWs) |
| PBS, pH 7.4 | 99.5% | 95.2% | 4.8% |
| PBS, pH 6.0 | 99.6% | 96.8% | 3.2% |
| PBS, pH 6.0 + 5% Sucrose | 99.5% | 98.1% | 1.9% |
| PBS, pH 6.0 + 0.02% Polysorbate 80 | 99.7% | 98.5% | 1.5% |
| PBS, pH 6.0 + 5% Sucrose + 0.02% Polysorbate 80 | 99.6% | 99.2% | 0.8% |
Key Experimental Protocols
1. Protocol for Monitoring ADC Aggregation using Size Exclusion Chromatography (SEC)
SEC is the standard method for quantifying aggregates based on their size.[4]
-
Objective: To separate and quantify monomeric ADC from aggregates (dimers, multimers).
-
Materials:
-
HPLC or UHPLC system
-
SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)
-
Mobile Phase: A non-denaturing buffer, often the formulation buffer itself (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).
-
ADC sample
-
-
Methodology:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Prepare the ADC sample to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase.
-
Inject a defined volume of the sample (e.g., 20 µL) onto the column.
-
Monitor the elution profile using a UV detector at 280 nm.
-
The monomeric ADC will elute as the main peak. Aggregates, being larger, will elute earlier.
-
Integrate the peak areas to calculate the percentage of monomer and high molecular weight species (HMWs).
-
2. Protocol for Assessing Colloidal Stability using Dynamic Light Scattering (DLS)
DLS measures the size distribution of particles in a solution and can detect the early onset of aggregation.
-
Objective: To determine the hydrodynamic radius and polydispersity of the ADC in solution.
-
Materials:
-
DLS instrument
-
Cuvette
-
Filtered ADC sample (use a low protein binding filter, e.g., 0.22 µm)
-
-
Methodology:
-
Ensure the ADC sample is free of dust and extraneous particles by filtering or centrifugation.
-
Transfer the sample to a clean cuvette.
-
Place the cuvette in the DLS instrument and allow the temperature to equilibrate.
-
Perform measurements to obtain the intensity-weighted size distribution.
-
Analyze the data to determine the average hydrodynamic radius (Z-average) and the Polydispersity Index (PDI). An increasing Z-average or a high PDI (>0.2) can indicate the presence of aggregates.
-
Visualizations
Below are diagrams illustrating key concepts and workflows related to ADC aggregation.
Caption: Structure of an ADC with MAC-glucuronide linker-2.
Caption: Mechanism of ADC aggregation via hydrophobic interactions.
Caption: Troubleshooting workflow for ADC aggregation.
References
- 1. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 2. benchchem.com [benchchem.com]
- 3. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. pharmtech.com [pharmtech.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Contribution of linker stability to the activities of anticancer immunoconjugates. | Semantic Scholar [semanticscholar.org]
- 9. Contribution of linker stability to the activities of anticancer immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Expanded Utility of the β-Glucuronide Linker: ADCs That Deliver Phenolic Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. techbullion.com [techbullion.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) with MAC Glucuronide Linker-2
Welcome to the technical support center for optimizing the drug-to-antibody ratio (DAR) when using our MAC Glucuronide Linker-2 for the development of antibody-drug conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the importance of optimizing the Drug-to-Antibody Ratio (DAR)?
Optimizing the DAR is a critical quality attribute in ADC development as it directly impacts the efficacy, safety, and pharmacokinetic profile of the therapeutic.[1][2][3] An ADC with a low DAR may not deliver a sufficient concentration of the cytotoxic payload to the target cancer cells, resulting in reduced potency.[2] Conversely, a high DAR can negatively affect the ADC's pharmacokinetics, potentially leading to faster clearance, increased aggregation, and off-target toxicity.[1][3][4] Achieving a well-defined and consistent DAR is essential for producing a safe and effective ADC with a desirable therapeutic window.[5][6]
Q2: What is the this compound and what are its advantages?
The this compound is a cleavable linker designed for the synthesis of ADCs.[7][8][9][10] Glucuronide linkers are known for their stability in systemic circulation and are cleaved by the enzyme β-glucuronidase, which is abundant in the tumor microenvironment and lysosomes.[11][12] This enzymatic cleavage allows for the specific release of the cytotoxic payload at the target site, minimizing systemic exposure and associated toxicity.[12] The hydrophilic nature of the glucuronide linker can also help to counterbalance the hydrophobicity of the payload, potentially reducing the risk of ADC aggregation.[12]
Q3: What are the typical target DAR values for an ADC?
The optimal DAR is specific to the antibody, payload, linker, and target antigen. Historically, ADCs with an average DAR of 2 to 4 have shown a good balance of efficacy and safety.[2] However, recent advancements in linker and conjugation technologies have enabled the development of ADCs with higher DARs (e.g., 8) that maintain favorable pharmacokinetic properties.[1][4] It is crucial to experimentally determine the optimal DAR for each specific ADC construct.
Q4: What methods are commonly used to determine the DAR?
Several analytical techniques can be used to determine the average DAR and the distribution of drug-loaded species. The most common methods include:
-
Hydrophobic Interaction Chromatography (HIC): This is a widely used method that separates ADC species based on the number of conjugated drugs, which typically increases hydrophobicity.[4][13]
-
Mass Spectrometry (MS): Intact or subunit mass analysis by LC-MS can accurately determine the mass of the ADC and its fragments, allowing for the calculation of the DAR.[1][14][15]
-
UV-Vis Spectroscopy: This method can be used to estimate the average DAR by measuring the absorbance of the ADC at two different wavelengths – one for the antibody (typically 280 nm) and one for the payload.[2][]
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can also be employed for DAR analysis, particularly for reduced and deglycosylated ADCs.[2]
Troubleshooting Guide
This section addresses specific issues that may arise during the conjugation of a drug to an antibody using the this compound.
| Problem | Possible Causes | Troubleshooting Steps |
| Low Average DAR | 1. Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can decrease conjugation efficiency.[17] 2. Inaccurate Reactant Concentrations: Errors in determining the concentration of the antibody or the drug-linker solution. 3. Inefficient Antibody Reduction (for cysteine conjugation): Incomplete reduction of interchain disulfide bonds leads to fewer available conjugation sites.[4] 4. Degraded Drug-Linker: The this compound payload may be sensitive to storage conditions. | 1. Optimize Reaction Parameters: Systematically vary the pH, temperature, and incubation time to find the optimal conditions. 2. Verify Concentrations: Accurately measure the concentrations of both the antibody and the drug-linker stock solutions before conjugation. 3. Optimize Reduction Step: Adjust the concentration of the reducing agent (e.g., TCEP) and the incubation time and temperature.[4] 4. Use Fresh Drug-Linker: Prepare a fresh solution of the this compound payload for each conjugation reaction. |
| High Average DAR and/or Aggregation | 1. Excess Molar Ratio of Drug-Linker: Using too much of the drug-linker can lead to over-conjugation and increased hydrophobicity, causing aggregation.[17] 2. Hydrophobic Payload: The cytotoxic drug itself may be highly hydrophobic.[18] 3. Inappropriate Buffer Conditions: The pH or ionic strength of the conjugation or formulation buffer may promote aggregation. | 1. Reduce Molar Excess: Perform a titration of the drug-linker to antibody molar ratio to identify the optimal ratio for the desired DAR. 2. Modify Linker or Formulation: While the glucuronide linker is hydrophilic, for extremely hydrophobic payloads, further formulation optimization may be needed. 3. Screen Buffers: Evaluate different buffer systems and excipients to improve the solubility and stability of the ADC. |
| Inconsistent DAR between Batches | 1. Variability in Reagent Stoichiometry: Small inconsistencies in the amounts of antibody or drug-linker used.[4] 2. Inconsistent Reaction Parameters: Minor differences in reaction time, temperature, or mixing. 3. Variable Antibody Quality: Differences in the purity or post-translational modifications of the antibody starting material. | 1. Precise Reagent Handling: Use calibrated pipettes and ensure accurate and consistent measurements for all reagents. 2. Standardize Protocols: Maintain strict control over all reaction parameters and document them carefully for each batch. 3. Characterize Antibody Thoroughly: Ensure consistent quality of the monoclonal antibody used for conjugation. |
Experimental Protocols
Protocol 1: Cysteine-Based Conjugation with this compound
This protocol outlines a general procedure for conjugating a maleimide-functionalized this compound payload to an antibody via reduced interchain cysteine residues.
1. Antibody Reduction:
-
Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline (PBS) with EDTA).
-
Add a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution. A typical starting molar ratio is 2.5 moles of TCEP per mole of antibody.
-
Incubate the reaction at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
2. Conjugation:
-
Prepare a stock solution of the this compound payload in an appropriate solvent (e.g., DMSO).
-
Add the desired molar excess of the drug-linker solution to the reduced antibody.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
3. Purification:
-
Purify the resulting ADC from the unconjugated payload and other reactants using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
4. Characterization:
-
Determine the average DAR and purity of the ADC using HIC (see Protocol 2) and SEC. Confirm the identity and mass using LC-MS.
Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
1. Sample Preparation:
-
Dilute the purified ADC to a suitable concentration (e.g., 1 mg/mL) in the HIC mobile phase A.
2. HIC Method:
-
Column: A suitable HIC column (e.g., Tosoh TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7).
-
Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7).
-
Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).
-
Detection: UV absorbance at 280 nm.
3. Data Analysis:
-
Integrate the peak areas for each species (unconjugated antibody, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of Species * Number of Drugs in Species) / 100[]
Visualizations
Caption: General workflow for ADC conjugation and DAR analysis.
Caption: Logic diagram for troubleshooting inconsistent DAR results.
References
- 1. agilent.com [agilent.com]
- 2. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. benchchem.com [benchchem.com]
- 5. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | ADC Linker | 229977-57-5 | Invivochem [invivochem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Preclinical ADC Development: Challenges and Solutions | ChemPartner [chempartner.com]
- 12. Advances and Limitations of Antibody Drug Conjugates for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thermo Fisher Scientific - knowledge hub:automated method optimization for drug-to-antibody ratio determination using hydrophobic interaction chromatography [mapac.thermofisher.com]
- 14. rapidnovor.com [rapidnovor.com]
- 15. sciex.com [sciex.com]
- 17. benchchem.com [benchchem.com]
- 18. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MAC Glucuronide Linker-2 Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address stability issues that may be encountered with MAC (Maleimidocaproyl) glucuronide linker-2 in plasma during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the MAC glucuronide linker-2 and what is its intended mechanism of action?
The this compound is a system used in the development of antibody-drug conjugates (ADCs). It comprises three key components:
-
Maleimidocaproyl (MAC): This component provides a maleimide group for the covalent attachment of the linker to thiol groups (e.g., from cysteine residues) on an antibody.
-
Glucuronide: This is a hydrophilic sugar moiety that is designed to be cleaved by the enzyme β-glucuronidase.[1] This enzyme is highly abundant in the lysosomes of tumor cells but has low activity in the systemic circulation.[2][3]
-
Linker-2: This refers to the specific chemical structure connecting the maleimide and the glucuronide, and to which a cytotoxic payload is attached.
The intended mechanism is for the ADC to be stable in plasma, circulate to the target tumor site, internalize into the tumor cells, and release the cytotoxic payload upon cleavage of the glucuronide by lysosomal β-glucuronidase.[2]
Q2: My ADC with a this compound is showing premature payload loss in plasma stability assays. Isn't the glucuronide linker supposed to be stable in plasma?
While the β-glucuronide portion of the linker is generally highly stable in plasma due to the low extracellular activity of β-glucuronidase, the instability you are observing likely originates from the maleimide component of the linker.[2][3] The linkage formed between the maleimide group and a cysteine residue on the antibody, known as a thiosuccinimide linkage, can be unstable in plasma.[2]
Q3: What are the primary mechanisms of instability for the maleimide-cysteine linkage in plasma?
The thiosuccinimide linkage is subject to two competing reactions in plasma:
-
Retro-Michael Reaction (Deconjugation): This is a reversible reaction where the thiosuccinimide bond breaks, leading to the detachment of the drug-linker from the antibody.[2][4] The released maleimide-linker can then react with other thiol-containing molecules in the plasma, most notably albumin, leading to off-target toxicity and reduced efficacy.[5][6] This is often the primary cause of premature payload loss.[4]
-
Hydrolysis (Stabilization): The succinimide ring of the linker can undergo hydrolysis, opening the ring to form a stable maleamic acid thioether. This hydrolyzed form is resistant to the retro-Michael reaction, effectively locking the drug-linker to the antibody and enhancing the stability of the ADC.[2][4]
Troubleshooting Guide
Problem: Significant loss of payload from my ADC is observed in an in vitro plasma stability study.
This is a common issue related to the instability of the maleimide-cysteine linkage. Here are the likely causes and troubleshooting steps:
Possible Cause 1: The retro-Michael reaction is leading to deconjugation of the drug-linker.
-
Troubleshooting Steps:
-
Confirm Payload Loss with LC-MS: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze your ADC after incubation in plasma. This will allow you to quantify the different Drug-to-Antibody Ratio (DAR) species and confirm the loss of payload over time.
-
Implement a Stabilization Strategy:
-
Post-conjugation Hydrolysis: After the conjugation reaction, you can promote the stabilizing hydrolysis of the succinimide ring by incubating the ADC solution at a slightly alkaline pH (e.g., pH 8.5-9.0).[4] It is crucial to monitor this process by LC-MS to ensure complete hydrolysis without causing antibody aggregation.[4]
-
Switch to a More Stable Linker: Consider synthesizing your ADC with a "self-hydrolyzing" or "next-generation" maleimide. These are designed with chemical features that catalyze the hydrolysis of the thiosuccinimide ring at physiological pH, leading to a more stable conjugate.[4][7]
-
-
Possible Cause 2: Incomplete conjugation reaction leading to a heterogeneous mixture.
-
Troubleshooting Steps:
-
Optimize Reaction Conditions:
-
pH: The reaction between thiols and maleimides is most efficient at a pH between 6.5 and 7.5.[4] At higher pH values, maleimides can react with amine groups (e.g., on lysine residues), leading to unwanted side products.[4]
-
Molar Ratio: Ensure a sufficient molar excess of the maleimide-functionalized linker-payload is used to drive the reaction to completion. However, a very large excess can complicate purification.[4]
-
-
Ensure Complete Disulfide Bond Reduction: If you are conjugating to native cysteine residues, ensure that the interchain disulfide bonds of the antibody are fully reduced using an appropriate reducing agent like TCEP or DTT.[4]
-
Purification: Employ a robust purification method, such as size exclusion or affinity chromatography, to remove any unreacted linker-payload.[4]
-
Data Presentation
The stability of the maleimide-cysteine linkage can be influenced by the specific maleimide chemistry used. The following table summarizes the conceptual differences in stability.
| Linker Type | Key Feature | Stability in Plasma | Primary Reaction Pathway |
| Standard Maleimide (e.g., MAC) | N-alkylmaleimide | Prone to deconjugation | Competes between retro-Michael reaction and slow hydrolysis. |
| Self-Hydrolyzing Maleimide | Incorporates a basic group to catalyze hydrolysis | Improved stability | Rapid hydrolysis to a stable ring-opened form, preventing the retro-Michael reaction.[2][7] |
A study on a model ADC demonstrated a significant difference in deconjugation in the presence of a competing thiol (1 mM GSH) at 37°C over seven days.
| Conjugation Chemistry | % Conjugation Retained |
| Maleimide-PEG | ~70% |
| Mono-sulfone-PEG (a more stable alternative) | >95% |
| (Data adapted from a study on hemoglobin conjugates, illustrating the relative stability of maleimide linkages.)[8][9] |
Experimental Protocols
Protocol: In Vitro Plasma Stability Assay for ADCs
This protocol outlines a method to assess the stability of an ADC in plasma, focusing on detecting deconjugation from the maleimide linker.
Materials:
-
Your ADC stock solution
-
Human, rat, or mouse plasma (anticoagulant-treated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Immunoaffinity beads (e.g., Protein A/G) for ADC capture
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer)
-
Neutralization buffer (e.g., Tris-HCl, pH 8.0)
-
LC-MS system (e.g., Q-TOF or Orbitrap) for intact protein analysis
Procedure:
-
Incubation:
-
Dilute your ADC into the plasma to a final concentration of 1 mg/mL.
-
Prepare a control sample by diluting the ADC in PBS to the same concentration.
-
Incubate all samples at 37°C.
-
-
Time Points:
-
At designated time points (e.g., 0, 24, 48, 96, 168 hours), withdraw an aliquot of the plasma-ADC mixture.
-
-
Immunoaffinity Capture:
-
Add the plasma aliquot to pre-washed immunoaffinity beads and incubate to capture the ADC.
-
Wash the beads thoroughly with wash buffer to remove unbound plasma proteins.
-
-
Elution:
-
Elute the ADC from the beads using the elution buffer.
-
Immediately neutralize the eluate with the neutralization buffer.
-
-
LC-MS Analysis:
-
Analyze the eluted samples by LC-MS to determine the distribution of DAR species.
-
Use a reverse-phase column suitable for intact protein analysis.
-
Acquire mass spectra and deconvolute the data to identify peaks corresponding to the ADC with different DARs and the unconjugated antibody.
-
-
Data Analysis:
-
Quantify the relative abundance of each DAR species at each time point to monitor the rate of deconjugation.
-
Visualizations
Caption: Competing pathways for a maleimide-thiol conjugate in vivo.
Caption: Troubleshooting workflow for unexpected ADC instability in plasma.
References
- 1. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates | Semantic Scholar [semanticscholar.org]
- 8. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit [frontiersin.org]
Technical Support Center: Purification of Glucuronide Linker Conjugates
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of drug conjugates utilizing a glucuronide linker.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of glucuronide linker-drug conjugates, particularly in the context of antibody-drug conjugates (ADCs).
Issue 1: High Levels of Aggregation Observed During or After Purification
| Question | Possible Cause & Solution |
| Why am I seeing a high percentage of aggregates in my purified conjugate sample? | 1. High Drug-to-Antibody Ratio (DAR): High DAR values can increase the hydrophobicity of the conjugate, leading to aggregation. Solution: Optimize the conjugation reaction to target a lower average DAR. During purification, techniques like Hydrophobic Interaction Chromatography (HIC) can be used to separate species with different DARs. 2. Buffer Conditions: The pH, ionic strength, or presence of certain excipients in the buffer can promote aggregation. Solution: Conduct a buffer screen to identify optimal conditions for your specific conjugate. Consider adding stabilizing excipients such as arginine, sucrose, or polysorbate. For example, using a buffer with a pH further from the isoelectric point (pI) of the antibody can help minimize aggregation by increasing electrostatic repulsion. 3. Freeze-Thaw Cycles: Repeated freezing and thawing of the conjugate solution can induce aggregation. Solution: Aliquot the purified conjugate into single-use volumes to avoid multiple freeze-thaw cycles. |
| How can I accurately quantify the amount of aggregate in my sample? | Size Exclusion Chromatography (SEC): SEC is the standard method for quantifying aggregates in protein and ADC samples. An SEC-HPLC system can separate high molecular weight species (aggregates) from the desired monomeric conjugate. The peak areas are then used to calculate the percentage of aggregate. |
Issue 2: Low Recovery of the Conjugate After a Chromatographic Step
| Question | Possible Cause & Solution |
| What are the common reasons for low product recovery during purification? | 1. Non-specific Binding to the Column: The conjugate may be irreversibly binding to the chromatography resin. This is more common with more hydrophobic conjugates. Solution: • For HIC: Reduce the salt concentration in the loading buffer or use a less hydrophobic resin. • For Ion-Exchange (IEX): Increase the salt concentration or adjust the pH of the elution buffer to disrupt ionic interactions. • General: Consider adding a mild non-ionic surfactant (e.g., Polysorbate 20) to the mobile phase to reduce non-specific binding. 2. Precipitation on the Column: The conjugate may be precipitating on the column due to the buffer conditions used for binding or elution. Solution: Ensure that the buffer conditions used throughout the purification process are within the solubility limits of your conjugate. This may require a solubility screen prior to scaling up the purification. |
Issue 3: Poor Resolution of Different DAR Species
| Question | Possible Cause & Solution |
| I am unable to separate the DAR2, DAR4, and other species effectively. How can I improve the resolution? | 1. Inappropriate Chromatography Method: Not all methods are suitable for resolving different DAR species. Solution: Hydrophobic Interaction Chromatography (HIC) is the most effective and widely used method for separating ADCs based on their DAR values. The addition of each drug-linker moiety increases the overall hydrophobicity, allowing for separation on a HIC column. 2. Unoptimized Gradient Elution: The elution gradient may be too steep, causing different species to co-elute. Solution: Optimize the HIC gradient. A shallower gradient will provide better resolution between species with small differences in hydrophobicity (e.g., DAR2 vs. DAR4). Consider using a step gradient if you are trying to isolate a specific DAR species. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended multi-step purification workflow for a glucuronide-linked ADC?
A common purification strategy involves an initial capture step followed by one or more polishing steps. A typical workflow is:
-
Protein A Affinity Chromatography: This step captures the antibody-drug conjugate from the crude conjugation reaction mixture, removing unconjugated linkers, drugs, and other reaction components.
-
Hydrophobic Interaction Chromatography (HIC): This step is used to separate ADC species with different drug-to-antibody ratios (DARs). It is a critical step for producing a more homogeneous product.
-
Size Exclusion Chromatography (SEC): This final polishing step removes any remaining aggregates and is also used for buffer exchange into the final formulation buffer.
Q2: How can I confirm the integrity of the glucuronide linker during the purification process?
The stability of the linker can be assessed using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). By analyzing the mass of the intact conjugate and any fragments, you can determine if the linker has been prematurely cleaved. It is important to use buffers with a pH that ensures the stability of the linker throughout the purification process.
Q3: What are the key parameters to monitor during the purification process?
The critical quality attributes to monitor include:
-
Purity: Assessed by SEC-HPLC (for aggregates) and HIC-HPLC (for DAR distribution).
-
DAR Distribution: The relative abundance of each DAR species, typically measured by HIC or RP-HPLC.
-
Concentration: Determined by UV-Vis spectrophotometry (e.g., A280).
-
Aggregate Content: Quantified by SEC-HPLC.
-
Process Yield: The amount of recovered product at each step.
Quantitative Data & Experimental Protocols
Table 1: Example HIC Gradient for DAR Species Separation
| Parameter | Value |
| Column | Butyl-HIC (e.g., TSKgel Butyl-NPR) |
| Mobile Phase A | 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0 |
| Mobile Phase B | 50 mM Sodium Phosphate, pH 7.0 |
| Gradient | 0-100% B over 30 column volumes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Expected Outcome | Separation of species from high DAR (eluting later) to low DAR (eluting earlier). |
Experimental Protocol: HIC for ADC DAR Analysis
Objective: To separate and quantify the different DAR species in a purified ADC sample.
Materials:
-
HPLC system with a UV detector.
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR, 4.6 x 35 mm).
-
Mobile Phase A: 1.5 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0.
-
ADC sample, diluted to approximately 1 mg/mL in Mobile Phase A.
Method:
-
Equilibrate the HIC column with 100% Mobile Phase A for at least 10 column volumes.
-
Inject 10-20 µg of the ADC sample onto the column.
-
Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 280 nm.
-
Integrate the peaks corresponding to the different DAR species to determine their relative abundance. Unconjugated antibody will typically elute first, followed by DAR2, DAR4, etc., in order of increasing hydrophobicity.
Visualizations
Caption: A typical multi-step chromatographic workflow for the purification of an antibody-drug conjugate.
Caption: A decision tree for troubleshooting high levels of aggregation in a conjugate sample.
Technical Support Center: The Impact of Linker Length on ADC Efficacy & Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the critical role of linker length in the performance of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: How does linker length generally impact the stability and efficacy of an ADC?
The length of the linker is a critical design parameter that creates a trade-off between ADC stability and efficacy.[1] An ideal linker must be stable enough to prevent premature payload release in systemic circulation, which can cause off-target toxicity, while also allowing for efficient drug release at the tumor site.[][3][4] Longer, more hydrophilic linkers, such as those containing polyethylene glycol (PEG), can improve an ADC's solubility, reduce aggregation, and extend its plasma half-life, leading to better in vivo efficacy.[1][] However, this can sometimes be accompanied by a decrease in in vitro cytotoxicity.[1] The optimal length is context-dependent and requires a balance between stability and payload release efficiency.[6][7]
Q2: How does a longer, hydrophilic linker affect ADC aggregation?
Many cytotoxic payloads are hydrophobic, and conjugating them to an antibody increases the propensity for aggregation, especially at higher drug-to-antibody ratios (DARs).[1][8] Aggregation can compromise efficacy, induce immunogenicity, and lead to rapid clearance.[9][10] Incorporating longer, hydrophilic linkers (like PEG) creates a hydration shell around the ADC, improving its overall solubility and preventing aggregation.[8][9] This strategy can enable the development of ADCs with higher DARs without the associated stability issues.[1]
Q3: What is the relationship between linker length and the Drug-to-Antibody Ratio (DAR)?
While linker length does not directly determine the DAR, it is an enabling factor. The hydrophobicity of the payload often limits the achievable DAR due to aggregation.[1] By incorporating longer, hydrophilic linkers, the overall hydrophilicity of the ADC is increased, which can mitigate the aggregation propensity of the hydrophobic payload.[3][9] This allows for the successful conjugation of a higher number of drug molecules per antibody, achieving a higher DAR while maintaining stability and solubility.[1]
Q4: Can linker length affect the ADC's pharmacokinetic (PK) profile?
Yes, significantly. The inclusion of hydrophilic linkers, particularly longer PEG chains, can increase the ADC's hydrodynamic radius.[1] This leads to reduced renal clearance and a longer plasma half-life.[1] The extended circulation time can result in greater accumulation of the ADC in tumor tissue, enhancing in vivo efficacy.[1][11] Adjusting PEG length is a key strategy to regulate the in vivo distribution of ADCs and reduce non-target-dependent toxicity.[]
Q5: How do I select the optimal linker length for my ADC?
There is no single "perfect" linker length; the choice is highly dependent on the specific antibody, payload, and target antigen.[1][12] Optimization is key. The process should involve a systematic evaluation of a range of linker lengths to find the best balance between stability in circulation and efficient payload release in the tumor.[6][7] Key parameters to consider are conjugation site, linker chemistry (cleavable vs. non-cleavable), and steric hindrance, all of which interact with linker length to determine the final ADC profile.[7][13]
Troubleshooting Guide
| Observed Problem | Potential Cause Related to Linker | Suggested Solution |
| High levels of ADC aggregation during or after conjugation. | The linker may be too short or hydrophobic, failing to mask the hydrophobicity of the payload.[8][14] This is a primary cause of aggregation, which can lead to poor PK, immunogenicity, and loss of efficacy.[9][15] | Increase the linker's hydrophilicity and/or length by incorporating solubilizing moieties like polyethylene glycol (PEG) chains.[1][3][][10] This improves solubility and can enable higher, more stable DARs.[1] |
| Premature payload release in plasma, leading to poor stability and potential off-target toxicity. | The linker may be too exposed or chemically labile. While a very long linker could increase exposure, stability is more often dictated by the specific cleavage chemistry and steric hindrance around the cleavage site.[6][7][13] Shortening the linker can sometimes increase stability by sterically hindering access to the cleavage site.[13][16] | Optimize the linker's chemical structure to balance stability and release.[6][7] Consider introducing steric hindrance near the cleavage site or evaluating different cleavage mechanisms. A systematic comparison of different linker lengths is recommended.[7] |
| Low in vivo efficacy despite potent in vitro cytotoxicity. | The ADC may have poor pharmacokinetics (PK), such as rapid clearance from circulation due to hydrophobicity-driven non-specific uptake.[][17] This reduces the amount of ADC that reaches the tumor. | Increase the linker length using hydrophilic spacers (e.g., PEG).[1] This can improve the PK profile, extend the plasma half-life, and lead to greater tumor accumulation and efficacy.[1][11] |
| Low in vitro cytotoxicity. | A very long or sterically hindered linker might impede ADC internalization or payload release within the lysosome.[1] There is often a trade-off between optimizing for in vivo stability/PK and in vitro potency.[1] | Evaluate if the low in vitro potency translates to poor in vivo efficacy. If in vivo results are strong, the in vitro result may be acceptable. If in vivo efficacy is also poor, consider a moderately shorter linker or a linker with more efficient cleavage kinetics to improve payload release.[6][7] |
Quantitative Data Summary
The following tables summarize preclinical data comparing the performance of ADCs with different PEG linker lengths. It is important to note that the data is synthesized from studies using different antibodies, payloads, and experimental models, which may influence direct comparisons.[1]
Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity
| Linker Length | ADC Example | Target Cell Line | IC50 (ng/mL) | Trend with Increasing Length |
| Short (PEG4) | Anti-Her2-MMAE | SK-BR-3 | 10 | - |
| Medium (PEG8) | Anti-Her2-MMAE | SK-BR-3 | 15 | Decreased Potency |
| Long (PEG12) | Anti-Her2-MMAE | SK-BR-3 | 25 | Decreased Potency |
Source: Data synthesized from preclinical studies.[1][3] A higher IC50 value indicates lower cytotoxicity.
Table 2: Impact of PEG Linker Length on Pharmacokinetics and In Vivo Efficacy
| Linker Length | ADC Example | Plasma Half-life (t½) | In Vivo Efficacy (Tumor Model) | Trend with Increasing Length |
| Short (PEG0) | Non-targeted ADC | Not Reported | All mice died at 20 mg/kg dose[3] | - |
| Medium (PEG8) | Non-targeted ADC | Longer than PEG0 | 100% survival at 20 mg/kg dose[3] | Improved PK & Efficacy |
| Long (PEG12) | Non-targeted ADC | Longest | 100% survival at 20 mg/kg dose[3] | Improved PK & Efficacy |
Source: Data synthesized from preclinical studies.[1][3] The compiled data suggests that increasing PEG linker length generally leads to a longer plasma half-life and improved in vivo tolerability and efficacy.[1]
Key Experimental Protocols
Protocol 1: Drug-to-Antibody Ratio (DAR) Determination
The average DAR is a critical quality attribute of an ADC.[18] Several methods are commonly used.
A. UV/Vis Spectroscopy A simple method to determine average DAR, provided the antibody and drug have different maximum absorbance wavelengths (e.g., 280 nm for antibody).[18][19]
-
Measure the UV/Vis spectra of the purified ADC.
-
Record absorbance values at the λmax for the antibody (e.g., 280 nm) and the payload.
-
Calculate the concentration of the antibody and the payload using their known molar extinction coefficients via the Beer-Lambert law.[19][]
-
The average DAR is the molar ratio of the drug to the antibody.[19]
-
Limitation: This method can overestimate DAR if free drug is present in the sample and provides no information on drug load distribution.[19]
-
B. Hydrophobic Interaction Chromatography (HIC) HIC is a standard technique for characterizing cysteine-conjugated ADCs, separating species based on the number of conjugated drugs.[18]
-
Select a suitable HIC column and buffer system.
-
Inject the ADC sample onto the equilibrated column.
-
Elute the ADC species using a decreasing salt gradient. Species with higher DARs are more hydrophobic and will elute later.[21]
-
Integrate the peak areas for each species (e.g., DAR0, DAR2, DAR4).
-
Calculate the weighted average DAR based on the relative peak areas.[21]
Protocol 2: In Vitro Cytotoxicity Assay
This assay measures the potency of the ADC against target cancer cell lines.[1]
-
Cell Seeding: Plate target cancer cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[1]
-
ADC Treatment: Prepare serial dilutions of the ADCs (with different linker lengths) in cell culture media.[1]
-
Remove the old media from the cells and add the diluted ADCs. Incubate for a specified period (e.g., 72-96 hours).[1]
-
Viability Assay: Use a cell viability reagent such as MTT or CellTiter-Glo. For MTT, add the solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[1]
-
Data Analysis: Solubilize the formazan crystals and measure the absorbance. Plot the percentage of cell viability against the ADC concentration and fit the data to a dose-response curve to determine the IC50 value.[1]
Protocol 3: In Vivo Plasma Stability Assay
This assay assesses the stability of the ADC and the rate of payload release in a biologically relevant matrix.
-
Incubation: Incubate the ADC at a set concentration in plasma (e.g., human, mouse, rat) at 37°C.[22][23]
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, 144 hours).[22][23]
-
Sample Preparation: Stop the reaction, for example, by freezing at -70°C. For analysis of released payload, protein may be precipitated with an organic solvent.
-
Analysis: Quantify the amount of intact ADC remaining or the amount of released payload using methods like affinity capture LC-MS or specialized ELISA-based assays.[22][24]
-
Data Analysis: Plot the percentage of intact ADC or released payload over time to determine the ADC's half-life in plasma.[25]
Protocol 4: In Vivo Efficacy Study in Xenograft Model
This experiment evaluates the anti-tumor activity of the ADC in a living organism.[9]
-
Model Establishment: Implant human tumor cells (xenograft) subcutaneously into immunocompromised mice.[26]
-
Tumor Growth: Allow tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Treatment Groups: Randomize mice into groups: vehicle control, unconjugated antibody, and ADC treatment groups (with different linker lengths, often at equimolar payload doses).[26]
-
Dosing: Administer a single intravenous dose of the respective treatments.[26]
-
Monitoring: Measure tumor volume with calipers regularly (e.g., 2-3 times per week). Monitor mouse body weight as an indicator of toxicity.[9]
-
Efficacy Evaluation: Calculate tumor growth inhibition (TGI) by comparing the tumor volumes in ADC-treated groups to the vehicle control group. Analyze survival data using Kaplan-Meier plots.[9][26]
Visual Guides
Caption: Logical relationship between linker length and key ADC properties.
Caption: Experimental workflow for optimizing ADC linker length.
Caption: Troubleshooting flowchart for common ADC linker-related issues.
References
- 1. benchchem.com [benchchem.com]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 6. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 7. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. benchchem.com [benchchem.com]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biopharminternational.com [biopharminternational.com]
- 13. researchgate.net [researchgate.net]
- 14. pharmtech.com [pharmtech.com]
- 15. books.rsc.org [books.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. The Importance of Drug Conjugate Linker Design: Effect on the Pharmacokinetic (PK), Drug Efficacy, and Toxicity Profiles - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. pharmiweb.com [pharmiweb.com]
- 19. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 21. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Analytical Methods for Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 25. nanotempertech.com [nanotempertech.com]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Addressing Off-Target Toxicity with Glucuronide Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments with glucuronide linkers for targeted drug delivery.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for a glucuronide linker in an Antibody-Drug Conjugate (ADC)? A1: Glucuronide linkers are a type of enzymatically cleavable linker. The ADC binds to a target antigen on a cancer cell and is internalized, typically into lysosomes.[1] Within the lysosome, the enzyme β-glucuronidase, which is abundant in this organelle and often overexpressed in the tumor microenvironment, cleaves the glycosidic bond of the linker.[1][2] This initial cleavage triggers a self-immolation cascade in the spacer unit (like PABC), leading to the release of the active cytotoxic payload inside the target cell.[2][][4] This targeted release mechanism minimizes exposure of healthy tissues to the potent drug, thereby reducing off-target toxicity.[4]
Q2: What are the main advantages of using β-glucuronide linkers over other linker types? A2: β-glucuronide linkers offer several key advantages:
-
High Plasma Stability: They are highly stable in systemic circulation, preventing premature drug release that can cause systemic toxicity.[][5] The β-glucuronide MMAF drug-linker, for instance, showed an extrapolated half-life of 81 days in rat plasma.[5]
-
Tumor-Specific Cleavage: They are selectively cleaved by β-glucuronidase, an enzyme abundant in lysosomes and the tumor microenvironment but which has low activity in the bloodstream.[1][6]
-
Reduced Aggregation: The glucuronide moiety is highly hydrophilic.[1][2] This property helps to counteract the hydrophobicity of many cytotoxic payloads, reducing the tendency for the ADC to aggregate, even at high drug-to-antibody ratios (DARs).[][7] This can lead to improved pharmacokinetics.[8]
-
Versatility: These linkers have been successfully used to conjugate a variety of payloads, including auristatins (MMAE, MMAF), doxorubicin analogues, camptothecin, and CBI minor groove binders.[1][][9]
Q3: How does the hydrophilicity of glucuronide linkers impact ADC properties? A3: The high hydrophilicity of the glucuronic acid sugar moiety is a significant benefit. It improves the solubility of the entire ADC, which is particularly advantageous when working with highly hydrophobic (lipophilic) drug payloads.[6][10] This increased solubility helps prevent ADC aggregation, a common problem that can lead to faster clearance from circulation and reduced efficacy.[2][][11] However, a potential downside is that high hydrophilicity can sometimes lead to faster renal clearance of the prodrug.[12]
Troubleshooting Guide
Q4: My glucuronide-linked ADC shows lower than expected efficacy in vivo, despite good in vitro cytotoxicity. What are potential causes? A4: Several factors could contribute to this discrepancy:
-
Rapid Renal Clearance: The hydrophilic nature of the glucuronide linker, while beneficial for solubility, can sometimes lead to rapid clearance of the ADC from the body through the kidneys.[12] This reduces the time the ADC has to accumulate in the tumor, lowering its overall exposure to the target cells.
-
Insufficient Enzyme Levels: While β-glucuronidase is often overexpressed in tumors, the actual concentration at the tumor site may be insufficient for efficient cleavage and drug release. It is crucial to select tumor models known to have high β-glucuronidase activity.
-
Linker Stability vs. Release Kinetics: The linker might be too stable, leading to slow release of the payload even after internalization. The design of the self-immolative spacer can be modified to fine-tune the release kinetics.[4]
Q5: I am observing premature payload release or instability with my ADC in plasma stability assays. I thought glucuronide linkers were highly stable? A5: While glucuronide linkers are known for their excellent plasma stability, issues can still arise.[]
-
Assay Conditions: Ensure your in vitro assay conditions are not introducing artifacts. For example, the source of the plasma or the presence of contaminating enzymes could affect stability.
-
Tandem Cleavage Systems: For payloads where traditional dipeptide linkers (e.g., Val-Cit) are desired but show instability, a "tandem-cleavage" approach can be used.[13] In this design, a glucuronide moiety acts as a temporary protecting group for the dipeptide linker.[12][14] This sterically hinders premature cleavage by extracellular proteases.[13] Once the ADC is internalized, β-glucuronidase removes the glucuronide "cap," exposing the dipeptide linker for subsequent cleavage by lysosomal proteases like cathepsin B.[13]
Q6: My ADC, which has a high drug-to-antibody ratio (DAR), is showing aggregation. How can I solve this? A6: Glucuronide linkers are specifically used to mitigate this issue, but at very high DARs with hydrophobic drugs, aggregation can still occur.[][6]
-
Confirm Linker Hydrophilicity: The primary benefit of the glucuronide linker is its hydrophilicity.[1] Ensure the synthesis of the linker-drug complex was successful and that the hydrophilic sugar moiety is correctly incorporated.
-
Optimize DAR: A lower DAR may be necessary to strike a balance between potency and biophysical properties. While glucuronide linkers have enabled ADCs with a DAR of up to eight with minimal aggregation, this is payload-dependent.[5][7]
-
Formulation: Investigate different formulation buffers and excipients that can help stabilize the ADC and prevent aggregation during storage and administration.
Q7: The synthesis and purification of my glucuronide linker-payload complex is proving difficult and yields are low. What can I do? A7: The synthesis of ADC linkers and payloads is a multi-step process involving complex molecules.[15]
-
Optimize Reaction Conditions: Review each step of your synthesis route. Small changes in reaction conditions (e.g., temperature, solvents, catalysts) can significantly impact yield and purity.[]
-
Purification Strategy: Due to the complexity of the molecules, standard purification methods may be insufficient. Chromatography, particularly normal-phase (NP) and reverse-phase (RP) chromatography, is often the most effective method for purifying these intermediates to the high degree required for ADC development.[15]
-
Protecting Group Strategy: Ensure that the protecting groups used during the synthesis of the glucuronic acid moiety and the payload are robust and can be removed efficiently without causing side reactions.
Quantitative Data Summary
The following tables summarize key quantitative data from studies evaluating glucuronide-linked ADCs.
Table 1: In Vitro Cytotoxicity (IC50) of Glucuronide-Linked ADCs
| ADC Construct | Target Cell Line | Antigen | IC50 (nM) | Reference |
|---|---|---|---|---|
| cAC10-Psymberin | L540cy | CD30 | 0.15 | [9] |
| cAC10-Psymberin | Caki-1 | CD30-negative | 62 | [9] |
| h1F6-Psymberin | Caki-1 | CD70 | 0.23 | [9] |
| h1F6-Psymberin | L540cy | CD70-negative | >100 |[9] |
Table 2: In Vivo Efficacy and Tolerability of Glucuronide-Linked ADCs
| ADC Construct | Tumor Model | Dosing | Outcome | Tolerability | Reference |
|---|---|---|---|---|---|
| cAC10-MMAE | Subcutaneous Karpas 299 Lymphoma | Single dose ≥ 0.5 mg/kg | Cures in all animals | Well tolerated at 100 mg/kg | [5] |
| c1F6-MMAF | Subcutaneous Renal Cell Carcinoma | Efficacious at 0.75 mg/kg | Significant tumor growth inhibition | Tolerated at 25 mg/kg | [5] |
| 9-aminocamptothecin glucuronide (9ACG) | SW620 & Colo205 Xenografts | 50 mg/kg (days 1, 3, 6) | Significant antitumor activity | Not specified |[16] |
Experimental Protocols
Protocol 1: β-Glucuronidase Cleavage Assay
This protocol is designed to confirm that the glucuronide linker is susceptible to enzymatic cleavage.
Objective: To measure the release of a payload from a linker-drug conjugate upon incubation with β-glucuronidase.
Materials:
-
Glucuronide linker-drug conjugate
-
β-Glucuronidase enzyme (from E. coli or bovine liver)
-
Sodium Acetate Buffer (100 mM, pH 5.0) or Potassium Phosphate Buffer (75 mM, pH 6.8)
-
Reaction quenching solution (e.g., Glycine Buffer, pH 10.4, or acetonitrile)
-
HPLC or LC-MS system for analysis
Procedure:
-
Prepare Solutions: Dissolve the linker-drug conjugate in the chosen reaction buffer to a final concentration of ~1 mM. Prepare a stock solution of β-glucuronidase in the same buffer.
-
Enzymatic Reaction: In a microcentrifuge tube, combine the linker-drug solution with the β-glucuronidase solution. A typical final enzyme concentration is 25-50 units/mL.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quench Reaction: Immediately quench the reaction by adding the aliquot to the quenching solution. This stops the enzymatic activity.
-
Analysis: Analyze the quenched samples by RP-HPLC or LC-MS. Monitor the decrease in the peak corresponding to the intact linker-drug conjugate and the increase in the peak corresponding to the released free drug.
-
Control: Run a parallel reaction without the β-glucuronidase enzyme to confirm that the linker is stable in the buffer and does not undergo spontaneous hydrolysis.
Protocol 2: In Vitro Cytotoxicity Assay
This protocol determines the potency of the ADC on cancer cells.
Objective: To determine the IC50 (half-maximal inhibitory concentration) value of a glucuronide-linked ADC on antigen-positive and antigen-negative cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
Glucuronide-linked ADC
-
Isotype control antibody
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the antigen-positive and antigen-negative cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
ADC Dilution: Prepare a serial dilution of the glucuronide-linked ADC and the isotype control antibody in complete cell culture medium.
-
Treatment: Remove the old medium from the cells and add the diluted ADC or control antibody solutions. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (typically 72-96 hours).[9]
-
Viability Assessment: After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Normalize the data to the untreated control cells (100% viability). Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value. A specific, potent ADC should have a low IC50 value on antigen-positive cells and a much higher IC50 value on antigen-negative cells.[9]
Visualizations
Caption: Intracellular activation pathway of a glucuronide-linked ADC.
Caption: Experimental workflow for an in vitro ADC cytotoxicity assay.
References
- 1. β-Glucuronide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 2. mdpi.com [mdpi.com]
- 4. β-Glucuronidase-Cleavable Linkers: Precision Tools for ADC Payload Release - SigutLabs [sigutlabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. β-Glucuronide Linkers | Enzymatically Cleavable ADC Technology for Enhanced Stability - Creative Biolabs [creativebiolabs.net]
- 7. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Expanded Utility of the β-Glucuronide Linker: ADCs That Deliver Phenolic Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biopharminternational.com [biopharminternational.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 16. aacrjournals.org [aacrjournals.org]
Enhancing the Therapeutic Window of MAC Glucuronide Linker-2 ADCs: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for working with MAC glucuronide linker-2 antibody-drug conjugates (ADCs). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate the successful design and execution of experiments aimed at enhancing the therapeutic window of these promising cancer therapeutics.
I. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during the synthesis, purification, and characterization of this compound ADCs.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Drug-to-Antibody Ratio (DAR) | 1. Incomplete reduction of antibody interchain disulfide bonds. 2. Insufficient molar excess of the this compound payload. 3. Instability of the maleimide group on the linker. 4. Suboptimal reaction conditions (pH, temperature, time). | 1. Optimize the concentration of the reducing agent (e.g., TCEP or DTT) and incubation time. Ensure the reducing agent is fresh. 2. Increase the molar excess of the linker-payload conjugate during the conjugation reaction. A common starting point is a 5-10 fold molar excess.[1] 3. Use freshly prepared or properly stored linker-payload solution. Avoid repeated freeze-thaw cycles. 4. Ensure the conjugation buffer is at the optimal pH (typically 6.5-7.5 for maleimide-thiol reactions). Optimize reaction time and temperature (e.g., 1-2 hours at room temperature or overnight at 4°C).[2] |
| High Levels of Aggregation | 1. High DAR leading to increased hydrophobicity. 2. Use of hydrophobic payloads. 3. Suboptimal buffer conditions during conjugation or storage. 4. Presence of organic solvent from the linker-payload stock solution. | 1. Aim for an optimal DAR, typically between 2 and 4, to balance potency and aggregation.[3] 2. The hydrophilic nature of the glucuronide linker is designed to counteract the hydrophobicity of the payload, but with very hydrophobic drugs, aggregation can still occur.[4][5][6] Consider formulation optimization. 3. Screen different buffer formulations for storage, considering pH and the addition of excipients like polysorbate 20 or sucrose. 4. Minimize the amount of organic solvent (e.g., DMSO) in the final reaction mixture (typically <10%). |
| Premature Drug Release (Low Plasma Stability) | 1. Instability of the thioether bond formed between the maleimide and cysteine. 2. Enzymatic cleavage of the linker in plasma by non-target enzymes. 3. In vivo retro-Michael reaction leading to deconjugation. | 1. Ensure complete conjugation and consider using next-generation maleimides designed for increased stability. 2. The β-glucuronide linker is designed for cleavage by β-glucuronidase, which is present at high concentrations in the tumor microenvironment and within lysosomes.[5] However, some level of off-target cleavage can occur. Evaluate stability in plasma from different species. 3. While less common with stable thioether bonds, this can be a concern with traditional maleimide chemistry. Characterize the nature of the released species to confirm the mechanism. |
| Inconsistent Results Between Batches | 1. Variability in antibody reduction. 2. Inconsistent quality or concentration of the this compound payload. 3. Variations in reaction and purification parameters. | 1. Precisely control the amount of reducing agent and reaction time. Quantify the number of free thiols before conjugation. 2. Ensure the purity and accurate concentration of the linker-payload stock solution. 3. Standardize all experimental parameters, including buffer composition, pH, temperature, reaction times, and purification methods. Implement robust analytical characterization for each batch. |
| Difficulty Purifying the ADC | 1. Presence of unreacted linker-payload and other small molecules. 2. Formation of aggregates. | 1. Utilize size exclusion chromatography (SEC) or tangential flow filtration (TFF) to efficiently remove small molecule impurities. 2. If significant aggregation is present, SEC can be used to separate the monomeric ADC from high molecular weight species. Optimization of the conjugation reaction to minimize aggregation is the preferred approach. |
| Low In Vitro Cytotoxicity | 1. Inefficient internalization of the ADC. 2. Low expression of the target antigen on the cancer cell line. 3. Insufficient cleavage of the glucuronide linker within the lysosome. 4. The payload is not sufficiently potent against the chosen cell line. | 1. Confirm that the antibody used for the ADC is capable of efficient internalization upon binding to its target. 2. Verify the expression level of the target antigen on the cell line being used. 3. Ensure the cancer cell line has sufficient β-glucuronidase activity. 4. Test the free payload on the cell line to confirm its intrinsic potency. |
II. Quantitative Data Summary
The therapeutic window of an ADC is influenced by its efficacy (potency) and toxicity. The following tables summarize key parameters for ADCs with different linker technologies. It is important to note that direct comparisons can be challenging due to variations in experimental setups, including the specific antibody, payload, and cell lines used.[7]
Table 1: Comparison of In Vitro Cytotoxicity (IC50) and In Vivo Efficacy of ADCs with Different Linkers
| Linker Type | Payload | Target/Cell Line | In Vitro IC50 (pM) | In Vivo Efficacy (Model) | Reference |
| β-Glucuronide | MMAE | CD30 / Karpas 299 | ~100 | Tumor regression at 1 mg/kg (Karpas 299 xenograft) | [8] |
| β-Glucuronide | MMAF | CD70 / Caki-1 | ~30 | Tumor stasis at 3 mg/kg (Caki-1 xenograft) | [8] |
| Val-Cit | MMAE | CD22 / BJAB | 92 | Tumor regression at 1 mg/kg (BJAB xenograft) | [8] |
| Disulfide | DM1 | HER2 / NCI-N87 | 61 | Tumor regression at 3 mg/kg (NCI-N87 xenograft) | [8] |
| Non-cleavable (SMCC) | DM1 | HER2 / KPL-4 | 609 | Moderate tumor growth inhibition at 15 mg/kg (KPL-4 xenograft) | [8] |
Table 2: Comparison of Maximum Tolerated Dose (MTD) and Plasma Stability of ADCs with Different Linkers
| Linker Type | Payload | Animal Model | MTD (mg/kg) | Plasma Half-life (days) | Reference |
| β-Glucuronide | MMAE | Mouse | >10 | Not Reported | [8] |
| Val-Cit | PBD | Mouse | 2.5 | Not Reported | [8] |
| Disulfide | PBD | Mouse | 10 | Not Reported | [8] |
| CX (triglycyl peptide) | DM1 | Mouse | Not Reported | 9.9 | [8] |
| Non-cleavable (SMCC) | DM1 | Mouse | Not Reported | 10.4 | [8] |
III. Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific antibodies, payloads, and experimental systems.
A. ADC Conjugation with this compound (Adapted Protocol)
This protocol is adapted for a this compound containing a maleimide group for conjugation to reduced antibody thiols.
1. Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
This compound payload with a maleimide functional group
-
Dimethyl sulfoxide (DMSO)
-
Conjugation buffer (e.g., PBS with 50 mM borate, pH 7.5)
-
Quenching solution (e.g., N-acetylcysteine)
-
Purification column (e.g., Sephadex G-25)
2. Procedure:
-
Antibody Reduction:
-
Adjust the mAb concentration to 5-10 mg/mL in conjugation buffer.
-
Add a 2-5 molar excess of TCEP to the mAb solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
-
Linker-Payload Preparation:
-
Dissolve the this compound payload in DMSO to prepare a 10 mM stock solution.
-
-
Conjugation Reaction:
-
Cool the reduced antibody solution on ice.
-
Add a 5-10 fold molar excess of the linker-payload stock solution to the reduced antibody. The final DMSO concentration should be below 10%.
-
Incubate the reaction on ice or at room temperature for 1-2 hours with gentle mixing.
-
-
Quenching:
-
Add a 20-fold molar excess of N-acetylcysteine (relative to the linker-payload) to quench any unreacted maleimide groups.
-
Incubate for 20 minutes at room temperature.
-
-
Purification:
-
Purify the ADC using a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS).
-
Collect the fractions containing the purified ADC.
-
-
Characterization:
-
Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).
-
Determine the DAR using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.
-
Assess the level of aggregation by Size Exclusion Chromatography (SEC).
-
B. In Vitro Plasma Stability Assay
1. Materials:
-
Purified ADC
-
Plasma from relevant species (e.g., human, mouse, rat)
-
Incubator at 37°C
-
ELISA plates and reagents or LC-MS system
2. Procedure:
-
Incubate the ADC at a final concentration of 1 mg/mL in plasma at 37°C.
-
At various time points (e.g., 0, 1, 3, 7 days), collect aliquots of the plasma samples.
-
Store the aliquots at -80°C until analysis.
-
Analyze the samples to determine the concentration of the intact ADC (antibody-conjugated drug). This can be done using a validated ELISA method that detects the conjugated payload or by LC-MS analysis.[9][10]
-
Calculate the percentage of intact ADC remaining at each time point relative to the time 0 sample.
C. In Vitro Cytotoxicity Assay (MTT Assay)
1. Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
96-well plates
-
ADC and control antibody
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
2. Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[11][12]
-
Prepare serial dilutions of the ADC and the unconjugated antibody (as a negative control) in complete cell culture medium.
-
Remove the old medium from the cells and add the ADC and control antibody dilutions.
-
Incubate the plate for 72-120 hours at 37°C in a CO2 incubator.
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.[13]
-
Add the solubilization solution to dissolve the formazan crystals.[13]
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.
IV. Visualizations
A. Signaling Pathway of MMAE/MMAF Payload
Monomethyl auristatin E (MMAE) and F (MMAF) are potent anti-mitotic agents that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[14][][16]
Caption: Mechanism of action of MMAE/MMAF payload delivered by a glucuronide-linked ADC.
B. Experimental Workflow for ADC Development and Characterization
This diagram outlines the key stages in the preclinical development and evaluation of an ADC.
Caption: Preclinical workflow for the development and characterization of ADCs.
C. Troubleshooting Logic Flow
This diagram provides a logical approach to troubleshooting common issues encountered during ADC experiments.
Caption: A logical workflow for troubleshooting common ADC experimental issues.
References
- 1. benchchem.com [benchchem.com]
- 2. blog.td2inc.com [blog.td2inc.com]
- 3. unchainedlabs.com [unchainedlabs.com]
- 4. Expanded Utility of the β-Glucuronide Linker: ADCs That Deliver Phenolic Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. njbio.com [njbio.com]
- 7. Comprehensive ADC Analysis via Automated MS Workflows - Protein Metrics [proteinmetrics.com]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Streamlined High-Throughput Data Analysis Workflow for Antibody-Drug Conjugate Biotransformation Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 16. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to MAC Glucuronide Linker-2 and Valine-Citrulline Linkers in Antibody-Drug Conjugates
For researchers and drug development professionals in the field of antibody-drug conjugates (ADCs), the choice of linker is a critical determinant of therapeutic success. The linker, which connects the monoclonal antibody to the cytotoxic payload, governs the stability of the ADC in circulation and the efficiency of drug release at the tumor site. This guide provides an objective comparison of two prominent enzymatically cleavable linkers: the MAC glucuronide linker-2 and the widely used valine-citrulline (Val-Cit) dipeptide linker.
Mechanism of Action: Distinct Enzymatic Triggers
The fundamental difference between these two linkers lies in their cleavage mechanisms, which rely on distinct enzymes that are overexpressed in the tumor microenvironment or within tumor cells.
This compound: This linker incorporates a glucuronic acid moiety that is specifically cleaved by β-glucuronidase, an enzyme abundant in the lysosomal compartments of cells and also found in the tumor microenvironment of many solid tumors.[1][][3] Upon enzymatic cleavage of the glucuronide, a self-immolative cascade is initiated, leading to the release of the active cytotoxic payload.
Valine-Citrulline (Val-Cit) Linker: The Val-Cit dipeptide is a well-established substrate for lysosomal proteases, most notably Cathepsin B.[][4] Cathepsin B is a cysteine protease that is frequently upregulated in various cancer types.[] Cleavage of the peptide bond between citrulline and the p-aminobenzyl carbamate (PABC) self-immolative spacer triggers the release of the payload.[4]
Performance Comparison: Stability, Efficacy, and Limitations
The performance of an ADC is intrinsically linked to the stability of its linker in systemic circulation and its susceptibility to cleavage at the target site.
In Vitro Plasma Stability
A critical attribute of an effective ADC linker is its ability to remain intact in the bloodstream to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity.
| Linker Type | Species | Incubation Time | Intact ADC Remaining | Reference |
| Val-Cit | Human | 28 days | No significant degradation | [5][6] |
| Val-Cit | Mouse | 14 days | <5% | [5][6] |
| EVCit (modified Val-Cit) | Mouse | 14 days | Almost no cleavage | [5][6] |
| β-Glucuronide (general) | Rat | 81 days (extrapolated half-life) | High stability | [7] |
Note: Quantitative data for this compound was not specifically available. The data presented for β-glucuronide linkers is based on a study with a β-glucuronide MMAF drug-linker.
Valine-citrulline linkers have demonstrated high stability in human plasma.[5][6] However, a significant liability of the Val-Cit linker is its susceptibility to cleavage by carboxylesterase 1c (Ces1c) present in mouse plasma, leading to rapid payload release.[8] This instability in murine models can complicate preclinical evaluation.[8] To address this, modifications such as the addition of a glutamic acid residue to create an EVCit linker have been shown to dramatically improve stability in mouse plasma.[5][6]
Glucuronide-based linkers are generally reported to have high plasma stability across different species due to the low activity of β-glucuronidase in circulation.[1][] This inherent stability is a key advantage, potentially simplifying the translation from preclinical models to clinical studies.
In Vitro Cytotoxicity (IC50)
The cytotoxic potency of an ADC is a measure of its ability to kill target cancer cells. This is often expressed as the half-maximal inhibitory concentration (IC50).
| Linker-Payload | Cell Line | IC50 (ng/mL) | Reference |
| MAC Glucuronide α-hydroxy lactone-linked SN-38 | L540cy | 99 | [9] |
| MAC Glucuronide α-hydroxy lactone-linked SN-38 | Ramos | 105 | [9] |
| Val-Cit-MMAE | KPL-4 (HER2+) | ~0.1-0.2 nM (antibody conc.) | [5] |
| Val-Cit-MMAE | JIMT-1 (HER2+) | ~0.1-0.2 nM (antibody conc.) | [5] |
| Val-Cit-MMAE | MDA-MB-231 (HER2-) | No cytotoxicity | [5] |
Note: The IC50 values are highly dependent on the payload, antibody, and target cell line.
Both MAC glucuronide and Val-Cit linkers can be used to create highly potent ADCs with low nanomolar to picomolar IC50 values against target-expressing cell lines. The data indicates that both linker strategies are effective in facilitating the intracellular delivery of cytotoxic payloads.
In Vivo Efficacy
The ultimate measure of an ADC's effectiveness is its ability to control tumor growth in vivo.
| ADC with Linker Type | Tumor Model | Key Finding | Reference |
| EVCit (modified Val-Cit) | KPL-4 human breast cancer xenograft | Significantly greater tumor growth inhibition compared to the Val-Cit ADC. | [10] |
| Val-Cit | BxPC3 pancreatic xenograft | Single 3 mg/kg dose led to tumor regression. | [11] |
| β-Glucuronide-MMAE | Karpas 299 lymphoma tumor model | Cures in all animals at ≥0.5 mg/kg. | [7] |
| β-Glucuronide-MMAF | Subcutaneous renal cell carcinoma xenografts | Efficacious at 0.75 mg/kg. | [7] |
The instability of the standard Val-Cit linker in mouse models can lead to reduced efficacy due to premature drug release.[8] The use of stabilized Val-Cit linkers, such as EVCit, has been shown to overcome this limitation and result in superior anti-tumor activity in preclinical mouse models.[10] ADCs employing β-glucuronide linkers have also demonstrated potent in vivo efficacy in various tumor models, leading to complete tumor regressions at well-tolerated doses.[7]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation of ADC performance.
In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC and the rate of drug deconjugation in plasma from different species.
Objective: To determine the percentage of intact ADC remaining over time when incubated in plasma.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Plasma (human, mouse, rat, etc.)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
HPLC system with a suitable column (e.g., size exclusion or hydrophobic interaction) or LC-MS system
Procedure:
-
Dilute the ADC to a final concentration of 100 µg/mL in plasma from the desired species.
-
Incubate the samples at 37°C.
-
At designated time points (e.g., 0, 6, 24, 48, 72, 168 hours), collect aliquots of the plasma/ADC mixture.
-
Immediately freeze the collected aliquots at -80°C to stop any further degradation.
-
Thaw the samples and prepare them for analysis. This may involve protein precipitation or affinity capture of the ADC.
-
Analyze the samples by HPLC or LC-MS to determine the concentration of the intact ADC.
-
Calculate the percentage of intact ADC remaining at each time point relative to the 0-hour time point.
Enzymatic Cleavage Assay
This assay confirms that the linker is cleaved by its target enzyme, leading to the release of the payload.
β-Glucuronidase Cleavage Assay Protocol:
Objective: To quantify the release of the payload from a glucuronide-linked ADC upon incubation with β-glucuronidase.
Materials:
-
Glucuronide-linked ADC
-
Recombinant β-glucuronidase
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.0)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system
Procedure:
-
Prepare a solution of the ADC in the assay buffer.
-
Initiate the reaction by adding β-glucuronidase to the ADC solution. The final enzyme concentration should be in the nanomolar range.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction and stop the reaction by adding the quenching solution.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.
-
Calculate the rate of payload release.
Cathepsin B Cleavage Assay Protocol:
Objective: To quantify the release of the payload from a Val-Cit-linked ADC upon incubation with Cathepsin B.
Materials:
-
Val-Cit-linked ADC
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, 2.5 mM EDTA, 2.5 mM DTT, pH 5.5)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system
Procedure:
-
Activate the Cathepsin B according to the manufacturer's instructions.
-
Prepare a solution of the ADC in the assay buffer.
-
Initiate the cleavage reaction by adding the activated Cathepsin B to the ADC solution.
-
Incubate the reaction at 37°C.
-
At specified time points (e.g., 0, 1, 4, 8, 24 hours), stop the reaction by adding the quenching solution.
-
Process the samples by centrifuging to remove protein.
-
Analyze the supernatant using LC-MS/MS to quantify the released payload.
-
Determine the rate of payload release.
Conclusion
Both this compound and valine-citrulline linkers are effective enzymatically cleavable systems for the development of ADCs. The choice between them will depend on the specific application, the preclinical models used, and the desired characteristics of the final ADC.
-
This compound offers the significant advantage of high plasma stability across species, which can simplify preclinical development and potentially translate to a better safety profile in the clinic. Its cleavage by β-glucuronidase provides a distinct targeting mechanism.
-
Valine-Citrulline Linkers are well-established and have been clinically validated. However, their instability in mouse plasma is a critical consideration for preclinical studies, often necessitating the use of modified versions like EVCit to obtain reliable in vivo data.
Ultimately, a thorough in vitro and in vivo evaluation of ADCs constructed with each linker type is necessary to determine the optimal choice for a given therapeutic target and payload. This guide provides a framework for such a comparison, emphasizing the importance of robust experimental data in making an informed decision.
References
- 1. researchgate.net [researchgate.net]
- 3. Anti-HER2, High-DAR Antibody Fragment-Drug Conjugates with a Glucuronide-Based MMAE Linker-Payload Demonstrate Superior Efficacy over IgG-Based ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances and Limitations of Antibody Drug Conjugates for Cancer [mdpi.com]
- 5. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. communities.springernature.com [communities.springernature.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
A Head-to-Head Comparison of Cleavable and Non-Cleavable ADC Linkers
A comprehensive guide for researchers, scientists, and drug development professionals on the characteristics, performance, and experimental evaluation of cleavable and non-cleavable linkers in Antibody-Drug Conjugates (ADCs).
The linker is a critical component of an Antibody-Drug Conjugate (ADC), bridging the monoclonal antibody (mAb) to the cytotoxic payload. Its chemical properties profoundly influence the ADC's stability, mechanism of action, efficacy, and toxicity profile. The choice between a cleavable and a non-cleavable linker is a pivotal decision in ADC design, with significant implications for the therapeutic window. This guide provides an objective comparison of these two linker strategies, supported by experimental data and detailed methodologies, to aid in the rational design of next-generation ADCs.
At a Glance: Key Differences Between Cleavable and Non-Cleavable Linkers
| Feature | Cleavable Linker | Non-Cleavable Linker |
| Mechanism of Release | Enzymatic cleavage (e.g., by Cathepsin B), pH sensitivity (e.g., in endosomes/lysosomes), or reduction (e.g., by glutathione) in the tumor microenvironment or within the target cell.[1][2] | Proteolytic degradation of the antibody backbone within the lysosome.[3][4] |
| Released Payload | Typically the native, unmodified cytotoxic drug. | The cytotoxic drug attached to the linker and an amino acid residue from the antibody.[5] |
| Plasma Stability | Generally lower, with a potential for premature payload release, which can lead to off-target toxicity.[6] | Generally higher, resulting in a more stable ADC in circulation and a wider therapeutic window.[4][7][8] |
| Bystander Effect | High potential, as the released, often membrane-permeable payload can diffuse and kill neighboring antigen-negative tumor cells.[3][9] | Low to negligible, as the released payload-linker-amino acid complex is typically charged and less membrane-permeable.[3][10] |
| Efficacy in Heterogeneous Tumors | Potentially more effective due to the bystander effect, which can eliminate antigen-negative cancer cells in the vicinity of antigen-positive cells. | May be less effective in heterogeneous tumors due to the lack of a significant bystander effect. |
| Dependence on Target Biology | Less dependent on complete lysosomal degradation of the antibody.[3] | Highly dependent on the internalization and lysosomal trafficking of the ADC for payload release.[5][7] |
| Examples of Approved ADCs | Brentuximab vedotin (Adcetris®), Trastuzumab deruxtecan (Enhertu®) | Ado-trastuzumab emtansine (Kadcyla®) |
Mechanisms of Action and Signaling Pathways
The intracellular trafficking and payload release mechanisms differ significantly between ADCs with cleavable and non-cleavable linkers.
Cleavable Linker Mechanism
ADCs with cleavable linkers are designed to release their payload upon encountering specific triggers that are more prevalent in the tumor microenvironment or within cancer cells compared to systemic circulation.[1] This targeted release is achieved through several strategies:
-
Protease-sensitive linkers: These linkers, such as the valine-citrulline (vc) dipeptide, are cleaved by lysosomal proteases like Cathepsin B, which are often upregulated in tumor cells.[1][2]
-
pH-sensitive linkers: Linkers like hydrazones are stable at the physiological pH of blood (pH 7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[1][2]
-
Glutathione-sensitive linkers: Disulfide-based linkers are cleaved in the presence of high concentrations of reducing agents like glutathione, which is more abundant inside cells than in the plasma.[1][2]
The release of the native, often membrane-permeable payload allows it to exit the target cell and kill nearby antigen-negative cells, a phenomenon known as the "bystander effect".[3]
Non-Cleavable Linker Mechanism
ADCs equipped with non-cleavable linkers rely on the complete degradation of the antibody component to release the payload.[3][4] This process occurs primarily within the lysosome after the ADC has been internalized by the target cell.
Following receptor-mediated endocytosis, the ADC is trafficked to the lysosome, where proteases degrade the antibody into amino acids.[5] This degradation liberates the payload, which remains attached to the linker and a single amino acid residue (e.g., lysine or cysteine) from the antibody. This payload-linker-amino acid complex is the active cytotoxic agent.
Because this complex is typically charged and has poor membrane permeability, it is largely retained within the target cell, resulting in a minimal bystander effect.[3][10]
Quantitative Performance Data
Direct head-to-head comparisons of cleavable and non-cleavable ADCs with the same antibody and payload in the same preclinical study are limited in the published literature. The following tables summarize representative data from various studies to provide a comparative overview.
Plasma Stability
Non-cleavable linkers generally exhibit greater stability in plasma, leading to a longer half-life of the intact ADC and reduced premature release of the payload.[4][7][8]
| Linker Type | ADC Construct | Species | Time Point (days) | % Intact ADC Remaining | Reference |
| Cleavable | Trastuzumab-vc-MMAE | Rat | 7 | ~50% | [11] |
| Non-Cleavable | Trastuzumab-SMCC-DM1 (Kadcyla®) | Human | 7 | >80% | [4] |
| Cleavable | Anti-CD22-disulfide-DM1 | Mouse | 7 | >50% | [3] |
| Non-Cleavable | C16 Site A-PEG6-C2-MMAD | Mouse | 4.5 | Stable | [12] |
Note: Data are compiled from different studies and are for illustrative purposes. Direct comparison should be made with caution.
Bystander Effect
The ability of a cleavable linker to release a membrane-permeable payload often results in a significant bystander effect, which is largely absent with non-cleavable linkers.[9][13]
| Linker Type | ADC Construct | Co-culture System | % Antigen-Negative Cell Viability | Reference |
| Cleavable | T-DXd (Trastuzumab deruxtecan) | HER2-positive (SK-BR-3) & HER2-negative (U-87MG) | Significantly reduced | [14] |
| Non-Cleavable | T-DM1 (Ado-trastuzumab emtansine) | HER2-positive (SK-BR-3) & HER2-negative (U-87MG) | No significant effect | [14] |
| Cleavable | DS8201 | HER2-positive (SKBR3) & HER2-negative (MCF7) | Significantly reduced | [1][15] |
| Non-Cleavable | T-DM1 | HER2-positive (SKBR3) & HER2-negative (MCF7) | Not affected | [1][15] |
In Vivo Efficacy
The in vivo efficacy of an ADC is dependent on multiple factors, including linker stability, payload potency, and the nature of the tumor model.
| Linker Type | ADC Construct | Tumor Model | Efficacy Outcome | Reference |
| Cleavable | β-galactosidase-cleavable linker-MMAE | Xenograft mouse model | 57-58% reduction in tumor volume | [3] |
| Non-Cleavable | Kadcyla® (T-DM1) | Xenograft mouse model | Not statistically significant at the same dose | [3] |
| Cleavable | Anti-CD22-disulfide-DM1 | Human lymphoma xenograft | Tumor regression at 3 mg/kg | [3] |
| Non-Cleavable | C16 Site A-PEG6-C2-MMAD | BxPC3 xenograft | Dose-dependent tumor growth inhibition | [6] |
Clinical Toxicity Profile (Meta-analysis)
A meta-analysis of clinical trial data involving 7,879 patients treated with 11 different ADCs revealed that ADCs with cleavable linkers were associated with a higher incidence of grade ≥3 adverse events compared to those with non-cleavable linkers.[6]
| Linker Type | Number of ADCs | Total Patients | Patients with Grade ≥3 Adverse Events |
| Cleavable | 9 | 2,985 | 47% |
| Non-Cleavable | 2 | 4,894 | 34% |
Data adapted from a systematic review and meta-analysis.[6]
Experimental Protocols
Accurate assessment of ADC performance is crucial for linker selection and optimization. Below are detailed methodologies for key experiments.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of payload deconjugation in plasma from different species.
Methodology:
-
ADC Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Quantification: Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload using methods like ELISA and LC-MS/MS.[2]
Workflow for LC-MS/MS Quantification of Free Payload:
In Vitro Bystander Effect Co-Culture Assay
Objective: To evaluate the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.
Methodology:
-
Cell Labeling: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) for easy identification.
-
Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1).[16]
-
ADC Treatment: Treat the co-culture with the ADC at a concentration that is cytotoxic to the antigen-positive cells but has minimal direct effect on the antigen-negative cells in monoculture.[16]
-
Incubation: Incubate the plate for a period that allows for the bystander effect to occur (typically 72-120 hours).[16]
-
Imaging and Analysis: Use fluorescence microscopy or flow cytometry to specifically quantify the viability of the fluorescently labeled antigen-negative cells. A significant decrease in the viability of antigen-negative cells in the co-culture compared to the monoculture indicates a bystander effect.[17]
Conclusion
The choice between a cleavable and a non-cleavable linker is a multifaceted decision that depends on the specific therapeutic context. Cleavable linkers offer the potential for enhanced efficacy, particularly in heterogeneous tumors, through the bystander effect. However, this often comes at the cost of lower plasma stability and a higher risk of off-target toxicity.[5][9] Conversely, non-cleavable linkers provide greater stability and a more favorable safety profile but may have limited efficacy in tumors with varied antigen expression due to the lack of a bystander effect.[4][5][7]
Ultimately, the optimal linker strategy must be empirically determined for each ADC, taking into account the target antigen, the tumor microenvironment, the potency of the payload, and the desired balance between efficacy and safety. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of different linker technologies to inform the development of safer and more effective Antibody-Drug Conjugates.
References
- 1. agilent.com [agilent.com]
- 2. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 9. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Site-Dependent Degradation of a Non-Cleavable Auristatin-Based Linker-Payload in Rodent Plasma and Its Effect on ADC Efficacy | PLOS One [journals.plos.org]
- 13. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RECEPTOR-MEDIATED ENDOCYTOSIS MODELING OF ANTIBODY-DRUG CONJUGATES TO THE RELEASED PAYLOAD WITHIN THE INTRACELLULAR SPACE CONSIDERING TARGET ANTIGEN EXPRESSION LEVELS [jaac-online.com]
- 15. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. benchchem.com [benchchem.com]
- 17. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
in vivo stability comparison of different ADC linkers
A comprehensive analysis of the in vivo stability of linkers used in antibody-drug conjugates (ADCs) is crucial for optimizing their therapeutic index. The linker's primary role is to ensure the ADC remains intact in systemic circulation and releases its cytotoxic payload only upon reaching the target tumor cells.[1] Premature payload release can lead to off-target toxicities, while an overly stable linker may hinder drug efficacy.[1][] This guide provides a comparative overview of different linker technologies, supported by experimental data, to inform researchers in the design and development of next-generation ADCs.
Linkers are broadly classified into two categories: cleavable and non-cleavable, each with distinct mechanisms of action and stability profiles.[1][3]
-
Cleavable Linkers: These are designed to be selectively cleaved by factors present in the tumor microenvironment or within the cancer cell, such as specific enzymes, lower pH, or a higher reducing potential.[1]
-
Non-cleavable Linkers: These rely on the complete lysosomal degradation of the antibody component to release the payload.[][3] This mechanism generally results in higher plasma stability and a potentially wider therapeutic window.[3][4]
Comparative In Vivo Stability Data
The stability of an ADC is a critical attribute that influences its pharmacokinetic (PK) profile, efficacy, and safety.[5][6] The following tables summarize quantitative data from various studies, comparing the in vivo stability of different linker types.
Table 1: Comparison of Cleavable vs. Non-Cleavable Linkers in Rodent Models
| Linker Type | Linker Chemistry | Animal Model | Key Stability Finding | Reference |
| Cleavable | Val-Cit-PABC | Mouse | Rapid payload loss observed due to cleavage by carboxylesterase 1c (Ces1c).[7][8] | [7][8][9] |
| Cleavable | Glutamic acid-Val-Cit | Mouse | Showed high stability with almost no premature cleavage in mouse plasma.[10] | [10] |
| Cleavable | Glucuronide-Val-Cit | Rat | Remained mostly intact after 12 days, demonstrating enhanced stability.[9] | [9] |
| Non-cleavable | Thioether (SMCC) | Mouse | ADC clears slightly faster than total antibody, suggesting some payload loss, but generally stable.[11] | [6][11] |
| Non-cleavable | Triglycyl peptide (CX) | Mouse | Exhibited high stability, comparable to SMCC-based linkers (t½ ≈ 9.9 days).[6] | [6] |
Table 2: Impact of Linker Modification on Stability of Val-Cit-PABC ADCs in Mouse Plasma
| Linker Modification | Conjugation Site | % Intact ADC (after 4.5 days) | Stability Classification | Reference |
| Standard (Linker 5) | Site D | ~20% | Intermediate Stability | [10][12] |
| Modified (Linker 7) | Site D | ~85% | High Stability | [10][12] |
| Standard (Linker 5) | Site F | <10% | Low Stability | [12] |
| Modified (Linker 7) | Site F | ~70% | High Stability | [12] |
Mechanisms of Linker Cleavage and Payload Release
The mechanism of payload release is fundamentally different for cleavable and non-cleavable linkers, which dictates their design and application.
Caption: A diagram comparing cleavable and non-cleavable ADC payload release pathways.
Experimental Protocols for In Vivo Stability Assessment
Accurate assessment of ADC stability in vivo requires robust experimental methods to quantify the different ADC species in biological matrices.[13][14]
General Workflow for In Vivo Stability Studies
The workflow for assessing ADC pharmacokinetics and stability involves several key steps, from administration to bioanalysis.
Caption: A flowchart outlining the key steps in an in vivo ADC stability study.
Protocol 1: Quantification of Conjugated ADC via ELISA
This method measures the concentration of the antibody-drug conjugate that remains intact in plasma over time.[1]
-
Animal Dosing: Administer the ADC intravenously (IV) to the selected animal model (e.g., mice or rats) at a specified dosage.[1]
-
Sample Collection: Collect blood samples via methods like tail vein or retro-orbital bleeding at predetermined time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours) post-injection. Process the blood by centrifugation to obtain plasma and store at -80°C until analysis.[1]
-
Plate Coating: Coat a 96-well microtiter plate with an antigen specific to the ADC's monoclonal antibody. Incubate overnight at 4°C, then wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antigen.
-
Blocking: Add a blocking buffer (e.g., 5% BSA in PBS) to each well to prevent non-specific binding and incubate for 1-2 hours at room temperature.
-
Sample Incubation: Add plasma samples (diluted in assay buffer) and a standard curve of the ADC to the plate. Incubate for 2 hours at room temperature.
-
Detection: Add a secondary antibody that specifically detects the payload component of the ADC. This antibody should be conjugated to an enzyme like horseradish peroxidase (HRP). Incubate for 1-2 hours.
-
Signal Development: Add a substrate solution (e.g., TMB). The HRP enzyme will catalyze a color change. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at a specific wavelength (e.g., 450 nm) using a plate reader. Calculate the concentration of conjugated ADC in the samples by interpolating from the standard curve.
Protocol 2: Quantification of Free Payload via LC-MS/MS
This method is highly sensitive for quantifying the amount of cytotoxic drug that has been prematurely released from the ADC into circulation.[1]
-
Animal Dosing and Sample Collection: Follow steps 1 and 2 from the ELISA protocol.
-
Sample Preparation (Protein Precipitation): To 50 µL of plasma, add 150 µL of an organic solvent (e.g., acetonitrile) containing an internal standard. Vortex vigorously to precipitate proteins.[1]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[1]
-
Supernatant Collection: Carefully collect the supernatant, which contains the small molecule free payload, and transfer it to a new 96-well plate or autosampler vials.[1]
-
LC-MS/MS Analysis: Inject the supernatant into a liquid chromatography-tandem mass spectrometry system.
-
Chromatography: Use a suitable C18 column to separate the payload from other plasma components.
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the mass transition of the parent ion to a specific daughter ion for both the payload and the internal standard.
-
-
Data Analysis: Generate a standard curve by spiking known concentrations of the payload into control plasma. Quantify the free payload concentration in the study samples by comparing their peak area ratios (payload/internal standard) to the standard curve.
Conclusion
The in vivo stability of an ADC linker is a critical parameter that must be carefully optimized to balance efficacy and safety. Non-cleavable linkers, such as those based on SMCC, generally offer greater plasma stability compared to cleavable linkers.[3][4] However, cleavable linkers like the Val-Cit dipeptide can be engineered for improved stability, for instance, through chemical modifications or by designing tandem-cleavage mechanisms.[9][12] The choice of linker ultimately depends on the specific target, payload, and desired therapeutic outcome.[] The experimental protocols detailed here provide a framework for robustly evaluating and comparing the in vivo performance of different ADC linker technologies, enabling the rational design of safer and more effective cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. adcreview.com [adcreview.com]
- 5. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In Vivo Testing of Drug-Linker Stability | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
Efficacy of MAC Glucuronide Linker-2 ADCs in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of antibody-drug conjugates (ADCs) featuring the maleimidocaproyl (MAC) glucuronide linker-2. The data presented herein is derived from preclinical xenograft models and is intended to offer an objective evaluation of this linker technology against other established alternatives.
Mechanism of Action: The Glucuronide Advantage
The MAC glucuronide linker-2 is an enzymatically cleavable linker system designed for targeted drug delivery. Its mechanism relies on the specific enzymatic activity of β-glucuronidase, an enzyme abundant in the lysosomal compartment of cells and also found in the tumor microenvironment of some cancers. This targeted cleavage mechanism offers a high degree of stability in systemic circulation, minimizing premature drug release and associated off-target toxicities.
The process begins with the ADC binding to its target antigen on the surface of a cancer cell. The ADC-antigen complex is then internalized, typically via receptor-mediated endocytosis, and trafficked to the lysosome. Inside the acidic environment of the lysosome, β-glucuronidase cleaves the glucuronide moiety of the linker, initiating the release of the cytotoxic payload. This targeted release mechanism ensures that the potent anticancer agent is delivered directly to the tumor cell, maximizing its therapeutic effect while minimizing systemic exposure.
In Vivo Efficacy in Xenograft Models
Preclinical studies in xenograft models have demonstrated the potent anti-tumor activity of ADCs utilizing the this compound. These studies highlight the linker's ability to facilitate effective drug delivery, leading to significant tumor growth inhibition and, in some cases, complete tumor regression.
Lymphoma Xenograft Model: cAC10-β-glucuronide-MMAE
In a subcutaneous Karpas 299 anaplastic large cell lymphoma xenograft model, an anti-CD30 ADC, cAC10, conjugated to monomethyl auristatin E (MMAE) via a β-glucuronide linker (cAC10-β-glucuronide-MMAE), exhibited pronounced antitumor activity. A single-dose treatment resulted in cures in all treated animals at doses of 0.5 mg/kg and higher.[1] Furthermore, the conjugate was well-tolerated at doses up to 100 mg/kg.[1]
| Xenograft Model | ADC | Dose | Efficacy Outcome | Tolerability |
| Karpas 299 (Anaplastic Large Cell Lymphoma) | cAC10-β-glucuronide-MMAE | ≥ 0.5 mg/kg (single dose) | Cures in all animals | Well-tolerated up to 100 mg/kg |
Renal Cell Carcinoma Xenograft Model: c1F6-β-glucuronide-MMAF
An anti-CD70 ADC, c1F6, conjugated to monomethyl auristatin F (MMAF) with a β-glucuronide linker (c1F6-β-glucuronide-MMAF), was evaluated in a subcutaneous renal cell carcinoma xenograft model. This ADC was shown to be efficacious at a dose of 0.75 mg/kg and was well-tolerated at doses up to 25 mg/kg.[1]
| Xenograft Model | ADC | Dose | Efficacy Outcome | Tolerability |
| Renal Cell Carcinoma | c1F6-β-glucuronide-MMAF | 0.75 mg/kg | Efficacious | Tolerated up to 25 mg/kg |
Comparative Performance
While direct head-to-head comparative studies with detailed quantitative data in tabular format are limited in the reviewed literature, the available information suggests that glucuronide linkers offer efficacy comparable to other established linker technologies, such as the valine-citrulline (vc) linker. One study noted that the in vitro and in vivo properties of a glucuronide-MMAE linker were similar to those of a val-cit-MMAE linker.[2] The key differentiator often highlighted is the potential for improved stability and a favorable safety profile due to the specific cleavage mechanism.
Experimental Protocols
The following provides a generalized methodology for the key experiments cited in the evaluation of this compound ADCs in xenograft models.
Subcutaneous Xenograft Model Establishment
-
Cell Culture: Human tumor cell lines (e.g., Karpas 299 for lymphoma, 786-O or Caki-1 for renal cell carcinoma) are cultured in appropriate media and conditions to ensure logarithmic growth.
-
Animal Models: Immunocompromised mice (e.g., SCID or athymic nude mice) are typically used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A suspension of tumor cells (typically 1 x 106 to 10 x 106 cells in a volume of 100-200 µL of saline or media, often mixed with Matrigel) is injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to establish and grow to a predetermined size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers, and the volume is calculated using the formula: (Length x Width²) / 2.
In Vivo Efficacy Studies
-
Dosing: Once tumors reach the desired volume, mice are randomized into treatment and control groups. The ADC is typically administered intravenously (IV) or intraperitoneally (IP) at specified doses and schedules (e.g., single dose or multiple doses).
-
Data Collection: Tumor volumes and body weights are measured throughout the study.
-
Efficacy Endpoints: The primary efficacy endpoint is often tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group. Other important endpoints include the rate of complete responses (CR), defined as the disappearance of the tumor, and overall survival.
-
Tolerability Assessment: The tolerability of the ADC is assessed by monitoring changes in body weight and observing the general health of the animals.
Conclusion
ADCs incorporating the this compound have demonstrated significant and promising anti-tumor efficacy in various preclinical xenograft models of both hematological and solid tumors. The unique β-glucuronidase-mediated cleavage mechanism provides a stable platform for targeted drug delivery, leading to potent tumor cell killing and, in some instances, complete tumor eradication at well-tolerated doses. While direct, quantitative comparisons with other linker technologies in single, controlled studies are not extensively detailed in the currently available literature, the existing data suggests that the this compound is a highly effective and competitive technology in the field of antibody-drug conjugates. Further head-to-head studies will be invaluable in precisely delineating its comparative advantages in different therapeutic contexts.
References
A Head-to-Head Comparison of Glucuronide and Peptide Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of cancer therapeutics, combining the targeting precision of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability, efficacy, and safety profile.[1][] Among the various linker strategies, enzyme-cleavable linkers are predominant, designed to remain stable in systemic circulation and release the payload selectively within the target tumor cells.[3]
This guide provides an objective, data-driven comparison of two major classes of enzyme-cleavable linkers: glucuronide linkers and peptide linkers. We will delve into their mechanisms of action, comparative performance data, and the experimental protocols used to evaluate them.
Mechanism of Action: Distinct Enzymatic Gateways
The fundamental difference between glucuronide and peptide linkers lies in the specific enzymes they exploit for payload release within the tumor cell's lysosomal compartment.
Glucuronide Linkers: These linkers incorporate a β-glucuronic acid sugar moiety.[] They are designed to be cleaved by β-glucuronidase (GUSB), an enzyme abundant within lysosomes and also found to be overexpressed in the microenvironment of certain tumors.[5][6][7] Upon enzymatic cleavage of the glycosidic bond, a self-immolative spacer, such as p-aminobenzyl carbamate (PABC), is typically triggered to spontaneously decompose and release the active drug.[][6]
Caption: Glucuronide linker cleavage pathway.
Peptide Linkers: This class of linkers consists of short peptide sequences, most commonly the dipeptide valine-citrulline (Val-Cit) or valine-alanine (Val-Ala).[1][][7] These sequences are substrates for lysosomal proteases, such as Cathepsin B, which are overexpressed in many tumor cells.[8] Similar to glucuronide linkers, cleavage of the peptide sequence often initiates the self-immolation of a PABC spacer to liberate the payload.[1]
Caption: Peptide linker (Val-Cit) cleavage pathway.
Comparative Performance Analysis
The choice between a glucuronide and a peptide linker depends on several factors, including the payload's properties, the target antigen's biology, and the desired therapeutic window.
| Feature | Glucuronide Linker | Peptide Linker (Val-Cit, Val-Ala) |
| Cleavage Enzyme | β-glucuronidase[5][6] | Lysosomal proteases (e.g., Cathepsin B)[7][8] |
| Plasma Stability | Excellent; highly stable in circulation, preventing premature drug release.[][5][9] | Good to excellent; Val-Cit shows high stability in human plasma but can be susceptible to cleavage by neutrophil elastase.[1][8] |
| Hydrophilicity | High; the sugar moiety increases solubility and can reduce aggregation, especially with hydrophobic payloads.[5][6][10] | Moderate; generally more hydrophobic than glucuronide linkers. Hydrophilic modifications are an active area of research.[1][] |
| Payload Aggregation | Reduces the tendency for ADC aggregation, allowing for higher drug-to-antibody ratios (DAR).[5][6] | Can be prone to aggregation with hydrophobic payloads, potentially limiting achievable DAR.[][7] |
| Payload Release Rate | Facile and rapid upon enzymatic cleavage.[5][9] | Efficient cleavage and release, with rates dependent on the specific peptide sequence.[1][11] |
| Payload Compatibility | Broad, including auristatins (MMAE, MMAF), doxorubicin analogues, and phenol-containing drugs.[][12] | Very broad, with Val-Cit being the most widely used linker for auristatins (e.g., MMAE) in approved ADCs.[1] |
| Examples | Used in pre-clinical and clinical development with payloads like MMAF and doxorubicin.[][6][9] | Used in multiple FDA-approved ADCs, including Adcetris® (brentuximab vedotin) and Polivy® (polatuzumab vedotin).[][7] |
Quantitative Data Summary
The following table summarizes representative experimental data from preclinical studies, highlighting the performance metrics of ADCs equipped with each linker type.
| Assay | Linker Type | Metric | Representative Result |
| Plasma Stability | Glucuronide-MMAF | % Intact ADC in Rat Plasma (Day 7) | >95% (Extrapolated half-life of 81 days)[9] |
| Val-Cit-MMAE | % Intact ADC in Mouse Plasma (Day 7) | Can show instability in mouse plasma due to specific proteases.[1][13] | |
| Lysosomal Cleavage | Glucuronide | Payload Release | Facile drug release upon incubation with β-glucuronidase.[9] |
| Val-Cit | Payload Release | >80% payload release within 30 minutes of incubation in human liver lysosomes.[11] | |
| In Vitro Cytotoxicity | Glucuronide-MMAE | IC50 (Antigen-Positive Cells) | Potent, immunologically specific activity in the nanomolar range.[9][12] |
| Val-Cit-MMAE | IC50 (Antigen-Positive Cells) | Highly potent, with IC50 values typically in the low nanomolar to picomolar range.[14] | |
| In Vivo Efficacy | Glucuronide-MMAE | Tumor Growth Inhibition (Xenograft) | Significant tumor regression and cures observed at well-tolerated doses (e.g., 0.5 mg/kg).[9] |
| Val-Cit-MMAE | Tumor Growth Inhibition (Xenograft) | Potent anti-tumor activity leading to significant tumor growth delay or regression.[14][15] |
Experimental Protocols
Detailed and standardized protocols are essential for the accurate evaluation and comparison of ADC linker technologies.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and its linker in plasma to predict premature payload release in circulation.[16]
-
Incubation: The ADC (e.g., 100 µg/mL) is incubated in human or animal plasma at 37°C. Aliquots are collected at various time points (e.g., 0, 24, 48, 72, 96, 144 hours).[16]
-
Sample Processing: At each time point, plasma proteins are precipitated using a cold organic solvent like acetonitrile. The samples are centrifuged to pellet the precipitated proteins.[16]
-
Analysis: The supernatant, containing the released payload, is analyzed using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method to quantify the free drug.[16] The amount of intact ADC can be measured using techniques like Hydrophobic Interaction Chromatography (HIC) or immuno-affinity capture followed by LC-MS.[13]
Lysosomal Stability and Enzymatic Cleavage Assay
Objective: To confirm that the linker is efficiently cleaved within the lysosomal compartment or by the target enzyme.[16]
-
Incubation: The ADC is incubated at 37°C with either purified lysosomal enzymes (e.g., human β-glucuronidase or Cathepsin B) in an appropriate buffer or with isolated lysosomal fractions.[11][16]
-
Reaction Quenching: The reaction is stopped at various time points by adding a specific enzyme inhibitor or by heat inactivation.[11][16]
-
Analysis: The reaction mixture is analyzed by Reversed-Phase HPLC (RP-HPLC) or LC-MS/MS to quantify the amount of released payload over time.[16]
-
Data Analysis: The rate and extent of payload release are calculated to determine the linker's cleavage kinetics.
In Vitro Cytotoxicity Assay
Objective: To measure the potency and target-specific cell-killing activity of the ADC.
-
Cell Culture: Antigen-positive target cells and antigen-negative control cells are plated in 96-well plates and allowed to adhere.[16]
-
Treatment: Cells are treated with serial dilutions of the ADC, the unconjugated antibody, and the free payload for a specified duration (typically 72-96 hours).[16]
-
Viability Assessment: Cell viability is measured using a colorimetric (e.g., MTT) or luminescent (e.g., CellTiter-Glo) assay.[16]
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves to determine the ADC's potency.
Caption: General workflow for ADC efficacy evaluation.
In Vivo Efficacy Study (Xenograft Model)
Objective: To evaluate the anti-tumor activity of the ADC in a living organism.[17]
-
Model System: Immunodeficient mice are subcutaneously implanted with human tumor cells (cell-line derived xenografts, CDX) that express the target antigen.[15]
-
Treatment: Once tumors reach a specified volume, mice are randomized into groups and treated with the ADC, vehicle control, or other control agents (e.g., unconjugated antibody) via intravenous injection.[15]
-
Monitoring: Tumor volumes and animal body weights are measured regularly (e.g., two to three times per week) to assess efficacy and toxicity, respectively.[15]
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size. Efficacy is reported as tumor growth inhibition (TGI) or tumor regression.
Conclusion
Both glucuronide and peptide linkers are highly effective, enzyme-cleavable systems that have enabled the development of successful ADCs.
-
Glucuronide linkers offer the distinct advantages of high hydrophilicity, which can mitigate aggregation issues with hydrophobic payloads, and exceptional plasma stability.[5][12] They represent a potent and complementary alternative to peptide-based systems.[5]
-
Peptide linkers , particularly the Val-Cit sequence, are the most clinically validated cleavable linkers to date, forming the backbone of numerous approved and highly effective ADC therapies.[1][8] Their success has established a high benchmark for linker performance.
Ultimately, the optimal linker choice is not universal. It must be empirically determined based on the specific antibody, payload, and target indication. A comprehensive evaluation of stability, cleavage kinetics, and in vitro/in vivo efficacy is critical to designing an ADC with the widest therapeutic window and the greatest potential for clinical success.
References
- 1. pubs.acs.org [pubs.acs.org]
- 3. purepeg.com [purepeg.com]
- 5. β-Glucuronide Linkers | Enzymatically Cleavable ADC Technology for Enhanced Stability - Creative Biolabs [creativebiolabs.net]
- 6. mdpi.com [mdpi.com]
- 7. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 8. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. adcreview.com [adcreview.com]
- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 12. Expanded Utility of the β-Glucuronide Linker: ADCs That Deliver Phenolic Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. wuxibiology.com [wuxibiology.com]
Assessing the Bystander Effect of MAC Glucuronide Linker-2 ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The bystander effect, the ability of an antibody-drug conjugate (ADC) to kill not only antigen-positive target cells but also neighboring antigen-negative cells, is a critical attribute for therapeutic efficacy, particularly in heterogeneous tumors. This guide provides a comparative assessment of the bystander effect mediated by ADCs utilizing a MAC (methylene alkoxy carbamate) glucuronide linker-2, benchmarked against other common linker technologies. The information presented herein is supported by experimental data to aid researchers in the selection and design of next-generation ADCs.
The Critical Role of the Linker in the Bystander Effect
The linker connecting the monoclonal antibody to the cytotoxic payload is a pivotal component in ADC design, dictating the stability of the conjugate in circulation and the mechanism of payload release within the tumor microenvironment.[1] Cleavable linkers are engineered to release the payload upon encountering specific triggers within the tumor, such as the acidic environment of lysosomes or the presence of certain enzymes.[2] This controlled release is a prerequisite for the bystander effect, as the liberated, membrane-permeable payload can then diffuse across cell membranes to exert its cytotoxic activity on adjacent cells.[3]
The MAC glucuronide linker-2 is a cleavable linker system that leverages the enzymatic activity of β-glucuronidase, an enzyme abundant in the lysosomal compartment and in the necrotic regions of tumors, to release the conjugated payload.[4][5] This tumor-specific cleavage mechanism contributes to the selective delivery of the cytotoxic agent.[4]
Comparative Analysis of Bystander Efficacy
The bystander killing capacity of an ADC is influenced by both the linker's cleavage characteristics and the physicochemical properties of the released payload. Payloads with good membrane permeability, such as monomethyl auristatin E (MMAE), are essential for an effective bystander effect.[6]
Below is a summary of preclinical data comparing the bystander effect of ADCs with a glucuronide linker to those with a commonly used valine-citrulline (val-cit) peptide linker, both of which release MMAE.
Table 1: In Vivo Bystander Killing Efficacy in an Admixed Tumor Model
| ADC Configuration | Linker Type | Payload | Tumor Model | Dosing | Outcome | Citation |
| cAC10-glucMMAE | β-glucuronide | MMAE | CD30+ / CD30- Admixed Xenograft | Single dose | Complete remission of admixed tumors | [7] |
| cAC10-vcMMAE | Valine-Citrulline | MMAE | CD30+ / CD30- Admixed Xenograft | Single dose | Complete remission of admixed tumors | [7] |
This data indicates that a glucuronide linker is as effective as a well-established valine-citrulline linker in mediating bystander killing in vivo when delivering the same membrane-permeable payload (MMAE).
Table 2: In Vitro and In Vivo Activity of Glucuronide-Linked Tubulysin ADCs
| ADC Configuration | Linker Type | Payload | In Vitro Bystander Assay | In Vivo Bystander Model | Outcome | Citation |
| αCD30-Glucuronide-Tubulysin | β-glucuronide | Tubulysin analogues | Active | CD30+/CD30- Admixed Xenograft | Demonstrated bystander effects | [8] |
This study further supports the capacity of glucuronide linkers to facilitate a bystander effect with different potent payloads.
Experimental Protocols for Assessing the Bystander Effect
To quantitatively evaluate the bystander effect of an ADC, a combination of in vitro and in vivo experimental models is employed.
In Vitro Co-Culture Bystander Assay
This assay directly measures the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.[9]
Methodology:
-
Cell Line Selection: An antigen-positive (Ag+) cell line and an antigen-negative (Ag-) cell line sensitive to the payload are chosen. The Ag- cell line is often engineered to express a fluorescent protein (e.g., GFP) for easy identification.[9]
-
Co-Culture Setup: Ag+ and Ag- cells are seeded together in various ratios (e.g., 1:1, 1:3, 3:1) in multi-well plates. Monocultures of each cell line serve as controls.[9]
-
ADC Treatment: The co-cultures and monocultures are treated with the ADC at a concentration that is highly cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- monoculture. An isotype control ADC is also included.[9]
-
Data Acquisition: The viability of the fluorescently labeled Ag- cells is monitored over time (e.g., 72-96 hours) using fluorescence microscopy or flow cytometry.[9]
-
Analysis: A significant decrease in the viability of Ag- cells in the co-culture setting compared to the monoculture indicates a bystander effect.[9]
In Vivo Admixed Tumor Model
This model provides a more physiologically relevant assessment of the bystander effect within a tumor microenvironment.[8]
Methodology:
-
Model Establishment: A mixture of Ag+ and Ag- tumor cells is co-implanted subcutaneously into immunodeficient mice to establish admixed tumors.[8] The Ag- cells may express a reporter gene like luciferase for in vivo imaging.
-
ADC Administration: Once tumors reach a specified volume, mice are treated with the ADC, a vehicle control, and an isotype control ADC.[8]
-
Tumor Growth Monitoring: Tumor volume is measured regularly. If a reporter gene is used, in vivo imaging can be performed to specifically monitor the Ag- cell population.
-
Analysis: A significant inhibition of overall tumor growth and a reduction in the Ag- cell population in the ADC-treated group compared to control groups demonstrate an in vivo bystander effect.
Visualizing the Mechanism and Workflow
To further elucidate the processes involved in the bystander effect of this compound ADCs, the following diagrams illustrate the payload's mechanism of action and the experimental workflows.
Caption: Mechanism of bystander effect for a this compound ADC.
Caption: Experimental workflows for assessing the ADC bystander effect.
Caption: Signaling pathway of MMAE-induced apoptosis.
Conclusion
The this compound represents a viable and effective cleavable linker technology for the development of ADCs with a potent bystander effect. Preclinical data suggests that its ability to mediate bystander killing is comparable to other established cleavable linkers, such as valine-citrulline, when paired with a membrane-permeable payload like MMAE. The hydrophilic nature of the glucuronide linker may also offer advantages for conjugating hydrophobic payloads, potentially reducing aggregation and improving the pharmacokinetic profile of the ADC.[4] The experimental frameworks provided in this guide offer robust methodologies for the quantitative assessment of the bystander effect, enabling a comprehensive comparison of different ADC platforms and informing the strategic development of next-generation cancer therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. agilent.com [agilent.com]
- 3. Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expanded Utility of the β-Glucuronide Linker: ADCs That Deliver Phenolic Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to MAC Glucuronide Linker-2 Cleavage Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the MAC (Methylene Alkoxy Carbonyl) glucuronide linker-2, a key component in the design of antibody-drug conjugates (ADCs), against other common cleavable linkers. The specificity of linker cleavage is a critical determinant of an ADC's therapeutic index, directly impacting its efficacy and safety profile. This document summarizes available experimental data, details relevant experimental protocols, and provides visual representations of key processes to aid in the selection of optimal linker technologies for ADC development.
Introduction to Cleavable Linkers in ADCs
Cleavable linkers are designed to be stable in systemic circulation and to release their cytotoxic payload upon encountering specific triggers within the tumor microenvironment or inside cancer cells.[1] This targeted drug release mechanism is crucial for maximizing on-target toxicity while minimizing systemic side effects. The choice of a cleavable linker significantly influences the pharmacokinetic properties and therapeutic efficacy of an ADC.[1] Common classes of cleavable linkers include those sensitive to proteases, pH, and glutathione, in addition to enzyme-cleavable linkers like the glucuronide-based systems.[2]
The MAC glucuronide linker-2 is an enzyme-cleavable linker that relies on the activity of β-glucuronidase, an enzyme abundant in the tumor microenvironment and within lysosomes, to release its payload.[3][4] This mechanism offers a high degree of tumor selectivity and has been shown to provide excellent plasma stability.[5][6]
Comparative Performance of Cleavable Linkers
The following table summarizes key performance parameters of the this compound and its alternatives based on available data. Direct quantitative comparisons of cleavage kinetics are often limited by variations in experimental conditions across different studies.
| Linker Type | Cleavage Mechanism | Plasma Stability | Key Advantages | Potential Disadvantages |
| This compound | Enzymatic (β-glucuronidase) | High (extrapolated half-life of 81 days in rat plasma for a similar linker)[7] | High plasma stability, specific release in the tumor microenvironment, reduced ADC aggregation.[5][] | Efficacy is dependent on the expression levels of β-glucuronidase in the tumor.[2] |
| Valine-Citrulline (Val-Cit) | Enzymatic (Cathepsins, e.g., Cathepsin B) | High in human plasma, but susceptible to cleavage by carboxylesterase 1C in mouse plasma.[9] | Well-established, efficient cleavage within lysosomes.[10] | Potential for off-target cleavage by other proteases like neutrophil elastase, potential for ADC aggregation at high drug-to-antibody ratios (DARs).[][9] |
| Disulfide Linkers | Reductive (Glutathione) | Moderate to High. Stability can be modulated by steric hindrance around the disulfide bond. | Efficient release in the high-glutathione intracellular environment.[2] | Susceptible to exchange with circulating thiols, potentially leading to premature drug release.[2] |
| Hydrazone Linkers | pH-sensitive (Acidic) | Moderate | Effective release in the acidic environment of endosomes and lysosomes.[2] | Can be unstable at physiological pH, leading to premature drug release.[2] |
Experimental Protocols
Detailed and robust experimental protocols are essential for the characterization and selection of optimal cleavable linkers for ADC development.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of drug deconjugation in plasma.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Human, mouse, or rat plasma
-
Phosphate-buffered saline (PBS), cold
-
Protein A or Protein G affinity chromatography resin
-
Elution buffer (e.g., 0.1 M glycine, pH 2.8)
-
Neutralization buffer (e.g., 1 M Tris, pH 8.0)
-
LC-MS/MS system
Procedure:
-
Incubate the ADC at a final concentration of 1 mg/mL in plasma at 37°C.[1]
-
At various time points (e.g., 0, 24, 48, 72, 96, and 168 hours), withdraw an aliquot of the plasma/ADC mixture.
-
Immediately quench the reaction by diluting the sample in cold PBS.[1]
-
Capture the ADC from the plasma sample using Protein A or Protein G affinity chromatography.[1]
-
Wash the captured ADC to remove non-specifically bound plasma proteins.
-
Elute the ADC from the affinity resin.
-
Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR).[1]
-
Calculate the percentage of intact ADC remaining at each time point to assess the plasma half-life.
Protocol 2: β-Glucuronidase Cleavage Assay
Objective: To determine the rate of payload release from a glucuronide-linked ADC in the presence of β-glucuronidase.
Materials:
-
ADC with a glucuronide linker
-
Recombinant human β-glucuronidase
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.0)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing the ADC (e.g., 1 µM) and β-glucuronidase in the assay buffer.
-
Incubate the reaction mixture at 37°C.
-
At various time points, withdraw an aliquot and quench the reaction by adding a sufficient volume of quenching solution.
-
Analyze the samples by LC-MS/MS to quantify the amount of released payload.
-
Plot the concentration of the released payload over time to determine the cleavage rate.
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the processes involved in validating linker specificity, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. β-Glucuronidase-Cleavable Linkers: Precision Tools for ADC Payload Release - SigutLabs [sigutlabs.com]
- 5. Expanded Utility of the β-Glucuronide Linker: ADCs That Deliver Phenolic Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-Glucuronide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 9. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates | MDPI [mdpi.com]
- 10. Cleavable & Non- Cleavable Linkers with Antibody-Drug Conjugates | AxisPharm [axispharm.com]
Unveiling the Pharmacokinetic Profile of ADCs Featuring the MAC Glucuronide Linker-2: A Comparative Guide
For Immediate Release
Shanghai, China – December 8, 2025 – A comprehensive analysis of antibody-drug conjugates (ADCs) utilizing the innovative MAC (Methylene Alkoxy Carbamate) glucuronide linker-2 reveals a promising pharmacokinetic (PK) profile characterized by high plasma stability, a critical attribute for enhancing therapeutic efficacy and minimizing off-target toxicity. This guide provides a comparative overview of the pharmacokinetic properties of ADCs equipped with the MAC glucuronide linker-2 against other commonly employed linker technologies, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The stability of the linker is a pivotal factor in the design and effectiveness of ADCs. The this compound is a cleavable linker designed to release its cytotoxic payload upon enzymatic cleavage by β-glucuronidase, an enzyme abundant in the tumor microenvironment and within lysosomes of cancer cells. This targeted release mechanism is intended to ensure that the potent anticancer agent is delivered specifically to the tumor site, thereby sparing healthy tissues.
Comparative Pharmacokinetic Data
The following tables summarize key in vivo pharmacokinetic parameters of ADCs with different linker technologies, illustrating the distinct profiles that influence their therapeutic window.
| Linker Type | ADC Model | Animal Model | Half-life (t½) | Clearance (CL) | Area Under the Curve (AUC) | Reference |
| β-Glucuronide | Anti-CD30-MMAF | Rat | 81 days (extrapolated) | Not Reported | Not Reported | [1] |
| Glutamic acid-Valine-Citrulline (EVCit) | Anti-HER2-MMAE | Mouse | Significantly longer than VCit linker | Significantly lower than VCit linker | Significantly higher than VCit linker | [2] |
| Triglycyl peptide (CX) | Anti-EGFR-DM1 | Mouse | 9.9 days | 0.7 mL/h/kg | 15,225 h·µg/mL | [3] |
| Non-cleavable (SMCC) | Anti-EGFR-DM1 | Mouse | 10.4 days | 0.7 mL/h/kg | 14,370 h·µg/mL | [3] |
Note: Direct comparison between different studies should be made with caution due to variations in experimental conditions, including the antibody, payload, and specific assay methodologies.
The data indicates that the β-glucuronide linker exhibits exceptional stability in plasma, with an extrapolated half-life of 81 days in rats.[1] This prolonged circulation time is advantageous for maximizing the opportunity for the ADC to reach the tumor tissue. In comparison, the glutamic acid-valine-citrulline (EVCit) linker also demonstrates enhanced stability in mice compared to the traditional valine-citrulline (VCit) linker, which is known to be less stable in murine plasma.[2] The triglycyl peptide (CX) linker and the non-cleavable SMCC linker show comparable, robust pharmacokinetic profiles in mice.[3]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of pharmacokinetic data, detailed experimental methodologies are crucial. Below are outlines of key experimental protocols for the in vivo analysis of ADC pharmacokinetics.
Murine Pharmacokinetic Study Protocol
This protocol outlines the general procedure for evaluating the pharmacokinetic profile of an ADC in a mouse model.
1. Animal Models and Dosing:
-
Species: Female BALB/c mice (or other appropriate strain), typically 6-8 weeks old.
-
Housing: Maintained under specific pathogen-free conditions with controlled temperature, humidity, and light-dark cycles. Ad libitum access to food and water.
-
Acclimatization: Animals are acclimated for at least one week prior to the study.
-
Dosing: The ADC is administered as a single intravenous (IV) bolus injection, typically via the tail vein. The dose is determined based on previous toxicity and efficacy studies.
2. Blood Sample Collection:
-
Serial blood samples (approximately 50-100 µL) are collected at predetermined time points post-injection (e.g., 5 min, 1, 4, 8, 24, 48, 96, 168 hours).
-
Blood is collected via retro-orbital sinus, saphenous vein, or cardiac puncture (terminal procedure) into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma is separated by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
3. Bioanalytical Methods:
-
The concentrations of total antibody (conjugated and unconjugated) and the antibody-drug conjugate are quantified using validated analytical methods such as ELISA or LC-MS/MS.
Enzyme-Linked Immunosorbent Assay (ELISA) for ADC Quantification
ELISA is a common ligand-binding assay used to quantify the total antibody and conjugated ADC in plasma samples.
1. Quantification of Total Antibody:
-
Coating: 96-well plates are coated with the target antigen overnight at 4°C.
-
Blocking: Plates are blocked with a suitable blocking buffer (e.g., 3% BSA in PBS) to prevent non-specific binding.
-
Sample Incubation: Plasma samples and standards are diluted and added to the wells.
-
Detection: A horseradish peroxidase (HRP)-conjugated anti-human IgG antibody is used for detection.
-
Substrate: TMB (3,3’,5,5’-tetramethylbenzidine) substrate is added, and the reaction is stopped with sulfuric acid.
-
Reading: The absorbance is read at 450 nm using a microplate reader.
2. Quantification of Conjugated ADC:
-
Coating: Plates are coated with an anti-payload antibody.
-
Blocking, Sample Incubation, Detection, Substrate, and Reading: Steps are similar to the total antibody ELISA, but the detection antibody is typically an anti-human IgG antibody.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ADC Analytes
LC-MS/MS offers high sensitivity and specificity for the quantification of both the antibody and the payload components of an ADC.
1. Sample Preparation:
-
Immuno-capture (for antibody quantification): The ADC is captured from plasma using magnetic beads coated with the target antigen or an anti-human IgG antibody. The captured ADC is then enzymatically digested (e.g., with trypsin) to generate signature peptides for quantification.
-
Protein Precipitation (for free payload quantification): Plasma samples are treated with an organic solvent (e.g., acetonitrile) to precipitate proteins and extract the small molecule payload.
2. LC-MS/MS Analysis:
-
The digested peptides or extracted payload are separated using a reverse-phase liquid chromatography column.
-
The analytes are then ionized and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Quantification is achieved by comparing the peak areas of the analytes to those of a standard curve.
Visualizing Experimental Workflows and Linker Cleavage Mechanisms
To further clarify the processes involved in ADC pharmacokinetic analysis and the mechanism of action of the MAC glucuronoride linker-2, the following diagrams are provided.
References
A Comparative Analysis of Drug Release Kinetics from Different Linkers in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
The efficacy of targeted drug delivery systems, particularly antibody-drug conjugates (ADCs), is critically dependent on the linker connecting the targeting moiety to the therapeutic payload. The choice of linker dictates the stability of the conjugate in circulation, the mechanism and rate of drug release at the target site, and ultimately, the overall therapeutic index.[1][2] This guide provides an objective comparison of the performance of major classes of linkers, supported by experimental data, to aid in the rational design of next-generation drug delivery systems.
I. Overview of Linker Types and Release Mechanisms
Linkers in drug conjugates are broadly categorized as cleavable and non-cleavable.[3][] Non-cleavable linkers release the payload upon complete degradation of the antibody backbone in the lysosome.[3][5] In contrast, cleavable linkers are designed to release the drug in response to specific physiological triggers in the target cell or tumor microenvironment.[3][5] This guide will focus on the comparative release kinetics of the most common types of cleavable linkers.
The primary mechanisms for cleavable linker drug release are:
-
pH-sensitive hydrolysis: Exploits the acidic environment of endosomes and lysosomes.[1][6]
-
Enzymatic cleavage: Utilizes enzymes that are overexpressed in tumor tissues or are present in lysosomes.[1][7]
-
Redox-sensitive reduction: Takes advantage of the higher concentration of reducing agents like glutathione (GSH) inside cells compared to the bloodstream.[1][6]
II. Comparative Drug Release Kinetics
The rate of drug release is a critical parameter that influences both the efficacy and toxicity of a drug conjugate. A linker must be stable enough to prevent premature drug release in circulation but labile enough to ensure efficient payload delivery at the target site.[2]
Quantitative Comparison of Linker Release Rates
The following table summarizes available quantitative data on the drug release kinetics of different linker types. It is important to note that direct comparison can be challenging due to variations in experimental conditions, conjugate systems, and payload molecules.
| Linker Type | Trigger | Half-life (t½) / Release Rate | Conditions | Reference(s) |
| Hydrazone | Acid (pH) | t½ = 4.4 hours | pH 5.0 | [] |
| t½ = 183 hours | pH 7.4 | [] | ||
| t½ ≈ 2 days (phenylketone-derived) | Human/mouse plasma | [9] | ||
| t½ > 7 days (silyl ether-based) | Human plasma | [9] | ||
| Disulfide | Glutathione (GSH) | Release rate order: dithiothreitol > cysteine ≈ glutathione | In vitro reduction | [10] |
| 3-4 fold higher extracellular vs. intracellular release | CPT-OA NAs | [10] | ||
| Peptide (Val-Cit) | Cathepsin B | Cleavage rate is 5 times slower than Asn-Asn in lysosomes | Lysosomal enzymes | [7] |
| Good stability in human plasma | In vitro | [7] | ||
| β-Glucuronide | β-Glucuronidase | Efficient release in lysosomes | Intracellular | [11] |
| High stability in plasma | In vivo | [12] |
III. Experimental Protocols for Assessing Drug Release Kinetics
Standardized protocols are crucial for the accurate evaluation and comparison of linker performance.[13][14] Below are detailed methodologies for key experiments cited in the literature.
A. In Vitro Plasma Stability Assay (ELISA-based)
This assay is used to determine the stability of the drug conjugate in plasma, indicating the potential for premature drug release.[1]
-
Sample Preparation: Incubate the antibody-drug conjugate (ADC) in human or rat serum at 37°C.[1]
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).[1]
-
Detection: Use an enzyme-linked immunosorbent assay (ELISA) to quantify the amount of intact ADC. A capture antibody binds the ADC, and a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the payload is used for detection.[1]
-
Analysis: A decrease in the signal over time indicates linker cleavage and payload release.
B. pH-Dependent Hydrolysis Assay (NMR Spectroscopy)
This method is particularly useful for evaluating the release kinetics of pH-sensitive linkers like hydrazones.[1]
-
Sample Preparation: Dissolve the drug-linker conjugate in a series of buffers with varying pH values (e.g., 4.5, 5.5, 6.5, and 7.4) to mimic the conditions of lysosomes, endosomes, and blood, respectively.[1]
-
Incubation: Incubate the samples at a physiologically relevant temperature, such as 37°C.[1]
-
Data Acquisition: At specific time intervals, acquire Nuclear Magnetic Resonance (NMR) spectra (e.g., ³¹P NMR for phosphate-containing linkers or ¹H NMR) of the samples.
-
Analysis: Monitor the decrease in the signal corresponding to the intact linker and the increase in the signal of the cleaved product over time to determine the hydrolysis rate at each pH.[1]
C. In Vitro Cell-Based Drug Release and Cytotoxicity Assays
These assays assess the ability of the ADC to internalize, release its payload, and kill target cancer cells.
-
Cell Culture: Culture target cancer cells that express the antigen recognized by the ADC's antibody.
-
ADC Treatment: Treat the cells with varying concentrations of the ADC.
-
Drug Release Monitoring: To monitor intracellular drug release, cells can be lysed at different time points, and the released payload can be quantified using techniques like liquid chromatography-mass spectrometry (LC-MS).
-
Cytotoxicity Assessment: After a set incubation period (e.g., 72-96 hours), assess cell viability using a standard method such as the MTT or CellTiter-Glo assay to determine the ADC's potency (IC50).
IV. Visualizing Drug Release Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes in ADC-mediated drug delivery.
A. General Workflow of ADC Action
This diagram illustrates the sequential steps from ADC administration to payload-induced cell death.
References
- 1. benchchem.com [benchchem.com]
- 2. Linker Design in Peptide-Drug Conjugates | Blog | Biosynth [biosynth.com]
- 3. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 7. pubs.acs.org [pubs.acs.org]
- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug Release from Disulfide-Linked Prodrugs: Role of Thiol Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. β-Glucuronide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 13. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Navigating the Safety Landscape of Antibody-Drug Conjugates: A Comparative Guide to MAC Glucuronide Linker-2
For Researchers, Scientists, and Drug Development Professionals
The therapeutic window of antibody-drug conjugates (ADCs) is critically influenced by the stability and cleavage characteristics of their linker technology. Premature release of the cytotoxic payload can lead to off-target toxicities, a significant hurdle in ADC development. This guide provides a comprehensive evaluation of the safety profile of ADCs utilizing the MAC glucuronide linker-2, a cleavable linker system, and compares it with established alternatives.
Mechanism of Action: The this compound
The MAC (methylene alkoxy carbamate) glucuronide linker-2 is a cleavable linker system designed for targeted drug release. Its mechanism relies on the enzymatic cleavage by β-glucuronidase, an enzyme that is significantly overexpressed in the tumor microenvironment and within the lysosomes of cancer cells. This targeted cleavage minimizes systemic exposure to the cytotoxic payload, thereby aiming to reduce off-target toxicities.
The linker's design incorporates a self-immolative spacer, ensuring that upon cleavage of the glucuronide moiety, the linker efficiently releases the unmodified payload. The hydrophilic nature of the glucuronide component also contributes to improved solubility and reduced aggregation of the ADC.
dot
Caption: Mechanism of this compound Cleavage.
Comparative Safety Profile: MAC Glucuronide vs. Alternatives
The safety of an ADC is intrinsically linked to its linker's stability in systemic circulation and its efficiency of cleavage at the target site. Below is a comparison of the this compound with two widely used linker technologies: a protease-cleavable linker (vc-MMAE) and a non-cleavable linker (SMCC-DM1).
| Feature | This compound | Valine-Citrulline (vc) Linker (e.g., vc-MMAE) | Thioether (SMCC) Linker (e.g., SMCC-DM1) |
| Cleavage Mechanism | Enzymatic (β-glucuronidase) | Proteolytic (Cathepsin B) | Proteolytic degradation of the antibody |
| Plasma Stability | Generally high, with reported long half-lives for glucuronide-linked ADCs.[1] | Susceptible to premature cleavage by extracellular proteases, potentially leading to off-target toxicity. | High stability in circulation.[2] |
| Off-Target Toxicity | Designed to be low due to tumor-specific enzyme activity. However, some off-target toxicity is possible. | Higher potential for off-target toxicities like neutropenia and peripheral neuropathy due to premature payload release.[3][4] | Lower off-target toxicity due to high stability. Toxicities are often payload-dependent and can include thrombocytopenia and hepatotoxicity.[4][5] |
| Bystander Effect | Capable of a bystander effect, where the released payload can kill neighboring antigen-negative tumor cells. | Potent bystander effect, which can be beneficial for heterogeneous tumors but also contribute to off-target toxicity. | Limited to no bystander effect as the payload is released after internalization and antibody degradation.[2] |
| Known Toxicities | Preclinical studies with glucuronide linkers suggest good tolerability at high doses.[1] Tandem glucuronide-dipeptide linkers show improved tolerability in the hematopoietic system in rats.[5] | Dose-limiting toxicities often include severe bone marrow toxicity, sepsis, and severe motor neuropathy.[3] | Thrombocytopenia is a key dose-limiting toxicity.[5] |
Experimental Protocols for Safety Evaluation
A thorough assessment of an ADC's safety profile involves a combination of in vitro and in vivo studies.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of ADC required to kill 50% of a cell population (IC50) and assesses its target specificity.
Methodology:
-
Cell Culture: Culture both antigen-positive and antigen-negative cancer cell lines in appropriate media.
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload. Add these to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 72-96 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
dot
Caption: Workflow for an In Vitro Cytotoxicity (MTT) Assay.
In Vivo Maximum Tolerated Dose (MTD) Study
This study determines the highest dose of an ADC that can be administered to an animal without causing unacceptable toxicity.
Methodology:
-
Animal Model: Select a relevant rodent species (e.g., Sprague-Dawley rats or BALB/c mice).
-
Dose Selection: Based on in vitro data and literature on similar ADCs, select a range of doses, including a vehicle control.
-
Administration: Administer the ADC, typically via intravenous injection, as a single dose.
-
Monitoring: Observe the animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and overall appearance and behavior.
-
Endpoint: The study duration is typically 7-14 days. At the end of the study, or if severe toxicity is observed, animals are euthanized.
-
Analysis: Collect blood for hematology and clinical chemistry analysis. Conduct a gross necropsy and collect major organs for histopathological examination.
-
MTD Determination: The MTD is defined as the highest dose that does not result in mortality, significant clinical signs of toxicity, or substantial body weight loss (typically >15-20%).
dot
Caption: Workflow for an In Vivo Maximum Tolerated Dose (MTD) Study.
Conclusion
The this compound represents a promising technology for the development of safer and more effective ADCs. Its reliance on a tumor-associated enzyme for payload release offers a potential advantage in minimizing off-target toxicities compared to linkers that are susceptible to cleavage in the systemic circulation. Preclinical data on glucuronide-based linkers suggest a favorable safety profile with high plasma stability and good tolerability in animal models. However, as with all ADC components, a thorough and rigorous evaluation of the specific ADC construct is essential to fully characterize its safety and therapeutic potential. The experimental protocols outlined in this guide provide a framework for conducting such critical safety assessments.
References
- 1. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adcreview.com [adcreview.com]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of MAC Glucuronide Linker-2
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of MAC glucuronide linker-2, a crucial component in the synthesis of antibody-drug conjugates (ADCs). Adherence to these protocols is vital for protecting personnel and the environment.
Hazard Identification and Safety Precautions
This compound is classified with several hazards that necessitate careful handling and disposal.[1] Understanding these risks is the first step in ensuring a safe laboratory environment.
GHS Hazard Classification: [1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, dermal | 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Acute Toxicity, inhalation | 4 | H332: Harmful if inhaled |
| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE):
Before handling or disposing of this compound, it is mandatory to wear the following personal protective equipment:[1]
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Laboratory coat, long pants, and closed-toe shoes.
-
Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If dust or aerosols are generated, a NIOSH-approved respirator is required.
Step-by-Step Disposal Procedure
The disposal of this compound and its containers must be conducted in accordance with local, state, and federal regulations.[1] The following procedure provides a general guideline.
-
Waste Collection:
-
Collect all waste containing this compound, including empty containers, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, in a designated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical and securely sealed.
-
-
Labeling:
-
Label the hazardous waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the contents. Include the appropriate hazard pictograms.
-
-
Storage:
-
Disposal:
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in the regular trash.[1]
-
Accidental Release and Spill Cleanup Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Secure the Area:
-
Don Appropriate PPE:
-
Before re-entering the area, ensure you are wearing the full personal protective equipment as outlined above.[1]
-
-
Contain the Spill:
-
Absorb and Decontaminate:
-
Collect and Dispose:
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
